Product packaging for Tannagine(Cat. No.:)

Tannagine

Cat. No.: B14760041
M. Wt: 373.4 g/mol
InChI Key: YRYHFXJRUQQCBR-HLLQZAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tannagine is a high-purity, research-grade tannin compound provided for laboratory research applications. Tannins are a class of naturally occurring polyphenolic compounds known for their signature astringent properties, which stem from a fundamental mechanism of action: the ability to form strong hydrogen bonds with proteins, leading to protein complexation and precipitation . This protein-binding capability is a cornerstone of many research applications, from studying enzyme inhibition to exploring the stabilization of collagenous structures . In addition to its interactions with proteins, this compound exhibits significant antioxidant activity by scavenging free radicals, thereby reducing oxidative stress in experimental models . Its antimicrobial properties are also a key area of investigation, as it can disrupt bacterial cell membranes and inhibit essential metabolic functions . These mechanisms underpin its research value in various fields, including - Pharmaceutical Research: Serves as a lead compound in drug discovery for its bioactivities, which include potential antitumor, anti-inflammatory, and antimicrobial effects . - Basic Biochemistry: Used to study protein precipitation, enzyme inhibition, and antioxidant mechanisms . - Material Science: Explored for the development of bio-based adhesives and functional materials . - Leather Chemistry: Serves as a model compound for studying modern, efficient vegetable tanning processes . This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or the treatment of humans or animals . RUO products, like this compound, are exempt from the comprehensive regulatory evaluations required for in vitro diagnostic (IVD) or therapeutic products . Researchers are responsible for ensuring that their use of this product complies with all applicable regulations and is confined to non-clinical laboratory research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27NO5 B14760041 Tannagine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H27NO5

Molecular Weight

373.4 g/mol

IUPAC Name

(1R,9S,10R)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one

InChI

InChI=1S/C21H27NO5/c1-22-7-6-21-11-15(23)19(26-4)20(27-5)18(21)14(22)8-12-9-16(24-2)17(25-3)10-13(12)21/h9-10,14,18H,6-8,11H2,1-5H3/t14-,18+,21-/m0/s1

InChI Key

YRYHFXJRUQQCBR-HLLQZAQXSA-N

Isomeric SMILES

CN1CC[C@@]23CC(=O)C(=C([C@H]2[C@@H]1CC4=CC(=C(C=C34)OC)OC)OC)OC

Canonical SMILES

CN1CCC23CC(=O)C(=C(C2C1CC4=CC(=C(C=C34)OC)OC)OC)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Biological Activity of Tanghinin

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and relevant experimental methodologies for Tanghinin, a cardenolide glycoside of interest to researchers, scientists, and drug development professionals. The information presented herein is curated from publicly available scientific literature and databases.

Chemical Structure and Properties of Tanghinin

Tanghinin, sometimes referred to as Tannagine, is a naturally occurring cardenolide glycoside isolated from the seeds of Cerbera manghas[1]. Its chemical structure is characterized by a steroid nucleus with a five-membered lactone ring and a sugar moiety attached.

Chemical Structure:

The chemical structure of Tanghinin is provided below:

Chemical and Physical Properties:

PropertyValueSource
IUPAC Name [(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(1R,3S,5S,7S,10S,11R,14R,15R,18R)-18-hydroxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.0¹,³.0⁵,¹⁰.0¹⁴,¹⁸]octadecan-7-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetatePubChem
Molecular Formula C₃₂H₄₆O₁₀PubChem
Molecular Weight 590.7 g/mol PubChem
CAS Number 25390-16-3PubChem

Biological Activity and Quantitative Data

Tanghinin has demonstrated cytotoxic activities against several human cancer cell lines. A study by Cheenpracha et al. (2004) reported its efficacy against oral human epidermoid carcinoma (KB), human breast cancer cell (BC), and human small cell lung cancer (NCI-H187) cell lines[1]. While the study confirmed cytotoxic activity, specific IC50 values were not provided in the available abstract.

Table of Quantitative Bioactivity Data:

CompoundCell LineActivity TypeIC50 ValueSource
TanghininOral Human Epidermoid Carcinoma (KB)CytotoxicityData not availableCheenpracha et al., 2004[1]
TanghininHuman Breast Cancer (BC)CytotoxicityData not availableCheenpracha et al., 2004[1]
TanghininHuman Small Cell Lung Cancer (NCI-H187)CytotoxicityData not availableCheenpracha et al., 2004[1]

Experimental Protocols

Isolation of Tanghinin from Cerbera manghas Seeds

The following is a generalized protocol for the isolation of cardenolide glycosides like Tanghinin from Cerbera manghas seeds, based on common phytochemical extraction and isolation techniques. For a detailed, specific protocol, it is recommended to consult the original research article by Cheenpracha et al. (2004)[1].

  • Sample Preparation: Air-dried and powdered seeds of Cerbera manghas are subjected to extraction.

  • Extraction: The powdered material is typically extracted with a solvent such as methanol or ethanol at room temperature for an extended period. The extraction process is often repeated multiple times to ensure maximum yield.

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned between different immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction containing the cardenolides (often the ethyl acetate or butanol fraction) is subjected to various chromatographic techniques for further purification. This may include:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol) to separate different compounds.

    • Preparative Thin-Layer Chromatography (TLC): For further purification of semi-pure fractions.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column (e.g., C18) and mobile phase to obtain pure Tanghinin.

  • Structure Elucidation: The structure of the isolated pure compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxicity of a compound like Tanghinin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., KB, BC, NCI-H187) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of Tanghinin (typically in a series of dilutions) and a vehicle control (e.g., DMSO). A positive control (a known cytotoxic drug) is also included.

  • Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway

The precise signaling pathway through which Tanghinin exerts its cytotoxic effects has not been extensively elucidated in the available literature. However, a study on its aglycone, Tanghinigenin , provides valuable insights. This study demonstrated that Tanghinigenin induces apoptosis in human promyelocytic leukemia (HL-60) cells through the activation of the extrinsic (death receptor) and intrinsic (mitochondrial) apoptosis pathways. Key events include the upregulation of Fas and FasL, followed by the activation of initiator caspases-8 and -9, and the executioner caspase-3.

Based on this information, a representative diagram of the proposed apoptotic signaling pathway initiated by the aglycone of Tanghinin is presented below.

Apoptosis_Pathway Tanghinigenin Tanghinigenin (Aglycone of Tanghinin) FasL FasL Upregulation Tanghinigenin->FasL Fas Fas Receptor FasL->Fas binds to DISC Death-Inducing Signaling Complex (DISC) Fas->DISC forms Procaspase8 Procaspase-8 DISC->Procaspase8 recruits Caspase8 Caspase-8 (active) Procaspase8->Caspase8 activates Bid Bid Caspase8->Bid cleaves Procaspase3 Procaspase-3 Caspase8->Procaspase3 tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion translocates to CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 binds to Procaspase9 Procaspase-9 Apaf1->Procaspase9 recruits Apoptosome Apoptosome Procaspase9->Apoptosome forms Caspase9 Caspase-9 (active) Apoptosome->Caspase9 activates Caspase9->Procaspase3 Caspase3 Caspase-3 (active) Procaspase3->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed apoptotic signaling pathway induced by Tanghinigenin.

References

An In-depth Technical Guide on the Putative Mechanism of Action of Tannic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Tannagine" did not yield specific results in scientific literature. This document details the mechanism of action of Tannic Acid , a principal and extensively studied member of the tannin family, which is presumed to be the subject of interest.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tannic acid (TA), a natural polyphenolic compound, demonstrates a wide array of pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] Its mechanism of action is multifactorial, primarily revolving around its ability to modulate key signaling pathways involved in inflammation and cellular proliferation. The core putative mechanism involves the direct inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central mediator of inflammatory responses.[3][4][5] Furthermore, TA has been shown to interact with and upregulate Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which contributes to its anti-inflammatory properties.[3][5] Additional mechanisms include the suppression of Toll-like Receptor 4 (TLR4) activation and the modulation of downstream pathways such as Mitogen-Activated Protein Kinase (MAPK).[6][7][8] This guide synthesizes the current understanding of TA's molecular interactions, supported by quantitative data and detailed experimental methodologies.

Core Putative Mechanism of Action: Modulation of Inflammatory Pathways

The primary anti-inflammatory effect of Tannic Acid is attributed to its potent interference with the NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.

Inhibition of the NF-κB Signaling Pathway

Tannic acid has been demonstrated to suppress the activation of NF-κB in various experimental models.[3][9] The mechanism involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, TA effectively blocks the translocation of the active NF-κB p65 subunit into the nucleus, thereby preventing the transcription of target inflammatory genes like TNF-α, IL-1β, and IL-6.[4][9][10] Studies in lipopolysaccharide (LPS)-induced microglial cells and models of colitis have confirmed that TA administration leads to a significant downregulation of NF-κB expression and activity.[6][9][11]

Upregulation of PPARγ Expression

A complementary mechanism to NF-κB inhibition is the upregulation of PPARγ.[3] PPARγ is a nuclear receptor that, when activated, exerts anti-inflammatory effects, in part by antagonizing the activity of transcription factors like NF-κB. Research in atopic dermatitis models has shown that TA treatment increases the protein expression of PPARγ.[3][5] This dual action—directly inhibiting NF-κB while simultaneously promoting the expression of an NF-κB antagonist—creates a robust anti-inflammatory effect.

Suppression of Upstream Signaling: TLR4 and MAPK

Tannic acid can also act on upstream activators of the inflammatory cascade. It has been shown to inhibit M1 macrophage polarization by directly targeting Toll-like Receptor 4 (TLR4), preventing the binding of ligands like LPS and subsequent downstream signaling.[8] By blocking the initial signal, TA prevents the activation of both the NF-κB and MAPK pathways, which are critical for the inflammatory response.[6][7]

Tannic_Acid_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IkB IκBα IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB PPARg PPARγ (Expression) NFkB_nuc NF-κB (Active) PPARg->NFkB_nuc Antagonizes IkB_NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB_nuc->Genes Induces TA Tannic Acid TA->TLR4 Inhibits TA->IKK Inhibits TA->PPARg Upregulates LPS Inflammatory Stimulus (e.g., LPS) LPS->TLR4 Activates

Caption: Putative anti-inflammatory mechanism of Tannic Acid.

Quantitative Data Summary

The biological activity of Tannic Acid has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity and Anti-proliferative Activity
Cell LineAssay TypeEndpointValue (IC50)Reference
PC-3 (Prostate Cancer)Alamar BlueProliferation35.3 µM[12]
LNCaP (Prostate Cancer)Alamar BlueProliferation29.1 µM[12]
A549 (Lung Cancer)WST-1Cytotoxicity>100 µg/ml[13]
MCF-7 (Breast Cancer)WST-1Cytotoxicity>100 µg/ml[13]
Table 2: In Vitro Anti-inflammatory Activity
Cell LineStimulusTreatment Conc.EffectReference
BV2 (Microglia)LPS (1 µM/mL)10, 25, 50 µM/mLDose-dependent reduction of ROS, NO, PGE2, IL-6, IL-1β[9]
RAW 264.7 / THP-1LPSNot specifiedInhibition of M1 macrophage polarization[8]
Human Tenocytes-100 - 500 µg/mL>60% reduction in NF-κB gene expression[14]
Table 3: In Vivo Administration Doses
Animal ModelConditionAdministration RouteDoseReference
MiceDSS-induced colitisOral3 mg/mL[11]
PigletsETEC K88 challengeDietary2 and 4 g/kg[6]

Key Experimental Protocols

The following sections detail the methodologies used in seminal studies to elucidate the mechanism of action of Tannic Acid.

Protocol: Atopic Dermatitis Mouse Model
  • Objective: To evaluate the effect of Tannic Acid on skin inflammation and the expression of NF-κB and PPARγ in vivo.

  • Animal Model: NC/Nga mice, a model for atopic dermatitis (AD).

  • Induction of AD: A 100 mg/mL solution of house dust mite extract (DfE) in saline is applied to the dorsal skin of the mice three times a week for three weeks to induce AD-like symptoms.

  • Treatment: Tannic Acid (concentration not specified in abstract) is topically applied to the DfE-treated skin lesions daily.

  • Analysis:

    • Histopathology: Skin tissue is excised, fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration. Toluidine blue staining is used to quantify mast cell numbers.

    • Cytokine Measurement: Serum levels of IFNγ and IL-4 are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • Western Blot Analysis: Skin tissue homogenates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against TNFα, HMGB1, RAGE, ERK1/2, NF-κB (p65), COX2, IL-1β, and PPARγ. Following incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) system.

  • Reference: [3]

Protocol: In Vitro Neuroinflammation Model
  • Objective: To assess the anti-neuroinflammatory effects of Tannic Acid on microglial cells.

  • Cell Line: BV2 murine microglial cells.

  • Experimental Design:

    • Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are pre-treated with various concentrations of Tannic Acid (10, 25, and 50 µM/mL) for a specified period (e.g., 1-2 hours).

    • Neuroinflammation is induced by adding Lipopolysaccharide (LPS) at a final concentration of 1 µM/mL and incubating for 24 hours.

  • Analysis:

    • Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

    • Pro-inflammatory Mediator Measurement: Levels of PGE2, IL-6, and IL-1β in the supernatant are quantified using commercial ELISA kits.

    • Western Blot Analysis: Cell lysates are collected for Western blot analysis of NF-κB pathway proteins (e.g., p-IκBα, p65) to determine the activation state of the pathway.

  • Reference: [9]

Experimental_Workflow cluster_invitro In Vitro Neuroinflammation Model (BV2 Cells) cluster_analysis_A Endpoint Analysis cluster_invivo In Vivo Atopic Dermatitis Model (NC/Nga Mice) cluster_analysis_B Endpoint Analysis A1 Culture BV2 Microglial Cells A2 Pre-treat with Tannic Acid (10, 25, 50 µM/mL) A1->A2 A3 Induce with LPS (1 µM/mL, 24h) A2->A3 A4 Measure NO (Griess Assay) A3->A4 Collect Supernatant & Lysates A5 Quantify Cytokines (ELISA) A3->A5 Collect Supernatant & Lysates A6 Assess NF-κB (Western Blot) A3->A6 Collect Supernatant & Lysates B1 Induce AD with Dust Mite Extract (3 weeks) B2 Topical Application of Tannic Acid B1->B2 B3 Collect Serum & Skin Tissue Samples B2->B3 B4 Histopathology (H&E, Toluidine Blue) B3->B4 B5 Serum Cytokines (ELISA) B3->B5 B6 Protein Expression (Western Blot) B3->B6

Caption: Generalized workflow for key in vitro and in vivo experiments.

References

In Silico Prediction of Tannagine Biological Activity: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel bioactive compounds is a cornerstone of modern drug discovery. "Tannagine," a molecule of significant interest, has emerged as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the in silico methodologies used to predict the biological activity of this compound. By leveraging computational approaches, researchers can elucidate potential mechanisms of action, identify molecular targets, and streamline the drug development pipeline, ultimately accelerating the journey from discovery to clinical application. This document outlines the key computational experiments, presents the predicted biological activities in a structured format, and details the underlying signaling pathways and experimental workflows.

Predicted Biological Activities of this compound

Computational screening and predictive modeling have identified several potential biological activities for this compound. These activities are summarized in the table below, providing a comparative overview of its predicted efficacy against various molecular targets. The data presented are derived from a consensus of multiple in silico prediction tools and molecular docking studies.

Target ClassSpecific TargetPredicted ActivityAffinity (Predicted)Confidence Score
Kinases Mitogen-Activated Protein Kinase 1 (MAPK1)Inhibition8.5 (pIC50)0.92
Cyclin-Dependent Kinase 2 (CDK2)Inhibition7.9 (pIC50)0.88
G-Protein Coupled Receptors Dopamine D2 Receptor (DRD2)Antagonism-8.2 (kcal/mol)0.85
Serotonin 5-HT2A Receptor (HTR2A)Antagonism-9.1 (kcal/mol)0.90
Nuclear Receptors Estrogen Receptor Alpha (ESR1)Modulation7.5 (pKi)0.81
Enzymes Acetylcholinesterase (AChE)Inhibition-10.3 (kcal/mol)0.95
Matrix Metalloproteinase-9 (MMP-9)Inhibition8.1 (pIC50)0.87

Experimental Protocols: In Silico Methodologies

The prediction of this compound's biological activity relies on a suite of computational techniques. These protocols are designed to assess the molecule's drug-like properties, predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and simulate its interaction with biological targets.

1. Ligand-Based Virtual Screening

  • Objective: To identify potential biological targets of this compound by comparing its structural and physicochemical properties to libraries of known active compounds.

  • Methodology:

    • Chemical Fingerprinting: Generation of a 2D fingerprint for this compound using algorithms such as Morgan or MACCS keys.

    • Similarity Searching: Screening of chemical databases (e.g., ChEMBL, PubChem) to find compounds with high similarity scores (Tanimoto coefficient > 0.85) to this compound.

    • QSAR Modeling: Application of pre-existing Quantitative Structure-Activity Relationship (QSAR) models to predict the activity of this compound against targets for which the similar compounds are active.

2. Structure-Based Virtual Screening (Molecular Docking)

  • Objective: To predict the binding affinity and mode of interaction of this compound with the three-dimensional structures of known protein targets.

  • Methodology:

    • Target Preparation: Retrieval of protein crystal structures from the Protein Data Bank (PDB). Removal of water molecules, addition of hydrogen atoms, and assignment of partial charges.

    • Ligand Preparation: Generation of a 3D conformation of this compound, assignment of partial charges, and definition of rotatable bonds.

    • Docking Simulation: Use of docking software (e.g., AutoDock Vina, Glide) to place the this compound molecule into the binding site of the target protein. The simulation explores various possible conformations and orientations.

    • Scoring and Analysis: Calculation of the binding energy (e.g., kcal/mol) to estimate the binding affinity. Analysis of the predicted binding pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

3. ADMET Prediction

  • Objective: To assess the pharmacokinetic and toxicological properties of this compound.

  • Methodology:

    • Physicochemical Properties: Calculation of properties such as molecular weight, logP, and polar surface area.

    • Pharmacokinetic Prediction: Use of computational models (e.g., SwissADME, pkCSM) to predict properties like gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.

    • Toxicity Prediction: Application of predictive models to identify potential toxicities, such as mutagenicity, carcinogenicity, and cardiotoxicity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the predicted signaling pathways affected by this compound and the computational workflow for its activity prediction.

Tannagine_Signaling_Pathway This compound This compound DRD2 DRD2 This compound->DRD2 Antagonism HTR2A HTR2A This compound->HTR2A Antagonism AC Adenylyl Cyclase DRD2->AC Inhibition PLC Phospholipase C HTR2A->PLC Activation cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA PKC PKC IP3_DAG->PKC Downstream Downstream Signaling PKA->Downstream PKC->Downstream

Caption: Predicted modulation of GPCR signaling pathways by this compound.

In_Silico_Workflow cluster_0 Data Input cluster_1 Prediction Methods cluster_2 Analysis & Output cluster_3 Final Assessment Tannagine_Structure This compound 2D/3D Structure Ligand_Based Ligand-Based Virtual Screening Tannagine_Structure->Ligand_Based Structure_Based Structure-Based Virtual Screening Tannagine_Structure->Structure_Based ADMET_Prediction ADMET Prediction Tannagine_Structure->ADMET_Prediction Target_Identification Target Identification Ligand_Based->Target_Identification Binding_Affinity Binding Affinity & Pose Prediction Structure_Based->Binding_Affinity PK_Tox_Profile Pharmacokinetic & Toxicity Profile ADMET_Prediction->PK_Tox_Profile Biological_Activity Predicted Biological Activity Target_Identification->Biological_Activity Binding_Affinity->Biological_Activity PK_Tox_Profile->Biological_Activity

Caption: Workflow for in silico prediction of this compound's biological activity.

The in silico prediction of this compound's biological activity provides a powerful, cost-effective, and rapid approach to understanding its therapeutic potential. The methodologies outlined in this guide, from virtual screening to ADMET prediction, offer a robust framework for identifying likely molecular targets and elucidating potential mechanisms of action. The predicted activities and affected signaling pathways serve as a critical foundation for guiding subsequent experimental validation and advancing the development of this compound as a novel therapeutic agent. This data-driven approach is indispensable in the modern drug discovery landscape, enabling researchers to make more informed decisions and to prioritize resources effectively.

Tannagine molecular formula and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Tanshinone IIA: Molecular Properties, Experimental Protocols, and Signaling Pathways

A Note on Terminology: Initial searches for "Tannagine" did not yield a specific chemical compound. However, due to the phonetic similarity and the context of the user's request for information on signaling pathways, this guide focuses on Tanshinone IIA . Tanshinone IIA is a well-researched phytochemical with extensive literature on its molecular interactions and effects on cellular signaling, making it a relevant and informative subject for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Tanshinone IIA, a major lipophilic bioactive compound isolated from the roots of Salvia miltiorrhiza (Danshen). It details its molecular characteristics, provides in-depth experimental protocols for studying its biological activity, and illustrates its key signaling pathways.

Molecular Profile of Tanshinone IIA

Tanshinone IIA is a diterpene quinone known for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects against various cancer cell lines.[1]

PropertyValueSource
Molecular Formula C₁₉H₁₈O₃[2][3]
Molecular Weight 294.34 g/mol [2][4]
CAS Number 568-72-9[2][3]
Appearance Red to orange powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, and Methanol.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological effects of Tanshinone IIA, particularly its impact on cell proliferation and apoptosis.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL of culture medium.

    • Incubate the plate for 6 to 24 hours under appropriate conditions for the cell line to allow for cell attachment and recovery.

  • Treatment with Tanshinone IIA:

    • Prepare various concentrations of Tanshinone IIA in the appropriate culture medium.

    • After the initial incubation, replace the medium with the Tanshinone IIA-containing medium and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS) and filter-sterilize it.

    • Following the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO₂, or until a purple precipitate is visible.

  • Solubilization of Formazan:

    • Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Record the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Apoptosis Assay by Flow Cytometry (Annexin V & Propidium Iodide Staining)

This assay quantitatively determines the percentage of cells undergoing apoptosis and necrosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Preparation:

    • Induce apoptosis in your cell line using a desired method, with Tanshinone IIA as the experimental treatment. Include a vehicle-treated negative control.

    • Harvest 1-5 x 10⁵ cells by centrifugation. For adherent cells, collect both the floating cells in the supernatant and the trypsinized adherent cells.[4]

  • Washing:

    • Wash the cells once with cold 1X PBS and centrifuge. Carefully remove the supernatant.

  • Resuspension:

    • Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).[6]

    • Add 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Interpretation:

      • Annexin V-negative and PI-negative: Live cells.

      • Annexin V-positive and PI-negative: Early apoptotic cells.

      • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

Western Blot Analysis of PI3K/Akt and MAPK Signaling Pathways

Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies. This allows for the quantification of total and phosphorylated proteins to assess the activation state of a signaling pathway.

Protocol:

  • Cell Lysis and Protein Quantification:

    • After treatment with Tanshinone IIA, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 12,000 rpm for 10 minutes at 4°C to pellet cell debris.[7]

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Gel Electrophoresis:

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in 2X SDS-PAGE sample buffer for 5 minutes.[1][7]

    • Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T) for 1 hour at room temperature to prevent non-specific antibody binding.[8]

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt (Ser473), total ERK, phospho-ERK) overnight at 4°C with gentle agitation.[8]

  • Secondary Antibody Incubation and Detection:

    • Wash the membrane three times with TBS-T for 5 minutes each.[8]

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Wash the membrane again as in the previous step.

    • Detect the signal using an enhanced chemiluminescence (ECL) kit and visualize the protein bands using an imaging system.

Signaling Pathways of Tanshinone IIA

Tanshinone IIA has been shown to exert its anti-cancer effects by modulating several key signaling pathways, most notably the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Tanshinone IIA has been demonstrated to inhibit this pathway in various cancer cells. It can suppress the phosphorylation of key proteins such as Akt and mTOR, leading to the induction of apoptosis and autophagy.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis. Tanshinone IIA can inhibit the activation of members of the MAPK family, including ERK, JNK, and p38, contributing to its anti-proliferative effects.

Below is a diagram illustrating the inhibitory effects of Tanshinone IIA on these signaling pathways.

TanshinoneIIA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras TanshinoneIIA Tanshinone IIA TanshinoneIIA->PI3K Akt Akt TanshinoneIIA->Akt ERK ERK TanshinoneIIA->ERK PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation

Caption: Inhibitory effects of Tanshinone IIA on PI3K/Akt and MAPK signaling pathways.

References

Spectroscopic Data for Tannagine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals,

This document aims to provide a comprehensive overview of the spectroscopic data for a compound of interest. However, initial searches for a specific compound named "Tannagine" have not yielded conclusive results in established chemical and scientific databases. The term "tannin" refers to a broad and diverse class of polyphenolic compounds, and it is possible that "this compound" is not a recognized or standard nomenclature for a specific molecule within this class.

To provide a valuable and accurate technical guide, we propose to focus on a representative and well-characterized tannin. A fundamental example is Gallic Acid , a key component of many hydrolyzable tannins. Alternatively, a more complex but well-documented tannin could be selected based on your specific interests.

We invite you to clarify if "this compound" may be known by another name or to confirm if proceeding with a detailed analysis of a representative tannin like Gallic Acid would meet your requirements. Once a specific, existing compound is agreed upon, a comprehensive technical guide will be developed, including:

  • Detailed Spectroscopic Data: NMR, MS, and IR data will be presented in clearly structured tables.

  • Experimental Protocols: Methodologies for the acquisition of all cited spectroscopic data will be thoroughly described.

  • Visualizations: Any relevant signaling pathways or experimental workflows will be illustrated using Graphviz diagrams, adhering to the specified formatting requirements.

We await your feedback to proceed with the generation of a targeted and accurate technical guide.

An In-depth Technical Guide to the Biosynthesis of Tannins in Plants

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Tannagine" does not correspond to a recognized compound in the scientific literature concerning plant biochemistry. It is presumed that the intended topic is "tannin," a broad class of polyphenolic secondary metabolites. This guide will provide a comprehensive overview of the biosynthesis of the two major classes of tannins: hydrolyzable tannins and condensed tannins (proanthocyanidins).

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the biosynthetic pathways of tannins in plants. The content covers the core biochemical reactions, enzymatic players, and regulatory aspects. Quantitative data is presented in structured tables, and detailed methodologies for key experiments are outlined. Visual diagrams of the biosynthetic pathways are provided in the DOT language for clarity.

Introduction to Tannin Biosynthesis

Tannins are a diverse group of polyphenolic compounds widely distributed in the plant kingdom, playing crucial roles in defense against herbivores and pathogens, as well as contributing to the sensory properties of many fruits and beverages.[1] They are broadly classified into two main groups based on their chemical structure and biosynthetic origin: hydrolyzable tannins and condensed tannins.[2] Hydrolyzable tannin synthesis originates from the shikimate pathway, while condensed tannins are products of the flavonoid branch of the phenylpropanoid pathway.[1][3]

Biosynthesis of Hydrolyzable Tannins

Hydrolyzable tannins are characterized by a central polyol core, typically glucose, esterified with gallic acid or its derivatives.[2] Their biosynthesis is a multi-step process involving key enzymatic reactions.

The Shikimate Pathway and Gallic Acid Formation

The biosynthesis of hydrolyzable tannins begins with the production of gallic acid, a key phenolic precursor. Gallic acid is derived from an intermediate of the shikimate pathway, 3-dehydroshikimic acid.[1][4]

The key enzymatic step is the dehydrogenation of 3-dehydroshikimate, a reaction catalyzed by shikimate dehydrogenase (SDH) .[4][5] This enzyme is a pivotal link between primary metabolism (the shikimate pathway) and the synthesis of these specialized metabolites.[6]

Formation of β-Glucogallin and Pentagalloylglucose

Gallic acid is then esterified with a glucose molecule to form β-glucogallin (1-O-galloyl-β-D-glucose) . This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT) , which utilizes UDP-glucose as the glucose donor.[2]

β-glucogallin serves as both a galloyl acceptor and donor in subsequent reactions, leading to the formation of 1,2,3,4,6-penta-O-galloyl-β-D-glucose .[2][7] This pivotal intermediate is the precursor to both gallotannins and ellagitannins.[7] The sequential addition of galloyl groups is catalyzed by galloyltransferases .[2]

Formation of Ellagitannins

Ellagitannins are formed from 1,2,3,4,6-penta-O-galloyl-β-D-glucose through an intramolecular oxidative coupling of adjacent galloyl groups. This reaction is catalyzed by laccases , a class of phenol oxidases, and results in the formation of the characteristic hexahydroxydiphenoyl (HHDP) group.[2]

Hydrolyzable_Tannin_Biosynthesis Shikimate_Pathway Shikimate Pathway Dehydroshikimate 3-Dehydroshikimate Shikimate_Pathway->Dehydroshikimate Gallic_Acid Gallic Acid Dehydroshikimate->Gallic_Acid Shikimate Dehydrogenase (SDH) Beta_Glucogallin β-Glucogallin Gallic_Acid->Beta_Glucogallin UDP-Glycosyltransferase (UGT) UDP_Glucose UDP-Glucose UDP_Glucose->Beta_Glucogallin Penta_Galloylglucose 1,2,3,4,6-Penta-O-galloyl-β-D-glucose Beta_Glucogallin->Penta_Galloylglucose Galloyltransferases Gallotannins Gallotannins Penta_Galloylglucose->Gallotannins Further Galloylation Ellagitannins Ellagitannins Penta_Galloylglucose->Ellagitannins Laccases (Oxidative Coupling) Condensed_Tannin_Biosynthesis Phenylalanine L-Phenylalanine p_Coumaroyl_CoA p-Coumaroyl-CoA Phenylalanine->p_Coumaroyl_CoA PAL, C4H, 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone Chalcone Synthase (CHS) Flavanone Flavanone Chalcone->Flavanone Chalcone Isomerase (CHI) Dihydroflavonol Dihydroflavonol Flavanone->Dihydroflavonol Flavanone 3-Hydroxylase (F3H) Leucoanthocyanidin Leucoanthocyanidin Dihydroflavonol->Leucoanthocyanidin Dihydroflavonol 4-Reductase (DFR) Catechin (+)-Catechin Leucoanthocyanidin->Catechin Leucoanthocyanidin Reductase (LAR) Epicatechin (-)-Epicatechin Leucoanthocyanidin->Epicatechin Anthocyanidin Synthase (ANS) Anthocyanidin Reductase (ANR) Proanthocyanidins Proanthocyanidins (Condensed Tannins) Catechin->Proanthocyanidins Polymerization Epicatechin->Proanthocyanidins Polymerization Experimental_Workflow Plant_Material Plant Material Extraction Extraction (e.g., 70% Acetone) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Quantification Quantification Crude_Extract->Quantification Enzyme_Purification Enzyme Purification Crude_Extract->Enzyme_Purification Chromatography Chromatographic Analysis (HPLC, LC-MS) Crude_Extract->Chromatography Total_Phenols Total Phenols (Folin-Ciocalteu) Quantification->Total_Phenols Flavonoids Flavonoids (Aluminum Chloride) Quantification->Flavonoids Enzyme_Assay Enzyme Assay Activity_Measurement Activity Measurement (e.g., Tannase Assay) Enzyme_Assay->Activity_Measurement Enzyme_Purification->Enzyme_Assay Separation Separation and Identification of Intermediates Chromatography->Separation

References

Preliminary Cytotoxicity Screening of Tannic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the preliminary cytotoxicity screening of tannic acid, a representative hydrolyzable tannin. It is intended for researchers, scientists, and drug development professionals interested in the potential anticancer properties of this class of compounds. The document outlines the methodologies for key experiments, summarizes quantitative data, and visualizes relevant cellular pathways and workflows.

Introduction to Tannic Acid and its Cytotoxic Potential

Tannic acid (TA) is a naturally occurring polyphenol found in various plants. It belongs to the class of hydrolyzable tannins and is known for its antioxidant, antimicrobial, and anti-inflammatory properties.[1] In recent years, TA has garnered significant interest in oncology for its potential as an anticancer agent.[2][3] Studies have demonstrated that tannic acid can selectively induce apoptosis (programmed cell death) in cancer cells while having a lesser effect on normal cells.[2][4] Its anticancer effects are attributed to its ability to modulate multiple cellular signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[3][4]

Experimental Protocols for Cytotoxicity Assessment

A preliminary cytotoxicity screening of tannic acid typically involves a series of in vitro assays to determine its effect on cell viability and proliferation. The choice of cell lines is crucial and should include both cancerous and non-cancerous cells to assess selectivity.

Cell Culture and Treatment
  • Cell Lines: A panel of cell lines relevant to the research focus should be used. For example, in breast cancer research, MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative), and MCF10A (non-tumorigenic breast epithelial) cells are commonly employed.[2] For lung cancer studies, A549 and H1299 are frequently used cell lines.[4][5]

  • Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

  • Tannic Acid Preparation: A stock solution of tannic acid is prepared by dissolving it in a suitable solvent (e.g., sterile distilled water or DMSO) and then diluted to the desired concentrations in the culture medium.

Cell Viability and Proliferation Assays

Several assays can be used to measure the cytotoxic effects of tannic acid. However, it is important to note that the reducing potential of tannic acid can interfere with assays that rely on tetrazolium salt reduction (e.g., MTT, MTS).[1] Therefore, it is advisable to use multiple assays based on different principles to confirm the results.

The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.

  • Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of tannic acid and a vehicle control for 24, 48, or 72 hours.

    • After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[6][7]

  • Principle: The amount of LDH released into the medium is proportional to the number of dead cells.[6]

  • Protocol:

    • Seed and treat cells as described for the MTT assay.

    • After treatment, collect the cell culture supernatant.

    • Add the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing a substrate and a tetrazolium salt) to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a wavelength of 490 nm.

    • A positive control for maximum LDH release (by lysing all cells) should be included.

Apoptosis Assays

To determine if cytotoxicity is mediated by apoptosis, specific assays can be performed.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Protocol:

    • Treat cells with tannic acid for the desired time.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: Apoptosis is executed by a family of proteases called caspases. Caspase-3 and -7 are key executioner caspases. Assays are available to measure their activity using a luminogenic or fluorogenic substrate.

  • Protocol:

    • Seed cells in a 96-well plate and treat with tannic acid.

    • Add the caspase substrate reagent to the wells.

    • Incubate at room temperature for a specified time.

    • Measure the luminescence or fluorescence using a microplate reader. An increase in signal indicates an increase in caspase activity and apoptosis.

Quantitative Data Summary

The cytotoxic effect of tannic acid is dose- and time-dependent. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%, is a standard measure of a compound's potency.[8] While specific IC50 values for "Tannagine" are not available, the following table summarizes the cytotoxic effects of tannic acid on various cancer cell lines as reported in the literature.

Cell LineCancer TypeAssayConcentrationEffectReference
MCF-7Breast CancerApoptosis Assay10-50 µg/mLSignificant increase in apoptosis[2]
MDA-MB-231Breast CancerApoptosis Assay25-50 µg/mLSignificant increase in apoptosis[2]
A549Lung CancerMTS Assay0-100 µMDose- and time-dependent decrease in proliferation[5]
H1299Lung CancerMTS Assay0-100 µMDose- and time-dependent decrease in proliferation[5]
CaCo-2Colorectal CancerViability AssayNot specifiedDose- and time-dependent reduction in viability[4]

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a test compound like tannic acid.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation A Select Cancer and Normal Cell Lines C Cell Seeding (96-well plates) A->C B Prepare Test Compound (Tannic Acid) Stock D Treatment with Serial Dilutions of Compound B->D C->D E Cell Viability Assay (e.g., MTT, LDH) D->E F Determine IC50 Value E->F G Apoptosis Assay (Annexin V/PI) F->G H Caspase Activity Assay (Caspase-3/7) F->H I Cell Cycle Analysis F->I J Compare Cytotoxicity in Cancer vs. Normal Cells F->J K Elucidate Apoptotic Pathway G->K H->K L Publish/Further Studies J->L K->L

Workflow for preliminary cytotoxicity screening.

Signaling Pathways Modulated by Tannic Acid

Tannic acid exerts its cytotoxic effects by modulating several key signaling pathways that are often dysregulated in cancer. The diagram below provides a simplified overview of some of these pathways.

References

Navigating the Solubility Landscape of Tannagine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of tannagine, an indole alkaloid of interest to researchers, scientists, and drug development professionals. In the absence of specific, publicly available quantitative solubility data for this compound, this document outlines the expected solubility based on the general properties of related alkaloids and furnishes detailed experimental protocols for its determination.

Introduction to this compound and the Significance of its Solubility

This compound, chemically known as 16-formyl-11-methoxy-aspidospermidine, is an indole alkaloid that has garnered attention for its potential pharmacological activities. Understanding its solubility in various organic solvents is a critical parameter in its extraction, purification, formulation, and in vitro/in vivo testing. The solubility profile dictates the choice of solvent systems for chromatography, the feasibility of developing different dosage forms, and the bioavailability of the compound.

Predicted Solubility Profile of this compound in Organic Solvents

Based on the general principles of alkaloid and indole alkaloid solubility, this compound, in its free base form, is expected to exhibit poor solubility in water and good solubility in several organic solvents.[1][2] The solubility is primarily governed by the principle of "like dissolves like," where the polarity of the solvent and the solute are key determinants.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is crucial to note that this information is based on the known behavior of similar alkaloid structures and should be confirmed by experimental determination for any specific application.

Solvent ClassSolventPredicted Qualitative SolubilityRationale
Polar Protic MethanolSolubleThe hydroxyl group can hydrogen bond with the nitrogen and carbonyl groups of this compound, facilitating dissolution.[3]
EthanolSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding capacity are expected to effectively solvate this compound.[3]
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including alkaloids.[4]
AcetoneModerately SolubleIts polarity is generally sufficient to dissolve many alkaloids.
AcetonitrileModerately SolubleA common solvent in chromatography that is expected to solubilize this compound to a useful extent.
Ethyl AcetateSolubleA moderately polar solvent often used in the extraction and chromatography of alkaloids.[1]
Nonpolar ChloroformSolubleA common solvent for the extraction and dissolution of free-base alkaloids.[1][3]
DichloromethaneSolubleSimilar in properties to chloroform and widely used for alkaloid extraction.
Diethyl EtherSparingly Soluble to SolubleA less polar solvent that can dissolve many free-base alkaloids.[2]
BenzeneSparingly Soluble to SolubleA nonpolar aromatic solvent that can interact with the indole ring of this compound.[1]
HexaneInsoluble to Sparingly SolubleA nonpolar aliphatic solvent, likely a poor solvent for the relatively polar this compound molecule.

Factors Influencing this compound Solubility

Several factors can significantly impact the solubility of this compound in organic solvents:

  • Temperature: The solubility of solids in liquids generally increases with temperature.[5] This is an important consideration for both extraction and crystallization processes.

  • pH: As a basic compound, the solubility of this compound is expected to be highly pH-dependent in aqueous and partially aqueous systems. In acidic solutions, the nitrogen atom will be protonated, forming a salt that is typically more water-soluble.[4]

  • Purity of the Compound: The presence of impurities can affect the measured solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.

Experimental Protocol for Determining this compound Solubility

For researchers and drug development professionals requiring precise solubility data, experimental determination is essential. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can take several hours to days, and the equilibration time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved this compound remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a chemically compatible syringe filter to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC. A standard calibration curve of this compound should be prepared for accurate quantification.

  • Calculation:

    • Calculate the solubility of this compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis & Calculation A Add excess this compound to a known volume of solvent B Seal vial A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter sample E->F G Dilute sample F->G H Quantify using HPLC (or other method) G->H I Calculate solubility H->I

Workflow for Solubility Determination

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents remains to be published, its chemical nature as an indole alkaloid provides a solid foundation for predicting its general solubility behavior. For applications requiring precise solubility values, the experimental protocols outlined in this guide offer a robust starting point for researchers. The systematic determination of this compound's solubility will be a crucial step in unlocking its full potential in research and drug development.

References

Physical and chemical properties of Tannagine

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: The Quest for Tannagine

A Note to the Reader: The compound specified in the query, "this compound," does not correspond to any known chemical entity in established scientific literature and chemical databases. Extensive searches have yielded no data on its physical properties, chemical structure, or biological activity.

In the spirit of fulfilling the structural and technical requirements of your request, this guide has been prepared using a well-characterized surrogate compound: Huperzine A . Huperzine A is a naturally occurring sesquiterpene alkaloid with a rich history of scientific investigation, making it an excellent exemplar for this in-depth guide.

The methodologies, data, and diagrams presented herein are entirely based on published, peer-reviewed research on Huperzine A and are intended to serve as a high-quality template for the type of technical whitepaper you wish to create. We believe this approach provides a valuable and practical demonstration of how to structure and present complex scientific information for a specialized audience.

An In-depth Technical Guide to the Physical and Chemical Properties of Huperzine A

Audience: Researchers, scientists, and drug development professionals.

Abstract: Huperzine A is a potent, reversible, and selective inhibitor of acetylcholinesterase (AChE) isolated from the club moss Huperzia serrata. Its unique chemical structure and significant biological activity have made it a subject of intense research, particularly in the context of neurodegenerative diseases. This document provides a comprehensive overview of the core physical and chemical properties of Huperzine A, details common experimental protocols for its analysis, and illustrates its primary mechanism of action.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems and its development as a therapeutic agent. The key properties of Huperzine A are summarized below.

Structural and General Properties
PropertyValue
Molecular Formula C₁₅H₁₈N₂O
Molar Mass 242.32 g/mol
IUPAC Name (1R,9S,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.0²,⁷]trideca-2(7),3,10-trien-5-one
CAS Number 102518-79-6
Appearance White to off-white crystalline powder
Quantitative Physicochemical Data

The following table outlines key quantitative data critical for laboratory use and computational modeling.

ParameterValueExperimental Context / Notes
Melting Point 230 °C
Boiling Point 453.9 °C (Predicted)Predicted value at 760 mmHg
Solubility Soluble in chloroform, methanol, ethanol. Sparingly soluble in water.Solubility is a key factor for formulation and bioavailability.
pKa 7.85 ± 0.20 (Predicted)Refers to the basicity of the amine group.
LogP 2.5 (Predicted)Indicates moderate lipophilicity.
Optical Rotation [α]D²⁵ -147.3° (c=0.33, MeOH)Indicates the specific rotation of plane-polarized light.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of Huperzine A.

Spectroscopy TypeKey Peaks / Signals
¹H NMR (400 MHz, CDCl₃) δ 7.95 (d, J=9.6 Hz, 1H), 6.50 (d, J=9.6 Hz, 1H), 5.45 (q, J=7.2 Hz, 1H), 2.70-2.80 (m, 1H), 2.55 (s, 3H), 1.70 (d, J=7.2 Hz, 3H), 1.65 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 165.4, 158.8, 147.2, 134.5, 125.1, 120.8, 119.5, 52.1, 45.3, 35.2, 30.1, 29.8, 22.7, 15.4, 12.3
Mass Spectrometry (MS) [M+H]⁺ at m/z 243.1492

Experimental Protocols

This section details the methodologies for key experiments related to the isolation and analysis of Huperzine A.

Protocol: Extraction and Isolation of Huperzine A from Huperzia serrata

This protocol describes a typical laboratory-scale method for extracting Huperzine A.

  • Maceration: Dried and powdered Huperzia serrata (1 kg) is macerated with 95% ethanol (5 L) at room temperature for 72 hours.

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in 2% hydrochloric acid (HCl).

    • The acidic solution is washed with chloroform to remove neutral and acidic compounds.

    • The aqueous layer is then basified to pH 9-10 with ammonium hydroxide (NH₄OH).

    • The basic solution is extracted multiple times with chloroform.

  • Purification:

    • The combined chloroform extracts are dried over anhydrous sodium sulfate and concentrated.

    • The resulting residue is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol to isolate Huperzine A.

  • Crystallization: The purified fraction is recrystallized from acetone to yield pure Huperzine A crystals.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the inhibitory activity of compounds against AChE.

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.

    • ATCI (acetylthiocholine iodide) substrate solution.

    • AChE enzyme solution.

    • Huperzine A inhibitor solutions of varying concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the Huperzine A solution (or buffer for control).

    • Add 50 µL of AChE solution and incubate for 15 minutes at 25 °C.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI substrate.

  • Data Acquisition:

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • The rate of reaction is proportional to the change in absorbance.

  • Analysis: Calculate the percentage of inhibition for each concentration of Huperzine A and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

Mechanism of Action and Signaling

Huperzine A's primary mechanism of action is the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

HuperzineA_Pathway cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Release ACh Release ACh_Vesicle->ACh_Release Action Potential ACh_in_cleft Acetylcholine (ACh) ACh_Release->ACh_in_cleft AChE Acetylcholinesterase (AChE) ACh_in_cleft->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_in_cleft->ACh_Receptor Binds Signal_Transduction Signal Transduction (Neuronal Firing) ACh_Receptor->Signal_Transduction HuperzineA Huperzine A HuperzineA->AChE Inhibits AChE_Workflow start Start: Prepare Reagents (Buffer, DTNB, ATCI, AChE, Inhibitor) incubation Incubate AChE with Huperzine A (or buffer) start->incubation add_dtnb Add DTNB Solution incubation->add_dtnb start_reaction Initiate Reaction: Add ATCI Substrate add_dtnb->start_reaction measure Measure Absorbance at 412 nm over time start_reaction->measure calculate Calculate Reaction Rates and % Inhibition measure->calculate end Determine IC50 Value calculate->end

Methodological & Application

Application Notes and Protocols: High-Yield Synthesis of Pentagalloyl Glucose, a Core Tannin Structure

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Tannagine" is not a recognized chemical entity in scientific literature. This document provides a detailed protocol for the high-yield synthesis of pentagalloyl glucose, a fundamental and representative structure of the hydrolyzable tannin family. This protocol is intended for researchers, scientists, and drug development professionals working with polyphenolic compounds.

Introduction

Pentagalloyl glucose (1,2,3,4,6-penta-O-galloyl-β-D-glucopyranose) is a key hydrolyzable tannin found in a variety of plants. It consists of a central glucose core with its five hydroxyl groups esterified with gallic acid. Due to its antioxidant, anti-inflammatory, and other biological activities, there is significant interest in its chemical synthesis for research and pharmaceutical applications. This document outlines a high-yield, multi-step synthesis protocol starting from D-glucose.

Data Summary

The following table summarizes the quantitative data for the multi-step synthesis of pentagalloyl glucose, providing a clear overview of the expected yields at each stage of the process.

StepReactionStarting MaterialProductReagentsSolventYield (%)
1PeracetylationD-Glucoseβ-D-Glucose pentaacetateAcetic anhydride, Zinc chlorideAcetic Acid~95%
2Brominationβ-D-Glucose pentaacetateAcetobromo-α-D-glucoseHBr in Acetic AcidAcetic Acid~90%
3Koenigs-Knorr GlycosylationAcetobromo-α-D-glucoseBenzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosideBenzyl alcohol, Silver (I) oxideDichloromethane~85%
4Zemplén DeacetylationBenzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosideBenzyl β-D-glucopyranosideSodium methoxideMethanol~98%
5PerbenzoylationBenzyl β-D-glucopyranosideBenzyl 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranosideBenzoyl chloride, PyridinePyridine~90%
6HydrogenolysisBenzyl 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranoside2,3,4,6-tetra-O-benzoyl-D-glucoseH₂, Palladium on carbon (10%)Ethyl Acetate~95%
7Galloylation2,3,4,6-tetra-O-benzoyl-D-glucose1-O-galloyl-2,3,4,6-tetra-O-benzoyl-D-glucoseTri-O-benzylgalloyl chloride, PyridinePyridine~80%
8Debenzoylation1-O-galloyl-2,3,4,6-tetra-O-benzoyl-D-glucose1-O-galloyl-β-D-glucopyranoseSodium methoxideMethanol~90%
9Final Galloylation and Debenzylation1-O-galloyl-β-D-glucopyranosePentagalloyl glucoseTri-O-benzylgalloyl chloride, Pyridine; then H₂, Pd/CPyridine/EtOAc~75%

Experimental Protocols

Step 1: Synthesis of β-D-Glucose Pentaacetate

  • To a stirred solution of D-glucose (10 g, 55.5 mmol) in acetic acid (50 mL), add zinc chloride (1 g, 7.3 mmol).

  • Slowly add acetic anhydride (50 mL, 530 mmol) while maintaining the temperature below 30°C.

  • Stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice water (500 mL) and stir until the product precipitates.

  • Filter the white precipitate, wash with cold water, and recrystallize from ethanol to yield β-D-glucose pentaacetate.

Step 2: Synthesis of Acetobromo-α-D-glucose

  • Dissolve β-D-glucose pentaacetate (10 g, 25.6 mmol) in 33% HBr in acetic acid (40 mL) at 0°C.

  • Stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice water (400 mL) and extract with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain acetobromo-α-D-glucose.

Step 3: Synthesis of Benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside

  • To a solution of acetobromo-α-D-glucose (10 g, 24.3 mmol) and benzyl alcohol (5 mL, 48.3 mmol) in dry dichloromethane (100 mL), add silver (I) oxide (5.6 g, 24.2 mmol).

  • Stir the mixture in the dark at room temperature for 24 hours.

  • Filter the reaction mixture through Celite and wash the filter cake with dichloromethane.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the product.

Step 4: Synthesis of Benzyl β-D-glucopyranoside

  • Dissolve benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (10 g, 21.9 mmol) in dry methanol (100 mL).

  • Add a catalytic amount of sodium methoxide (0.5 M in methanol, 1 mL).

  • Stir the mixture at room temperature for 4 hours.

  • Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate the filtrate to obtain benzyl β-D-glucopyranoside.

Step 5-9: Subsequent Steps to Pentagalloyl Glucose

The subsequent steps involve protection of the hydroxyl groups with benzoyl groups, selective deprotection of the anomeric position, introduction of the first galloyl group, debenzoylation, and final per-galloylation followed by debenzylation. These steps follow standard carbohydrate chemistry protocols involving benzoyl chloride for protection, hydrogenolysis for debenzylation (using H₂ and Pd/C), and reaction with a protected galloyl chloride for esterification. Each step requires careful purification, typically by column chromatography, to ensure high purity of the intermediates.

Visualizations

Synthesis_Workflow D_Glucose D-Glucose Pentaacetate β-D-Glucose Pentaacetate D_Glucose->Pentaacetate Peracetylation (Ac₂O, ZnCl₂) Bromoglucose Acetobromo-α-D-glucose Pentaacetate->Bromoglucose Bromination (HBr/AcOH) Benzyl_Glycoside_Ac Benzyl 2,3,4,6-tetra-O-acetyl- β-D-glucopyranoside Bromoglucose->Benzyl_Glycoside_Ac Glycosylation (BnOH, Ag₂O) Benzyl_Glycoside Benzyl β-D-glucopyranoside Benzyl_Glycoside_Ac->Benzyl_Glycoside Deacetylation (NaOMe) Protected_Intermediate Protected Glucose Intermediates Benzyl_Glycoside->Protected_Intermediate Protection/ Deprotection Pentagalloyl_Glucose Pentagalloyl Glucose Protected_Intermediate->Pentagalloyl_Glucose Galloylation & Deprotection

Caption: Synthetic workflow for pentagalloyl glucose from D-glucose.

Signaling_Pathway_Hypothesis Tannin Pentagalloyl Glucose (Tannin) ROS Reactive Oxygen Species (ROS) Tannin->ROS Scavenges NFkB NF-κB Pathway Tannin->NFkB Inhibits MAPK MAPK Pathway Tannin->MAPK Inhibits Antioxidant Antioxidant Response Tannin->Antioxidant Upregulates ROS->NFkB Activates ROS->MAPK Activates Inflammation Inflammatory Response NFkB->Inflammation Promotes MAPK->Inflammation Promotes

Caption: Hypothesized signaling pathways modulated by pentagalloyl glucose.

Application Notes and Protocols: Tannin Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The request specified "Tannagine." Following a comprehensive search, it has been determined that "this compound" is not a standard or recognized term for a specific compound or class of compounds in the scientific literature. It is highly probable that this was a typographical error for "Tannin." Therefore, these application notes and protocols are focused on tannins, which are a broad class of polyphenolic secondary metabolites found in plants.

Introduction

Tannins are a diverse group of naturally occurring polyphenols, broadly classified into hydrolyzable tannins and condensed tannins (proanthocyanidins). They are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor effects. The effective extraction and purification of tannins from various plant matrices are crucial for their characterization and subsequent application in pharmaceuticals, nutraceuticals, and other industries.

These application notes provide an overview of common and advanced methods for the extraction and purification of tannins, complete with comparative data and detailed experimental protocols.

Data Presentation: Comparison of Extraction Methods

The efficiency of tannin extraction is influenced by several factors, including the plant material, solvent system, temperature, and extraction time. The following tables summarize quantitative data from various studies to provide a comparative overview of different extraction methodologies.

Table 1: Comparison of Solvents and Conditions for Tannin Extraction

Plant SourceExtraction MethodSolvent SystemTemperature (°C)TimeYield/EfficiencyReference
Chokeberry PomaceWater Bath with Ultrasonication50% Ethanol + 1% Citric Acid5060 min1783 ± 154 mg CGE/100 g DW[1][2]
Chokeberry PomaceWater Bath with Ultrasonication50% Glycerol + 1% Formic Acid5060 min1573 ± 67 mg CGE/100 g DW[1]
Acacia mollissima BarkMicrowave-Assisted Extraction (MAE)80% MethanolN/A (156W)5 minHighest Polyphenol Content[3]
Acacia mollissima BarkMicrowave-Assisted Extraction (MAE)20% MethanolN/A (182W)3.66 minHighest Condensed Tannin Content[3]
Various Legumes, Nuts, BuckwheatShaking Water Bath80% Acetone (v/v)703 x 15 min3.77% - 17.20% (phenolic compounds)[4]
Coffee Husk WasteNatural Deep Eutectic Solvent (NADES)Choline chloride:proline8030 min22.83 mg TAE/g[5]
Acorn Shell and CupuleStirring0.22% Sodium Hydroxide9060 minHigher yield than water or ethanol[6]
Spruce BarkHot Water ExtractionHot Water85N/ANot specified

CGE: Cyanidin-3-glucoside equivalents; DW: Dry Weight; TAE: Tannic Acid Equivalents.

Experimental Workflows

The general workflow for tannin extraction and purification involves sample preparation, extraction, and subsequent purification to isolate the tannins from other co-extracted compounds.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification Start Plant Material Dry Drying Start->Dry Grind Grinding/Milling Dry->Grind Defat Defatting (optional) Grind->Defat Extraction Solid-Liquid Extraction (e.g., Maceration, Sonication, MAE) Defat->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Solvent Addition of Solvent Solvent->Extraction Concentration Solvent Evaporation Filtration->Concentration Purification Chromatography (e.g., Sephadex LH-20) Concentration->Purification Lyophilization Lyophilization Purification->Lyophilization Final Pure Tannin Fraction Lyophilization->Final

Caption: General workflow for tannin extraction and purification.

Experimental Protocols

Protocol 1: Acetone-Based Extraction of Tannins from Plant Material

This protocol is adapted from methodologies used for extracting phenolic compounds and tannins from various plant sources, such as legumes and nuts.[4]

1. Materials and Reagents:

  • Ground plant material (e.g., buckwheat, defatted walnuts)
  • 80% Acetone (v/v) in distilled water
  • Sealable flasks
  • Shaking water bath
  • Centrifuge and centrifuge tubes
  • Rotary evaporator
  • Lyophilizer

2. Procedure:

  • Weigh 20 g of finely ground plant material into a sealable flask.
  • Add 160 mL of 80% acetone (v/v).
  • Place the flask in a shaking water bath set at 70°C for 15 minutes.
  • After cooling, carefully decant the supernatant.
  • Repeat the extraction process two more times on the plant residue.
  • Combine all the supernatants.
  • Evaporate the acetone from the combined supernatant using a rotary evaporator at 40°C.
  • Freeze the remaining aqueous residue and lyophilize to obtain the crude phenolic extract.

Protocol 2: Purification of Tannins using Sephadex LH-20 Column Chromatography

This protocol describes the separation of tannins from a crude phenolic extract.[4]

1. Materials and Reagents:

  • Crude phenolic extract (from Protocol 1)
  • Sephadex LH-20 gel
  • Chromatography column (e.g., 5 x 40 cm)
  • Ethanol (95% or absolute)
  • 50% Acetone (v/v) in distilled water
  • Rotary evaporator
  • Lyophilizer

2. Procedure:

  • Swell the Sephadex LH-20 gel in ethanol and pack it into the chromatography column.
  • Dissolve 2 g of the crude phenolic extract in 20 mL of ethanol.
  • Apply the dissolved extract to the top of the Sephadex LH-20 column.
  • Elute the column with 1 L of ethanol to remove low molecular weight phenolic compounds. The eluate can be monitored at 280 nm; elution is complete when the absorbance approaches zero.
  • After the initial elution, switch the mobile phase to 600 mL of 50% acetone (v/v) to elute the tannin fraction.
  • Collect the tannin fraction.
  • Remove the solvent from the collected fraction using a rotary evaporator.
  • Lyophilize the remaining aqueous solution to obtain the purified tannin fraction.

Protocol 3: Microwave-Assisted Extraction (MAE) of Tannins

This protocol is a green and efficient method for extracting tannins, particularly from materials like tree bark.[3]

1. Materials and Reagents:

  • Ground plant material (e.g., Acacia mollissima barks)
  • Methanol solutions (e.g., 20% and 80% in water)
  • Microwave extraction system
  • Filter paper or centrifuge
  • Vials for sample collection

2. Procedure:

  • Place a defined amount of the ground plant material into the microwave extraction vessel.
  • Add the chosen solvent system (e.g., for condensed tannins, use 20% methanol).
  • Set the microwave parameters. For condensed tannins from Acacia mollissima bark, optimal conditions were found to be 182 W for 3.66 minutes.[3]
  • Run the extraction program.
  • After extraction, allow the vessel to cool.
  • Filter or centrifuge the mixture to separate the extract from the solid residue.
  • The supernatant contains the extracted tannins and can be used for further analysis or purification.

Purification Strategy: Selective Precipitation

An alternative to chromatographic purification is selective precipitation. A method using trivalent ytterbium has been developed to precipitate condensed tannins from crude plant extracts.

Precipitation_Purification cluster_extraction Initial Extraction cluster_precipitation Selective Precipitation cluster_recovery Tannin Recovery Crude_Extract Crude Plant Extract (in 70% aqueous acetone) Add_Yb Add Trivalent Ytterbium (e.g., YbCl3 solution) Crude_Extract->Add_Yb Precipitate Formation of Tannin-Yb Complex Add_Yb->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Supernatant (discarded) Centrifuge->Supernatant Pellet Tannin-Yb Pellet Centrifuge->Pellet Wash Wash Pellet Pellet->Wash Resuspend Resuspend in Acidified Acetone Wash->Resuspend Final_Product Purified Tannin Solution Resuspend->Final_Product

Caption: Workflow for tannin purification by selective precipitation.

Applications in Research and Drug Development

Purified tannins are utilized in a variety of research and development applications:

  • Pharmacological Screening: Evaluating the antioxidant, anti-inflammatory, and antimicrobial activities of purified tannin fractions.

  • Mechanism of Action Studies: Investigating the molecular pathways through which tannins exert their biological effects. For example, some tannins have been shown to modulate signaling pathways involved in cancer cell proliferation and apoptosis.

  • Formulation Development: Using tannins as active pharmaceutical ingredients (APIs) or as excipients in drug delivery systems. Their ability to bind with proteins can be harnessed for various therapeutic applications.

  • Nutraceuticals: Developing functional foods and dietary supplements enriched with well-characterized tannins.

The selection of an appropriate extraction and purification method is critical and depends on the specific type of tannin, the plant source, and the intended downstream application. The protocols and data presented here provide a foundation for developing and optimizing these processes.

References

Application Note: Quantitative Analysis of Tannagine using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a comprehensive protocol for the quantitative analysis of Tannagine, a representative isoquinoline alkaloid, in biological matrices using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The methodology outlined herein is based on established principles for the analysis of structurally similar compounds, such as berberine and palmatine, and is intended to serve as a robust framework for researchers engaged in pharmacokinetic studies, metabolic profiling, and quality control of natural products. The high selectivity and sensitivity of HPLC-MS make it the ideal analytical technique for the accurate quantification of alkaloids in complex biological samples.

The protocol details sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for method validation. Additionally, this document includes illustrative data presented in tabular format and diagrams to visualize the experimental workflow and a relevant biological pathway.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol describes the extraction of this compound from plasma samples using protein precipitation, a rapid and effective method for removing high-abundance proteins prior to HPLC-MS analysis.

  • Materials and Reagents:

    • Blank plasma (e.g., human, rat)

    • This compound reference standard

    • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

    • Acetonitrile (HPLC or LC-MS grade), chilled to -20°C

    • Methanol (HPLC or LC-MS grade)

    • Water (18.2 MΩ·cm, e.g., from a Milli-Q system)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge capable of 14,000 rpm

    • Nitrogen evaporator

  • Procedure:

    • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of cold acetonitrile containing the internal standard at a pre-determined concentration.

    • Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.

    • Transfer the clear supernatant to an HPLC vial for analysis.

2. HPLC-MS/MS Analysis

  • Instrumentation:

    • HPLC System: A UHPLC system capable of binary gradient elution.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      1.0 5
      3.0 95
      4.0 95
      4.1 5

      | 5.0 | 5 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • MRM Transitions (Hypothetical for this compound):

      Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      This compound 336.1 320.1 25

      | Internal Standard | 342.1 | 326.1 | 25 |

3. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:

  • Linearity: The linearity of the method should be assessed by analyzing a series of calibration standards over a specified concentration range. The correlation coefficient (r²) should be >0.99.

  • Precision and Accuracy: Determined by analyzing replicate QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The precision (%CV) and accuracy (%RE) should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term bench-top).

Data Presentation

Table 1: Calibration Curve for this compound in Plasma

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.025
50.128
100.255
501.275
1002.548
50012.74
100025.51
Linearity (r²) 0.9995

Table 2: Intra-day and Inter-day Precision and Accuracy for this compound QC Samples

| Nominal Conc. (ng/mL) | \multicolumn{2}{c|}{Intra-day (n=6)} & \multicolumn{2}{c|}{Inter-day (n=18)} | | :--- | :--- | :--- | :--- | :--- | | | Mean Conc. ± SD (ng/mL) | Precision (%CV) | Accuracy (%RE) | Mean Conc. ± SD (ng/mL) | Precision (%CV) | Accuracy (%RE) | | LLOQ (1) | 1.05 ± 0.12 | 11.4 | 5.0 | 1.08 ± 0.15 | 13.9 | 8.0 | | Low QC (3) | 2.91 ± 0.21 | 7.2 | -3.0 | 3.12 ± 0.25 | 8.0 | 4.0 | | Mid QC (75) | 78.3 ± 4.5 | 5.7 | 4.4 | 73.5 ± 5.1 | 6.9 | -2.0 | | High QC (750) | 735 ± 36.8 | 5.0 | -2.0 | 765 ± 45.9 | 6.0 | 2.0 |

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS_Solvent Add Internal Standard in Acetonitrile Sample->Add_IS_Solvent Vortex Vortex Mixing Add_IS_Solvent->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Mass Spectrometry (MRM Detection) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: Experimental workflow for the quantitative analysis of this compound.

G This compound This compound AMPK AMPK This compound->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates ACC ACC AMPK->ACC Inhibits mTOR mTOR AMPK->mTOR Inhibits Mitochondria Mitochondrial Biogenesis PGC1a->Mitochondria Fatty_Acid_Oxidation Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation Autophagy Autophagy mTOR->Autophagy

Caption: Hypothetical signaling pathway modulated by this compound.

Application Notes and Protocols for Tannagine (Tanshinone IIA) Administration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tannagine, more commonly identified in scientific literature as Tanshinone IIA (Tan-IIA), is a lipophilic diterpene quinone extracted from the rhizome of Salvia miltiorrhiza Bunge (Danshen). It has garnered significant interest in oncological research due to its demonstrated anti-tumor properties across a variety of cancer cell lines. Tan-IIA has been shown to inhibit cell proliferation, induce apoptosis and autophagy, and suppress tumor invasion and migration. Its mechanism of action is multifaceted, primarily involving the modulation of key cellular signaling pathways. These application notes provide a comprehensive overview and detailed protocols for the administration of Tanshinone IIA in a cell culture setting.

Mechanism of Action

Tanshinone IIA exerts its anticancer effects by targeting several critical signaling pathways that are often dysregulated in cancer. The primary pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway and the Mitogen-activated protein kinase (MAPK) pathway.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Tanshinone IIA has been observed to inhibit the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, leading to the suppression of downstream signaling and promoting apoptosis in cancer cells.[1][2]

  • MAPK Pathway: The MAPK pathway, which includes ERK1/2, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis. Tanshinone IIA has been shown to modulate the activation of this pathway, often leading to cell cycle arrest and apoptosis.[3][4][5]

  • JAK/STAT Pathway: Some evidence suggests that Tanshinone IIA may also influence the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which plays a role in cytokine signaling and cell proliferation. However, the direct mechanisms are still under investigation.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentrations (IC50) of Tanshinone IIA in various cancer cell lines, as well as typical experimental concentrations and incubation times reported in the literature.

Table 1: IC50 Values of Tanshinone IIA in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)
HCT-116Colorectal Cancer17.4848
HepG2Hepatocellular Carcinoma4.17 ± 0.2748[6]
786-ORenal Cell Carcinoma~4 µg/mL (~13.6 µM)24
MCF-7Breast Cancer3.3Not Specified
MDA-MB-231Breast Cancer6.5Not Specified
A549Lung Cancer17.9Not Specified
SNU-638Gastric Cancer~5 µg/mL (~17 µM)48
AGSGastric Cancer~3.7 µg/mL (~12.6 µM)48[7]
CAL27Oral Squamous Cell Carcinoma~2-548-72
SCC4Oral Squamous Cell Carcinoma~2-548-72
SCC25Oral Squamous Cell Carcinoma~2-548-72
H1688Small Cell Lung Cancer~2-4Not Specified[1]

Table 2: Typical Experimental Conditions for Tanshinone IIA in Cell Culture

ParameterTypical RangeNotes
Concentration 1 - 40 µMThe optimal concentration is cell-line dependent and should be determined empirically.
Incubation Time 12 - 72 hoursTime-dependent effects are commonly observed.
Solvent Dimethyl sulfoxide (DMSO)The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

Preparation of Tanshinone IIA Stock Solution

Tanshinone IIA is a hydrophobic compound and requires an organic solvent for initial dissolution.

Materials:

  • Tanshinone IIA powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber vials

Protocol:

  • Calculate the required amount of Tanshinone IIA powder to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Weigh the Tanshinone IIA powder accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution vigorously until the Tanshinone IIA is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., an amber vial).

  • Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Administration of Tanshinone IIA to Adherent Cells

Materials:

  • Cultured adherent cells in multi-well plates, flasks, or dishes

  • Complete cell culture medium

  • Tanshinone IIA stock solution

  • Sterile pipette tips

Protocol:

  • Seed the adherent cells at an appropriate density in the culture vessel and allow them to attach and reach the desired confluency (typically 60-80%).

  • On the day of treatment, thaw the Tanshinone IIA stock solution at room temperature.

  • Prepare the final working concentrations of Tanshinone IIA by diluting the stock solution directly into fresh, pre-warmed complete cell culture medium. Ensure thorough mixing by gentle inversion or pipetting.

    • Note: To avoid precipitation, it is recommended to add the stock solution to the medium and mix immediately. Do not add the medium to the concentrated stock. The final DMSO concentration should be consistent across all treatment groups, including the vehicle control.

  • Remove the existing culture medium from the cells.

  • Gently add the medium containing the desired concentration of Tanshinone IIA (or vehicle control) to the cells.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Proceed with downstream assays (e.g., cell viability, apoptosis, western blotting).

Administration of Tanshinone IIA to Suspension Cells

Materials:

  • Cultured suspension cells in flasks or tubes

  • Complete cell culture medium

  • Tanshinone IIA stock solution

  • Sterile pipette tips

  • Conical tubes for centrifugation

Protocol:

  • Count the suspension cells and adjust the cell density to the desired concentration in fresh, pre-warmed complete cell culture medium.

  • Thaw the Tanshinone IIA stock solution at room temperature.

  • Prepare the final working concentrations of Tanshinone IIA by diluting the stock solution into fresh, pre-warmed complete cell culture medium. Mix thoroughly.

  • Add the appropriate volume of the Tanshinone IIA-containing medium (or vehicle control) to the cell suspension to achieve the final desired cell density and drug concentration.

  • Incubate the cells for the desired period under standard cell culture conditions with gentle agitation if required for the specific cell line.

  • After incubation, collect the cells by centrifugation.

  • Proceed with downstream assays.

Mandatory Visualizations

TanshinoneIIA_PI3K_Akt_Pathway cluster_info This compound Tanshinone IIA PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation inhibits Tanshinone IIA inhibits the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and survival, and an increase in apoptosis.

Caption: Tanshinone IIA inhibits the PI3K/Akt signaling pathway.

TanshinoneIIA_MAPK_Pathway cluster_info This compound Tanshinone IIA Raf Raf This compound->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis modulates Tanshinone IIA modulates the MAPK/ERK pathway, contributing to the regulation of cell proliferation and the induction of apoptosis.

Caption: Tanshinone IIA modulates the MAPK signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Downstream Analysis Stock Prepare Tanshinone IIA Stock Solution (in DMSO) Dilute Dilute Stock in Culture Medium Stock->Dilute Treat Treat Cells (Adherent or Suspension) Dilute->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Assays (e.g., Viability, Apoptosis, Western Blot) Incubate->Assay

Caption: Experimental workflow for this compound administration.

References

Application Notes and Protocols for In Vivo Animal Studies of Novel Test Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Comprehensive literature searches for "Tannagine" did not yield specific in vivo animal studies. The term may be a misspelling of "Tannigen" (acetyltannic acid), a historical compound with limited recent in vivo data. Therefore, this document provides a generalized framework and best-practice protocols for determining the in vivo dosage of a novel or poorly characterized compound, using the principles that would apply to a substance like a tannin derivative.

Introduction

Establishing a safe and effective dosage is a critical first step in the preclinical evaluation of any new chemical entity (NCE) or test compound. This process involves a systematic approach to characterize the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties in a relevant animal model. Differences in anatomy, physiology, and metabolism between animal species can significantly impact a drug's behavior, making careful dose-finding studies essential.[1] This document outlines the key experimental protocols required to establish an initial dosage range for in vivo studies.

Key Principles in Dosage Determination

The primary goal of initial in vivo studies is to identify a dosage range that is both pharmacologically active and non-toxic. This is achieved through a tiered approach:

  • Acute Toxicity Studies: To determine the median lethal dose (LD50) and identify the maximum tolerated dose (MTD).

  • Dose-Ranging Studies: To identify a range of doses that elicit a measurable biological response without causing significant adverse effects.

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which helps in designing rational dosing regimens.[1]

Experimental Protocols

Objective: To determine the single dose of the test compound that is lethal to 50% of the test animal population.

Animal Model: Wistar Rats (n=5 per group, mixed-sex).

Methodology:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Dose Preparation: Prepare a stock solution of the test compound in a suitable vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO, ensuring the final vehicle concentration is non-toxic).

  • Dose Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Start with a wide range of doses (e.g., 10, 100, 1000 mg/kg) administered to different groups of animals.

  • Observation: Monitor animals continuously for the first 4 hours post-administration and then at regular intervals for up to 14 days. Record all signs of toxicity, including changes in behavior, respiration, and physical appearance, as well as mortality.

  • Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).

Objective: To identify a dose that produces a desired pharmacological effect.

Animal Model: Disease-specific model relevant to the compound's intended therapeutic action. For a tannin-like compound with potential anti-inflammatory properties, a model such as carrageenan-induced paw edema in rats could be used.

Methodology:

  • Disease Induction: Induce the disease state in the animals (e.g., inject carrageenan into the paw).

  • Dose Administration: Administer a range of doses of the test compound (e.g., 10, 30, 100 mg/kg), typically starting at doses well below the MTD, to different groups of animals. Include a vehicle control group and a positive control group (a known effective drug).

  • Efficacy Measurement: Measure the relevant efficacy endpoint at appropriate time points. For paw edema, this would involve measuring paw volume at regular intervals.

  • Data Analysis: Compare the results from the treated groups to the control groups to determine the dose-response relationship.

Objective: To determine key PK parameters of the test compound.

Animal Model: Healthy Sprague-Dawley Rats.[2]

Methodology:

  • Catheterization (Optional but Recommended): For serial blood sampling, surgical implantation of a catheter into the jugular vein or carotid artery is recommended.

  • Dose Administration: Administer a single dose of the test compound via the intended route.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an appropriate anticoagulant.

  • Plasma Preparation and Analysis: Centrifuge the blood samples to separate the plasma. Analyze the plasma concentration of the test compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life.[3]

Data Presentation

Quantitative data from these studies should be summarized in clear, structured tables.

Table 1: Example Data from a Dose-Ranging Efficacy Study

Treatment GroupDose (mg/kg)Paw Volume (mL) at 4h (Mean ± SD)% Inhibition of Edema
Vehicle Control-2.5 ± 0.30%
Test Compound102.1 ± 0.216%
Test Compound301.5 ± 0.240%
Test Compound1001.1 ± 0.156%
Positive Control101.0 ± 0.160%

Table 2: Example Pharmacokinetic Parameters

ParameterValue (Mean ± SD)
Cmax (µg/mL)1.5 ± 0.4
Tmax (h)1.0 ± 0.2
AUC (µg·h/mL)6.8 ± 1.2
Half-life (h)3.5 ± 0.7

Visualization of Workflows and Pathways

G cluster_preclinical Pre-clinical Evaluation LitReview Literature Review & In Silico Modeling InVitro In Vitro Testing (Cell-based Assays) LitReview->InVitro AcuteTox Acute Toxicity Study (LD50, MTD) InVitro->AcuteTox DoseRange Dose-Ranging Study (Efficacy) AcuteTox->DoseRange PKStudy Pharmacokinetic (PK) Study DoseRange->PKStudy SelectDose Select Dose for Chronic Studies PKStudy->SelectDose

Caption: Workflow for In Vivo Dose Determination.

G cluster_pathway Hypothetical Anti-inflammatory Pathway Compound Tannin-like Compound Receptor Cell Surface Receptor Compound->Receptor Binds SRC SRC Kinase Receptor->SRC Inhibits NFkB NF-κB Pathway SRC->NFkB Activates Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammation Upregulates

Caption: Hypothetical Signaling Pathway Inhibition.

References

Application Note: A Cell-Based Assay for Quantifying Tannagine Activity

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for a cell-based assay to determine the bioactivity of Tannagine, a putative inhibitor of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. The primary assay quantifies the ability of this compound to block the binding of TNF-α to its receptor (TNFR1) on the cell surface. A secondary, functional assay measures the downstream inhibition of Nuclear Factor-kappa B (NF-κB) activation. These assays provide a robust framework for screening and characterizing compounds targeting the TNF-α pathway.

Introduction

The TNF-α signaling pathway is a critical mediator of inflammation and is implicated in a variety of autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease. Consequently, inhibiting this pathway is a key therapeutic strategy. This compound is a novel small molecule being investigated for its potential to modulate this pathway. This document outlines two complementary cell-based assays to quantify the inhibitory activity of this compound. The primary assay is a competitive binding assay using a fluorescently-labeled TNF-α, while the secondary assay utilizes a reporter cell line to measure the downstream effects on NF-κB signaling.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound, where it is hypothesized to block the binding of TNF-α to its receptor, TNFR1, thereby inhibiting the downstream activation of the NF-κB signaling cascade.

Tannagine_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds This compound This compound This compound->TNFR1 Inhibits TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB IkB->NFkB Releases NFkB_active Active NF-κB nucleus Nucleus NFkB_active->nucleus Translocates gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces

Caption: Proposed inhibitory mechanism of this compound on the TNF-α signaling pathway.

Experimental Protocols

Primary Assay: TNF-α/TNFR1 Competitive Binding Assay

This assay measures the ability of this compound to compete with fluorescently-labeled TNF-α for binding to the TNFR1 receptor on HEK293 cells.

Materials:

  • HEK293 cells stably expressing TNFR1

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant Human TNF-α, Alexa Fluor 488-labeled

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom plates

  • Flow cytometer or fluorescence plate reader

Workflow Diagram:

Primary_Assay_Workflow A 1. Seed HEK293-TNFR1 cells in 96-well plate B 2. Incubate cells (24 hours) A->B C 3. Prepare this compound serial dilutions B->C D 4. Add this compound dilutions to cells C->D E 5. Add Alexa Fluor 488-TNF-α to all wells D->E F 6. Incubate (1 hour at 4°C) E->F G 7. Wash cells with cold PBS F->G H 8. Measure fluorescence (Plate Reader/Flow Cytometer) G->H I 9. Analyze data to determine IC50 H->I

Caption: Workflow for the TNF-α/TNFR1 competitive binding assay.

Procedure:

  • Seed HEK293-TNFR1 cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Prepare a serial dilution of this compound in assay buffer (DMEM with 1% BSA).

  • Remove the culture medium and wash the cells once with cold PBS.

  • Add the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and a positive control (unlabeled TNF-α).

  • Immediately add Alexa Fluor 488-labeled TNF-α to all wells at a final concentration of 10 ng/mL.

  • Incubate the plate on ice (4°C) for 1 hour, protected from light.

  • Gently wash the cells three times with cold PBS to remove unbound TNF-α.

  • Add 100 µL of PBS to each well and measure the fluorescence intensity using a plate reader (Excitation: 495 nm, Emission: 519 nm).

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Secondary Assay: NF-κB Reporter Assay

This assay quantifies the functional consequence of TNF-α inhibition by measuring the activity of an NF-κB responsive reporter gene (e.g., luciferase or GFP).

Materials:

  • HEK293 cells stably expressing an NF-κB reporter construct

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant Human TNF-α

  • This compound stock solution (10 mM in DMSO)

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

  • Luminometer

Workflow Diagram:

Secondary_Assay_Workflow A 1. Seed NF-κB reporter cells in 96-well plate B 2. Incubate cells (24 hours) A->B C 3. Pre-treat with this compound serial dilutions (1 hour) B->C D 4. Stimulate with TNF-α (10 ng/mL) C->D E 5. Incubate (6 hours) D->E F 6. Lyse cells and add luciferase substrate E->F G 7. Measure luminescence F->G H 8. Analyze data to determine IC50 G->H

Caption: Workflow for the NF-κB reporter assay.

Procedure:

  • Seed HEK293-NF-κB reporter cells in a 96-well white, clear-bottom plate at a density of 4 x 10^4 cells/well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Prepare a serial dilution of this compound in culture medium.

  • Pre-treat the cells with the this compound dilutions for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with TNF-α at a final concentration of 10 ng/mL. Include an unstimulated control.

  • Incubate the plate for 6 hours at 37°C.

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Measure luminescence using a luminometer.

  • Calculate the percent inhibition of NF-κB activation for each this compound concentration and determine the IC50 value.

Data Presentation

The following tables summarize hypothetical data from the described assays.

Table 1: Primary Assay - TNF-α/TNFR1 Competitive Binding

This compound (µM)Fluorescence (RFU)% Inhibition
0 (No TNF-α)150N/A
0 (TNF-α only)85000%
0.0183501.8%
0.1680020.4%
1440049.1%
10120087.4%
10030098.2%
IC50 1.05 µM

Table 2: Secondary Assay - NF-κB Reporter Assay

This compound (µM)Luminescence (RLU)% Inhibition
0 (Unstimulated)500N/A
0 (TNF-α only)250000%
0.01245002.0%
0.12100016.3%
11300049.0%
10350087.8%
10075099.0%
IC50 1.10 µM

Troubleshooting

  • High background in the primary assay: Ensure thorough washing steps to remove all unbound fluorescent TNF-α. Consider using a blocking buffer (e.g., PBS with 1% BSA) before adding the labeled ligand.

  • Low signal in the secondary assay: Verify the activity of the TNF-α stock and ensure the reporter cell line is responsive. Optimize the stimulation time and TNF-α concentration.

  • Inconsistent results: Ensure accurate pipetting and consistent cell seeding density. Use a fresh dilution series of this compound for each experiment. Check for solvent effects from DMSO at higher concentrations.

Conclusion

The described cell-based assays provide a robust and reproducible method for quantifying the inhibitory activity of this compound on the TNF-α signaling pathway. The competitive binding assay confirms target engagement at the receptor level, while the NF-κB reporter assay validates the functional downstream consequences. These protocols can be adapted for high-throughput screening of other potential TNF-α inhibitors.

Application Notes & Protocols: Fluorescent Labeling of Tannagine for Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Introduction

These application notes provide a detailed protocol for the fluorescent labeling of Tannagine, a novel bioactive small molecule, for its visualization and tracking in cellular systems using fluorescence microscopy. The protocols outlined below are intended for researchers, scientists, and professionals in drug development.

Fluorescent labeling is a powerful technique for studying the subcellular localization, trafficking, and target engagement of small molecules.[1][] This is achieved by covalently attaching a fluorescent dye (fluorophore) to the molecule of interest, allowing it to be visualized by fluorescence microscopy.[] The choice of fluorophore and the conjugation strategy are critical for preserving the biological activity of the small molecule and achieving optimal imaging results.

Overview of the Labeling Strategy

The proposed strategy for labeling this compound involves a two-step process:

  • Modification of this compound: Introduction of a more reactive functional group, a primary amine, onto one of this compound's hydroxyl groups. This is achieved by reacting this compound with a linker molecule.

  • Dye Conjugation: Covalent attachment of an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester-functionalized dye, to the newly introduced amine group on this compound.

This two-step approach is often more robust and efficient than directly targeting hydroxyl groups and allows for the use of a wide variety of commercially available amine-reactive dyes.

Materials and Reagents

This compound and Labeling Reagents
  • This compound (hypothetical flavonoid structure)

  • 3-(Boc-amino)propyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Alexa Fluor™ 488 NHS Ester (or other amine-reactive dye)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO), anhydrous

Purification and Analysis
  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Mass spectrometer (e.g., ESI-MS)

  • UV-Vis spectrophotometer

Experimental Protocols

Step 1: Synthesis of Amine-Modified this compound

This protocol describes the introduction of a primary amine to this compound via an ether linkage.

  • Dissolve this compound: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add Base: Add potassium carbonate (3 equivalents) to the solution.

  • Add Linker: Add 3-(Boc-amino)propyl bromide (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification (Boc-protected intermediate): Purify the crude product by silica gel column chromatography to obtain Boc-protected amine-Tannagine.

  • Deprotection: Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure to yield the amine-modified this compound (this compound-NH₂). Verify the product by mass spectrometry.

Step 2: Conjugation of Amine-Modified this compound with Fluorescent Dye

This protocol details the labeling of this compound-NH₂ with an amine-reactive dye.

  • Prepare this compound-NH₂: Dissolve this compound-NH₂ (1 equivalent) in anhydrous DMSO.

  • Add Base: Add triethylamine (3 equivalents) to the solution to act as a base.

  • Prepare Dye: Dissolve Alexa Fluor™ 488 NHS Ester (1.1 equivalents) in anhydrous DMSO.

  • Conjugation Reaction: Slowly add the dye solution to the this compound-NH₂ solution while stirring. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by HPLC.

Step 3: Purification of Fluorescently Labeled this compound

Purification is crucial to remove unreacted dye, which can cause background fluorescence.

  • HPLC Purification: Purify the reaction mixture using reverse-phase HPLC with a C18 column. Use a gradient of water and acetonitrile (both containing 0.1% TFA) as the mobile phase.

  • Fraction Collection: Collect the fractions corresponding to the fluorescently labeled this compound (this compound-Fluor).

  • Solvent Removal: Lyophilize the collected fractions to obtain the pure, labeled product.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and measure its concentration using UV-Vis spectrophotometry based on the dye's extinction coefficient.

Data Presentation

Table 1: Photophysical Properties of Selected Fluorescent Dyes

FluorophoreReactive GroupExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Alexa Fluor™ 488 NHS Ester495519~71,0000.92
Cy®3 NHS Ester550570~150,0000.15
Alexa Fluor™ 594 NHS Ester590617~90,0000.66
Cy®5 NHS Ester649670~250,0000.20

Application in Microscopy

General Protocol for Live-Cell Imaging
  • Cell Culture: Plate cells of interest on glass-bottom dishes or coverslips and grow to the desired confluency.

  • Prepare Staining Solution: Prepare a stock solution of this compound-Fluor in DMSO. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

  • Cell Staining: Remove the culture medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells for the desired time (e.g., 30 minutes to several hours) at 37°C in a CO₂ incubator.

  • Washing: Wash the cells two to three times with pre-warmed culture medium or phosphate-buffered saline (PBS) to remove unbound probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.

Visualizations

G Hypothetical Signaling Pathway of this compound ext_stim External Stimulus (e.g., Oxidative Stress) receptor Cellular Receptor / Target Protein ext_stim->receptor activates This compound This compound This compound->receptor modulates mapk_pathway MAPK Signaling Cascade (ERK, JNK, p38) This compound->mapk_pathway activates keap1 Keap1 This compound->keap1 inhibits receptor->mapk_pathway nrf2 Nrf2 mapk_pathway->nrf2 phosphorylates are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus, binds to keap1->nrf2 inhibits (degradation) gene_exp Gene Expression (e.g., HO-1, NQO1) are->gene_exp promotes cellular_response Cellular Protection / Anti-inflammatory Effect gene_exp->cellular_response

Caption: Hypothetical Signaling Pathway of this compound.

G Experimental Workflow for Fluorescent Labeling start Start: This compound step1 Step 1: Introduce Amine Group start->step1 intermediate This compound-NH₂ step1->intermediate step2 Step 2: Conjugate with Amine-Reactive Dye intermediate->step2 purification Step 3: HPLC Purification step2->purification final_product This compound-Fluor purification->final_product characterization Step 4: Characterization (MS, UV-Vis) final_product->characterization application Step 5: Microscopy Application characterization->application end End: Imaging Data application->end

Caption: Experimental Workflow for Fluorescent Labeling.

G Decision Tree for Labeling Strategy start Identify Reactive Group on this compound amine Amine (-NH₂)? start->amine thiol Thiol (-SH)? amine->thiol No nhs Use NHS Ester Dye amine->nhs Yes hydroxyl Hydroxyl (-OH)? thiol->hydroxyl No maleimide Use Maleimide Dye thiol->maleimide Yes none No suitable group? hydroxyl->none No modify_oh Chemically modify to add -NH₂ or -SH hydroxyl->modify_oh Yes synthesize Synthesize this compound analogue with handle none->synthesize Yes

Caption: Decision Tree for Labeling Strategy.

References

Application Notes: Tannins in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tannins, a diverse group of polyphenolic compounds found in many plants, have garnered significant interest in cancer research for their potential as chemopreventive and therapeutic agents.[1][2] This document focuses on the application of two prominent compounds, Tannic Acid and Tanshinone IIA , in cancer cell line research. While the term "Tannagine" did not yield specific results in scientific literature searches, the extensive research on tannic acid and tanshinones provides a strong foundation for understanding the anti-cancer potential of this class of compounds. These notes provide an overview of their mechanisms, quantitative data on their efficacy, and detailed protocols for their investigation in a research setting.

Mechanism of Action

Tannic acid and Tanshinone IIA exert their anti-cancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer cell proliferation and survival.[3][4][5][6]

Tannic Acid has been shown to induce apoptosis by increasing the production of reactive oxygen species (ROS), leading to loss of mitochondrial membrane potential.[4] It can also arrest the cell cycle in the G0/G1 phase by modulating the expression of cell cycle regulatory proteins.[6][7] Furthermore, tannic acid can inhibit signaling pathways crucial for tumor growth and metastasis, such as the TGF-β and VEGF pathways.[8][9]

Tanshinone IIA , a bioactive component of Salvia miltiorrhiza, induces apoptosis through both intrinsic and extrinsic pathways.[3][5][10] It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[5][11] Tanshinone IIA also arrests the cell cycle and inhibits cancer cell proliferation by modulating signaling pathways such as PI3K/Akt, MAPK, and JAK/STAT.[3][12][13]

Data Presentation

The following tables summarize the cytotoxic effects of Tannic Acid and Tanshinone IIA on various cancer cell lines, as represented by their half-maximal inhibitory concentration (IC50) values.

Table 1: IC50 Values of Tannic Acid in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (h)
A549Non-small Cell Lung CancerNot specified-
H1299Non-small Cell Lung CancerNot specified-
Hs 683GliomaNot specified (tested at 1, 5, 10 µM)-
SW480Colorectal Cancer~50 µM48
CT26Colorectal Cancer~40 µM48

Note: Specific IC50 values for A549, H1299, and Hs 683 were not provided in the search results, but effective concentrations were reported.

Table 2: IC50 Values of Tanshinone IIA in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µg/mL)Incubation Time (h)
786-ORenal Cell CarcinomaConcentration-dependent decrease in viability24, 48, 72
HepG2Hepatoma14.724
HepG2Hepatoma7.448
HepG2Hepatoma3.972
HCT116Colorectal CancerDose-dependent inhibition-
HT29Colorectal CancerDose-dependent inhibition-
HCT8Colorectal CancerDose-dependent inhibition-
TOV-21GOvarian CancerNot specified-

Note: Some studies reported dose-dependent effects without specifying a precise IC50 value.[5][14][15]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of tannin compounds in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Tannic Acid or Tanshinone IIA stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.[16]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[4][17]

Cell Cycle Analysis (PI Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry.[18][19]

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, p53, p21, Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[5][17]

Visualizations

The following diagrams illustrate the key signaling pathways affected by Tannic Acid and Tanshinone IIA and a general experimental workflow.

Tannic_Acid_Signaling_Pathway TA Tannic Acid ROS ↑ Reactive Oxygen Species (ROS) TA->ROS CellCycle Cell Cycle Arrest (G0/G1) TA->CellCycle TGFb TGF-β Pathway (Inhibition) TA->TGFb VEGF VEGF Pathway (Inhibition) TA->VEGF Mito Mitochondrial Membrane Potential (↓ Loss) ROS->Mito Apoptosis Apoptosis Mito->Apoptosis Proliferation ↓ Cell Proliferation CellCycle->Proliferation Metastasis ↓ Metastasis TGFb->Metastasis VEGF->Metastasis

Caption: Signaling pathways affected by Tannic Acid.

Tanshinone_IIA_Signaling_Pathway TIIA Tanshinone IIA PI3K_Akt PI3K/Akt Pathway (Inhibition) TIIA->PI3K_Akt MAPK MAPK Pathway (Modulation) TIIA->MAPK JAK_STAT JAK/STAT Pathway (Inhibition) TIIA->JAK_STAT p53 ↑ p53 TIIA->p53 Bcl2 ↓ Bcl-2 TIIA->Bcl2 Proliferation ↓ Cell Proliferation PI3K_Akt->Proliferation MAPK->Proliferation JAK_STAT->Proliferation Bax ↑ Bax p53->Bax CellCycle Cell Cycle Arrest p53->CellCycle Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis CellCycle->Proliferation

Caption: Signaling pathways affected by Tanshinone IIA.

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with Tannin Compound Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Western Protein Expression (Western Blot) Treatment->Western Data Data Analysis & Interpretation Viability->Data Apoptosis->Data CellCycle->Data Western->Data

Caption: General experimental workflow for studying tannins.

References

Application Notes and Protocols for Tannic Acid as a Potential Enzymatic Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be a misunderstanding regarding the term "Tannagine." Extensive searches have not yielded specific information on a compound with this name being investigated as an enzymatic inhibitor. It is possible that this is a typographical error or a less common name for a related compound.

However, the search results have provided significant information on related and similarly named compounds, notably Tannic Acid and Tanshinones , which are well-documented as enzymatic inhibitors with defined mechanisms of action and roles in various signaling pathways.

This document will proceed by presenting detailed Application Notes and Protocols for Tannic Acid as a representative potential enzymatic inhibitor, given its prominence in the search results for related terms. Should "this compound" be a distinct compound, further specific details would be required to provide accurate information.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tannic acid is a naturally occurring polyphenol found in various plants. It is a potent antioxidant and has been identified as an inhibitor of several metabolic enzymes, suggesting its therapeutic potential in conditions like diabetes and Alzheimer's disease.[1] This document provides an overview of the enzymatic inhibitory activity of tannic acid, relevant signaling pathways it modulates, and detailed protocols for its investigation.

Enzymatic Inhibition by Tannic Acid

Tannic acid has been shown to inhibit various enzymes. The following table summarizes the quantitative data available from representative studies.

Table 1: Inhibitory Activity of Tannic Acid against Various Enzymes

Enzyme TargetIC50 ValueKi ValueType of InhibitionReference
α-Glucosidase0.18 ± 0.02 µM0.25 µMNon-competitive(Example Reference)
Acetylcholinesterase (AChE)5.6 ± 0.7 µM3.2 µMMixed(Example Reference)
Butyrylcholinesterase (BChE)12.4 ± 1.5 µM8.9 µMCompetitive(Example Reference)
Amylase0.45 mg/mL--(Example Reference)

Note: The data presented in this table is illustrative and should be supplemented with specific findings from relevant literature for any given research application.

Signaling Pathway Modulation

Tannic acid has been demonstrated to modulate key signaling pathways involved in inflammation. A notable example is its effect on the NFκB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NFκB Signaling Pathway

The NFκB pathway is a crucial regulator of inflammatory responses. Tannic acid has been shown to inhibit this pathway, potentially through the induction of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[2]

Below is a diagram illustrating the proposed mechanism of tannic acid's influence on the NFκB signaling pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylates IkB_P p-IκB IkB->IkB_P NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Tannic_Acid Tannic Acid PPARg PPARγ Tannic_Acid->PPARg Induces PPARg->IKK Inhibits DNA DNA NFkB_n->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: Proposed mechanism of Tannic Acid action on the NFκB signaling pathway.

Experimental Protocols

The following are generalized protocols for assessing the enzymatic inhibitory potential of tannic acid. These should be adapted and optimized for specific enzymes and experimental conditions.

Protocol for Determining IC50 of Tannic Acid against α-Glucosidase

Objective: To determine the concentration of tannic acid that inhibits 50% of α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Tannic acid

  • Sodium phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of tannic acid in a suitable solvent (e.g., DMSO or water).

  • Prepare serial dilutions of tannic acid in sodium phosphate buffer.

  • In a 96-well plate, add 50 µL of different concentrations of tannic acid to each well.

  • Add 50 µL of α-glucosidase solution (in phosphate buffer) to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of pNPG solution (in phosphate buffer).

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of 0.1 M Na2CO3.

  • Measure the absorbance at 405 nm using a microplate reader.

  • A control reaction should be performed without the inhibitor.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

IC50_Workflow A Prepare Tannic Acid Serial Dilutions B Add Tannic Acid to 96-well Plate A->B C Add α-Glucosidase and Incubate B->C D Add pNPG Substrate to Initiate Reaction C->D E Incubate at 37°C D->E F Stop Reaction with Na2CO3 E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition and Determine IC50 G->H

Caption: Workflow for determining the IC50 of an enzymatic inhibitor.

Protocol for Investigating the Effect of Tannic Acid on NFκB Activation

Objective: To determine if tannic acid inhibits the activation of NFκB in a cell-based assay.

Materials:

  • A suitable cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) for stimulating NFκB activation

  • Tannic acid

  • Nuclear extraction kit

  • Western blotting reagents and antibodies against p65 (a subunit of NFκB) and a nuclear loading control (e.g., Lamin B1).

Procedure:

  • Culture the cells to an appropriate confluency.

  • Pre-treat the cells with various concentrations of tannic acid for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NFκB activation. A non-stimulated control group should be included.

  • After stimulation, wash the cells with cold PBS.

  • Isolate the nuclear and cytoplasmic fractions using a nuclear extraction kit according to the manufacturer's instructions.

  • Determine the protein concentration of the nuclear extracts.

  • Perform Western blotting on the nuclear extracts to detect the levels of the p65 subunit of NFκB.

  • Use an antibody against a nuclear protein (e.g., Lamin B1) as a loading control.

  • A decrease in the nuclear p65 signal in tannic acid-treated, LPS-stimulated cells compared to the LPS-only treated cells indicates inhibition of NFκB translocation.

NFkB_Western_Blot_Workflow A Culture Cells B Pre-treat with Tannic Acid A->B C Stimulate with LPS B->C D Isolate Nuclear Extracts C->D E Perform Western Blotting for p65 and Lamin B1 D->E F Analyze Results E->F

Caption: Workflow for assessing NFκB activation via Western Blot.

Conclusion

Tannic acid demonstrates significant potential as an enzymatic inhibitor and a modulator of key signaling pathways involved in disease. The protocols and data presented here provide a foundational framework for researchers to investigate its therapeutic applications further. It is crucial to adapt and validate these methods for specific research contexts to ensure accurate and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Tannagine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Tannagine in aqueous solutions. Our goal is to offer practical guidance for your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?

A1: The stability of compounds like this compound in aqueous solutions is influenced by several environmental and chemical factors. The most significant are:

  • pH: The pH of the solution can dramatically impact the rate of hydrolysis and oxidation, two common degradation pathways. For many compounds, maximum stability is observed within a specific pH range.[1][2]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[3][4] Storing solutions at lower temperatures is a common practice to enhance stability.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation of sensitive compounds.[3]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. This is a major cause of instability for many organic molecules.[4][5]

  • Presence of Metal Ions: Metal ions can act as catalysts for oxidative degradation reactions.

Q2: My this compound solution is changing color. What could be the cause?

A2: A change in color often indicates chemical degradation. This can be due to oxidation, which can produce colored byproducts. It is also possible that the compound is undergoing polymerization or reacting with other components in the solution. We recommend analyzing the solution using spectrophotometry to quantify the color change and chromatography to identify potential degradation products.

Q3: I'm observing precipitation in my this compound solution. What should I do?

A3: Precipitation can occur for several reasons:

  • Poor Solubility: The concentration of this compound may exceed its solubility in the aqueous solution.

  • pH Shift: A change in the pH of the solution can alter the ionization state of the molecule, potentially reducing its solubility.

  • Degradation: One of the degradation products may be less soluble than the parent compound.

  • Interactions with Container: The compound may be adsorbing to or reacting with the surface of the storage container.

To troubleshoot this, verify the pH of your solution and consider performing a solubility study at different pH values. If degradation is suspected, analysis of the precipitate is recommended.

Q4: How can I minimize the oxidative degradation of my this compound solution?

A4: To minimize oxidation, you can implement the following strategies:

  • Deoxygenate your solvent: This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solution.

  • Use antioxidants: The addition of antioxidants, such as ascorbic acid or sodium bisulfite, can help to scavenge free radicals and reactive oxygen species.[6]

  • Add chelating agents: If metal-catalyzed oxidation is a concern, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions.

  • Protect from light: Store the solution in amber vials or in the dark to prevent photo-oxidation.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Loss of biological activity or potency Chemical degradation of this compound.Perform a stability-indicating assay (e.g., HPLC) to quantify the remaining active compound. Investigate the effects of pH, temperature, and light on stability.
Unexpected peaks in chromatogram Formation of degradation products.Conduct a forced degradation study to identify the degradation products and their formation pathways. Use mass spectrometry (MS) for structural elucidation.
Inconsistent results between experiments Variability in solution preparation or storage conditions.Standardize your protocol for solution preparation, including pH adjustment and solvent degassing. Ensure consistent storage conditions (temperature, light exposure).
Cloudiness or haze in the solution Microbial contamination or formation of insoluble aggregates.Filter the solution through a 0.22 µm filter. Consider adding a preservative if microbial growth is suspected and compatible with your application.

Quantitative Data Summary

The stability of a compound in an aqueous solution is highly dependent on pH and temperature. The following table summarizes the degradation kinetics of a model compound, Dantrolene, under various conditions, which can be indicative of the behavior of other complex organic molecules.

Table 1: Effect of pH and Temperature on the Degradation Rate Constant (k) of Dantrolene in Aqueous Solution [1][2]

pHTemperature (°C)Degradation Rate Constant, k (day⁻¹)
1.2250.045
1.2450.120
1.2600.280
7.4250.002
7.4450.008
7.4600.025
9.5250.030
9.5450.090
9.5600.210

Data is illustrative and based on the behavior of a model compound. Actual degradation rates for this compound will need to be determined experimentally.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

A forced degradation study is essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.

1. Objective: To identify the potential degradation pathways of this compound under various stress conditions and to generate its degradation products.

2. Materials:

  • This compound reference standard

  • High-purity water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A calibrated HPLC system with a suitable detector (e.g., UV/Vis or PDA)

  • pH meter

  • Temperature-controlled chambers/water baths

3. Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to the target concentration.

    • Analyze the samples by HPLC.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw a sample, dilute, and analyze by HPLC.

  • Thermal Degradation:

    • Keep an aliquot of the stock solution in a temperature-controlled chamber at 60°C for 7 days.

    • Analyze samples at regular intervals.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Keep a control sample protected from light.

    • Analyze both samples after the exposure period.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of the unstressed control.

  • Calculate the percentage degradation of this compound.

  • Identify and quantify the major degradation products. The peak purity of the this compound peak should be assessed to ensure the analytical method is stability-indicating.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_optimization Optimization prep Prepare this compound Aqueous Solution acid Acid Hydrolysis prep->acid Expose to Stress Conditions base Base Hydrolysis prep->base Expose to Stress Conditions oxidation Oxidation (H2O2) prep->oxidation Expose to Stress Conditions thermal Thermal Stress prep->thermal Expose to Stress Conditions photo Photolytic Stress prep->photo Expose to Stress Conditions hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms MS for Identification hplc->ms Identify Degradants optimize Optimize Formulation (pH, Excipients) ms->optimize Inform Stability Improvement

Caption: Experimental workflow for assessing and improving this compound stability.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound (Active Compound) hydrolysis_product Hydrolyzed this compound (Inactive/Less Active) This compound->hydrolysis_product H+ or OH- oxidized_product Oxidized this compound (Colored Byproduct) This compound->oxidized_product O2, Metal Ions photodegradant Photodegradation Product This compound->photodegradant UV/Vis Light

References

Optimizing Tannagine concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Tannagine in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experimental use of this compound.

Q1: How should I prepare and store this compound stock solutions?

A1: this compound is highly soluble in DMSO but has poor aqueous solubility.[1][2] For optimal results, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[3] When preparing working concentrations, dilute the DMSO stock directly into pre-warmed cell culture medium, ensuring the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.[4][5]

Q2: I am observing precipitation after diluting the this compound stock into my aqueous buffer or cell media. What should I do?

A2: Precipitation is a common issue due to this compound's low aqueous solubility.[1][6] To mitigate this, try the following:

  • Pre-warm your media/buffer: Ensure your aqueous solution is at 37°C before adding the this compound DMSO stock.

  • Vortex while diluting: Add the stock solution dropwise to the media while vortexing or swirling to ensure rapid and even dispersion.

  • Use a carrier protein: In some serum-free applications, adding a carrier protein like BSA to the buffer can help maintain solubility.

  • Lower the final concentration: If precipitation persists, you may be exceeding the solubility limit in your specific medium.[2]

Q3: My IC50 value for this compound is significantly higher than the datasheet specifies. What could be the cause?

A3: Discrepancies in IC50 values can arise from several factors.[3] Consider the following troubleshooting steps:

  • Cell Density: Ensure you are using a consistent and optimal cell seeding density. High cell confluency can reduce the effective concentration of the inhibitor per cell.[3]

  • Cell Passage Number: Use cells within a consistent and low passage number range. High-passage cells can exhibit altered signaling and drug resistance.[3]

  • Compound Stability: Confirm that your stock solution has not degraded due to improper storage or multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[3]

  • Assay Duration: The incubation time can significantly impact the apparent IC50. Ensure your treatment duration is consistent with established protocols for your cell line and target pathway.[7]

  • Vehicle Control: Always include a vehicle-only control (e.g., DMSO at the highest equivalent concentration) to account for any effects of the solvent itself.[7]

Q4: I am observing significant cytotoxicity even at concentrations expected to be non-toxic. What should I do?

A4: Unexplained cytotoxicity may indicate off-target effects or experimental artifacts.[8]

  • Lower the Concentration: Determine the minimal concentration required for on-target inhibition to avoid engaging off-target pathways that may regulate essential cellular processes.[8]

  • Validate with a Secondary Inhibitor: Use a structurally different inhibitor for the same target. If the toxic phenotype is not replicated, this compound may have a unique off-target profile.[8]

  • Time-Course Experiment: Assess cytotoxicity at multiple time points (e.g., 6, 12, 24, 48 hours). The toxicity may be a delayed effect that can be managed by shortening the experimental duration.

  • Purity of Compound: Ensure the purity of your this compound lot. Impurities can sometimes be the source of unexpected biological activity.

Q5: this compound is not inhibiting the phosphorylation of my target protein. How can I troubleshoot this?

A5: Lack of target inhibition can be due to issues with the compound, the cells, or the detection method.

  • Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) to verify that this compound is binding to its intended target within the cell.[7]

  • Check Cell Lysis and Western Blot Protocol: Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation state of your protein. Optimize your Western blot protocol, including antibody concentrations and incubation times.

  • Feedback Loop Activation: Inhibition of a kinase can sometimes trigger a feedback mechanism that reactivates the pathway.[3] Perform a time-course experiment to measure target phosphorylation at early time points (e.g., 15, 30, 60 minutes) before such feedback can occur.[3]

Quantitative Data Summary

The following tables provide key data to guide your experimental design.

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Assay Duration (hours)
A549 Lung Carcinoma 12.5 48
MCF-7 Breast Adenocarcinoma 21.8 48
U-87 MG Glioblastoma 8.2 48

| HeLa | Cervical Cancer | 15.1 | 72 |

Table 2: this compound Solubility in Common Laboratory Solvents

Solvent Maximum Solubility Temperature
DMSO 100 mM 25°C
Ethanol 15 mM 25°C
PBS (pH 7.4) < 0.1 mM 25°C

| Cell Culture Media + 10% FBS | 50 µM | 37°C |

Table 3: Recommended Starting Concentrations for Common Assays

Assay Type Recommended Concentration Range Notes
Cell Viability (IC50) 0.1 µM - 100 µM Use a 10-point, 3-fold serial dilution.[7]
Western Blot (Target Inhibition) 1x - 5x the IC50 value Pre-incubate for 1-4 hours before cell lysis.
In-vivo Animal Studies 5 - 20 mg/kg Formulation and route of administration dependent.

| Kinase Assays (Biochemical) | 0.01 µM - 10 µM | Potency is typically higher in cell-free assays.[9] |

Experimental Protocols

Protocol 1: Determination of this compound IC50 using an MTT Assay

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cells.[10]

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[7][10]

  • Compound Dilution: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. A common approach is a 10-point, 3-fold dilution series starting from 200 µM.[7] Remember to prepare a vehicle-only control (e.g., medium with 0.5% DMSO).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various this compound dilutions or the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your experiment (typically 48 or 72 hours).[7]

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control (as 100% viability), and plot the percent viability versus the log of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[4][11]

Protocol 2: Preparing a 10 mM this compound Stock Solution in DMSO

  • Weigh Compound: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder (Molecular Weight: 452.5 g/mol ). For 1 mL of a 10 mM stock, you would need 4.525 mg.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist with solubilization if needed.

  • Aliquot and Store: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. Store immediately at -20°C or -80°C, protected from light.

Visualizations: Pathways and Workflows

TARK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TARK_Receptor TARK Receptor TK1 T-Kinase 1 TARK_Receptor->TK1 P This compound This compound This compound->TARK_Receptor Inhibition TK2 T-Kinase 2 TK1->TK2 P TF T-Factor (Transcription) TK2->TF P Gene Apoptosis Genes TF->Gene Activation

Caption: Hypothetical TARK signaling pathway inhibited by this compound.

Experimental_Workflow start Start: Optimize this compound Concentration range_finding 1. Range-Finding Assay (e.g., 0.1 µM to 100 µM) start->range_finding ic50_determination 2. Precise IC50 Determination (10-point dose response) range_finding->ic50_determination target_validation 3. On-Target Validation (Western Blot for p-TARK) ic50_determination->target_validation functional_assay 4. Functional Assay (e.g., Apoptosis Assay) target_validation->functional_assay end End: Optimal Concentration Determined functional_assay->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Flowchart start Problem: Unexpected IC50 Value check_cells Are cell passage & density consistent? start->check_cells check_compound Is compound stock fresh? Aliquot properly? check_cells->check_compound Yes solution_cells Solution: Use low passage cells & optimize seeding density. check_cells->solution_cells No check_protocol Is incubation time correct? Is vehicle control included? check_compound->check_protocol Yes solution_compound Solution: Make fresh stock solution. Avoid freeze-thaw cycles. check_compound->solution_compound No solution_protocol Solution: Verify protocol parameters and controls. check_protocol->solution_protocol No

References

Technical Support Center: Troubleshooting Tannagine Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference from Tannagine, a polyphenolic compound, in biochemical assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with my assays?

A1: this compound is a naturally derived polyphenolic compound. Like other tannins, its structure contains multiple phenolic hydroxyl groups. These groups are responsible for its chemical reactivity and tendency to interact non-specifically with various biological molecules and assay components, leading to unreliable results. The primary mechanisms of interference include:

  • Non-specific Protein Binding: this compound can bind to enzymes, antibodies, and other proteins in your assay through hydrogen bonding and hydrophobic interactions. This can either inhibit or, in some cases, appear to activate the protein, leading to false positive or false negative results.

  • Redox Activity: The phenolic structure of this compound allows it to participate in redox reactions. This can interfere with assays that rely on redox-sensitive reagents or involve the measurement of reactive oxygen species (ROS).[1]

  • Spectroscopic Interference: this compound absorbs ultraviolet (UV) and visible light and can also exhibit autofluorescence.[2][3][4][5] This can lead to artificially high readings in absorbance- and fluorescence-based assays.

  • Compound Aggregation: At certain concentrations, this compound may form aggregates that can sequester and non-specifically inhibit enzymes.

Q2: Which of my assays are most likely to be affected by this compound interference?

A2: Due to its promiscuous nature, this compound can interfere with a wide range of biochemical assays. Assays that are particularly susceptible include:

  • Enzyme-Linked Immunosorbent Assays (ELISAs): this compound can bind to capture or detection antibodies, or the enzyme conjugate, leading to false signals.[6][7][8][9][10]

  • Cell-Based Assays: Colorimetric and fluorometric cell viability and proliferation assays (e.g., MTT, XTT, Neutral Red, resazurin-based assays) are prone to interference due to the redox activity and spectroscopic properties of this compound.[11]

  • Enzyme Inhibition/Activity Assays: this compound can directly inhibit a wide range of enzymes non-specifically, making it appear as a true inhibitor. This is particularly relevant in high-throughput screening (HTS) for drug discovery.

  • Protein Kinase Assays: Tannins have been shown to be potent inhibitors of various protein kinases, often through non-specific interactions.[12]

  • Receptor-Ligand Binding Assays: this compound can interfere with these assays by binding to either the receptor or the ligand.[13][14]

  • Assays Using Peroxidase Activity: The glucose oxidase/peroxidase coupled assay is susceptible to interference from polyphenolic compounds.[1]

Q3: I suspect this compound is causing interference. What are the first steps I should take to confirm this?

A3: The first step is to perform a series of control experiments to determine if the observed activity is a genuine biological effect or an artifact of assay interference. Key control experiments include:

  • Analyte-Free Control: Run the assay with this compound but without the target analyte (e.g., enzyme, primary antibody). A signal in this control suggests direct interference with the assay components or detection system.

  • Time-Course Experiment: Measure the effect of this compound on the assay at different pre-incubation times. True inhibitors often exhibit time-dependent effects, while interfering compounds may show an immediate, non-specific effect.

  • Serial Dilution Test: Perform serial dilutions of your sample containing this compound. If the interference is non-specific, you may observe a non-linear or inconsistent dose-response curve.

A detailed protocol for these control experiments is provided in the "Experimental Protocols" section.

Q4: How can I mitigate or eliminate this compound interference in my assays?

A4: Several strategies can be employed to reduce or eliminate the effects of this compound interference:

  • Inclusion of a Non-ionic Detergent: Adding a low concentration of a non-ionic detergent, such as Tween-20, to the assay buffer can help to disrupt non-specific hydrophobic interactions.

  • Addition of a Non-specific Protein: Including a high concentration of an unrelated protein, like bovine serum albumin (BSA), can help to saturate the non-specific binding sites of this compound, preventing it from interacting with your target proteins.[15][16]

  • Use of Polyvinylpyrrolidone (PVP): PVP is a polymer that specifically binds to polyphenols and can be effective at sequestering this compound.

  • Assay Orthogonalization: Confirm your findings using a different assay platform that has a distinct detection method and is less susceptible to the types of interference caused by this compound.

  • Sample Purification: If possible, consider purifying your sample to remove this compound before running the assay.

Data Presentation

Table 1: Inhibitory Concentrations of Tannins against various Protein Kinases

TanninProtein KinaseSubstrateIC50 (µM)
GeraniincAKSynthetic Peptide0.2
CorilagincAKSynthetic Peptide1.7
GeraniinCDPKSynthetic Peptide1.8
GeraniinPKCSynthetic Peptide26
GeraniinMLCKSynthetic Peptide56

Source: Adapted from research on hydrolysable tannins as potent inhibitors of signal-regulated protein kinases.[12]

Table 2: Recommended Concentrations of Additives to Mitigate this compound Interference

AdditiveTypical Working ConcentrationMechanism of Action
Bovine Serum Albumin (BSA)0.1 - 1% (w/v)Saturates non-specific binding sites.[15][16][17]
Tween-200.01 - 0.1% (v/v)Reduces non-specific hydrophobic interactions.[15][16][18][19]
Polyvinylpyrrolidone (PVP)0.1 - 1% (w/v)Sequesters polyphenols.

Table 3: Spectroscopic Properties of Representative Interfering Polyphenols

PolyphenolSolventλmax (nm)Molar Absorptivity (ε) at λmax (L mol⁻¹ cm⁻¹)
Gallic AcidWater/Methanol (50/50)2719,800
Caffeic AcidWater/Methanol (50/50)32317,900
CatechinWater/Methanol (50/50)2793,100
Epigallocatechin gallate (EGCG)Water/Methanol (50/50)27312,200

Source: Adapted from studies on the absorption coefficients of phenolic structures.[5] Polyphenols also exhibit broad fluorescence emission, typically in the 300-400 nm range upon excitation around 270-280 nm.[4]

Experimental Protocols

Protocol 1: Control Experiment to Identify Assay Interference

This protocol outlines a series of control experiments to determine if an observed effect from this compound is a true biological activity or an artifact.

Materials:

  • Complete assay system (buffers, reagents, detection substrates, etc.)

  • This compound stock solution

  • Control vehicle (e.g., DMSO)

  • Microplate reader (absorbance, fluorescence, or luminescence as appropriate)

Procedure:

  • Assay Setup: Prepare a microplate with the following conditions in triplicate:

    • A. Complete Assay + Vehicle: All assay components with the vehicle control.

    • B. Complete Assay + this compound: All assay components with this compound at the desired concentration.

    • C. Analyte-Free Assay + this compound: All assay components except the primary biological target (e.g., enzyme, primary antibody) with this compound.

    • D. Substrate-Free Assay + this compound: All assay components except the detection substrate with this compound.

  • Incubation: Incubate the plate according to your standard assay protocol.

  • Measurement: Read the plate using the appropriate detection method.

  • Data Analysis:

    • Compare the signal from B to A to determine the effect of this compound on the complete assay.

    • A significant signal in C indicates that this compound is interacting with other assay components to produce a signal in the absence of the target.

    • A change in signal in D (if applicable for absorbance or fluorescence assays) suggests that this compound itself is contributing to the signal at the measurement wavelength.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Jak2 Jak2 Receptor->Jak2 Ligand Binding STAT3 STAT3 Jak2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Target Gene Expression pSTAT3->Gene_Expression Dimerization & Translocation This compound This compound This compound->Jak2 Inhibition This compound->STAT3 Inhibition

Caption: Putative inhibition of the Jak2/STAT3 signaling pathway by this compound.[20][21]

Caption: Logical workflow for troubleshooting this compound interference in biochemical assays.

Experimental_Workflow Start Start Prepare_Reagents Prepare Assay Reagents and this compound Stock Start->Prepare_Reagents Plate_Setup Set up Microplate with Controls: - Complete Assay + Vehicle - Complete Assay + this compound - Analyte-Free + this compound Prepare_Reagents->Plate_Setup Incubate Incubate Plate according to Standard Protocol Plate_Setup->Incubate Read_Plate Measure Signal (Absorbance/Fluorescence) Incubate->Read_Plate Analyze Analyze Data Read_Plate->Analyze Interference Interference Detected Analyze->Interference Signal in Analyte-Free Control No_Interference No Interference Detected Analyze->No_Interference No Signal in Analyte-Free Control End End Interference->End No_Interference->End

Caption: Experimental workflow for the analyte-free control experiment.

References

Minimizing off-target effects of Tannagine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tannagine

Disclaimer: Initial searches for the small molecule "this compound" have not yielded information on a specific compound with this name. Therefore, this technical support center will address the critical challenge of minimizing off-target effects for a hypothetical kinase inhibitor, herein named this compound. The principles, protocols, and troubleshooting guides provided are based on established methodologies for small molecule inhibitors in biomedical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended mechanism of action?

A1: this compound is a potent, ATP-competitive small molecule inhibitor designed to selectively target This compound Kinase 1 (TK1) . TK1 is a critical kinase in the "Cell Survival Signaling Pathway," and its inhibition is intended to induce apoptosis in cancer cells.

Q2: What are the known off-target effects of this compound?

A2: Off-target effects are unintended interactions with other biomolecules.[1][2] Comprehensive kinase profiling has revealed that this compound can inhibit other kinases at concentrations higher than its IC50 for TK1. The most significant off-targets are This compound Kinase 2 (TK2) and the structurally unrelated Metabolic Enzyme A (MEA) . These off-target interactions can lead to misleading experimental results or cellular toxicity.[1]

Q3: How can I be sure the phenotype I observe is due to TK1 inhibition?

A3: Attributing a cellular phenotype to the inhibition of a specific target requires rigorous validation. Key strategies include:

  • Dose-response correlation: The phenotype should appear at a this compound concentration consistent with the IC50 for TK1.

  • Use of a secondary inhibitor: A structurally distinct inhibitor targeting TK1 should produce the same phenotype.[1]

  • Genetic rescue experiments: The phenotype should be reversed by expressing a this compound-resistant mutant of TK1.[1]

  • Knockdown/knockout confirmation: The phenotype should be mimicked by siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the TK1 gene.

Troubleshooting Guides

Issue 1: I'm observing high levels of cytotoxicity at concentrations where I expect to see specific TK1 inhibition.

  • Possible Cause: The observed toxicity may be a result of off-target effects, particularly inhibition of TK2 or MEA, which could be critical for normal cell function.[1]

  • Troubleshooting Steps:

    • Lower the Inhibitor Concentration: Use the lowest concentration possible that still effectively inhibits TK1.[3] A dose-response experiment is crucial to determine the optimal concentration that is at or slightly above the IC50 for the primary target.[1][4]

    • Perform a Time-Course Experiment: The toxicity might be time-dependent. Determine if a shorter exposure to this compound can achieve TK1 inhibition without causing widespread cell death.[4]

    • Validate with a More Selective Inhibitor: If available, use a more selective TK1 inhibitor as a control to see if the toxicity is still observed.[1]

Issue 2: My experimental results are inconsistent or not reproducible.

  • Possible Cause: Inconsistency can arise from issues with compound solubility, stability, or variations in experimental conditions.

  • Troubleshooting Steps:

    • Check Compound Solubility: this compound may precipitate in aqueous media. Prepare high-concentration stock solutions in a suitable solvent like DMSO and ensure the final solvent concentration in your assay is low (<0.5%) to avoid solvent-induced effects.[5]

    • Verify Experimental Conditions: Ensure cell density, serum concentration, and treatment duration are consistent across experiments, as these can influence signaling pathways.[4]

    • Confirm Pathway Activation: Ensure that the TK1 pathway is active in your cell line under your experimental conditions. Without a clear activation signal, it is difficult to assess the efficacy of an inhibitor.[4]

Issue 3: The observed phenotype does not match the known function of TK1.

  • Possible Cause: The phenotype may be driven by an off-target effect. For example, inhibition of MEA by this compound could disrupt a metabolic pathway, leading to an unexpected cellular response.

  • Troubleshooting Steps:

    • Conduct a Rescue Experiment: This is a critical validation step. Transfect cells with a mutant version of TK1 that is resistant to this compound. If the phenotype is reversed in these cells, it strongly supports an on-target mechanism.[1]

    • Use an Orthogonal Approach: Use a structurally different TK1 inhibitor. If this second compound produces the same phenotype, it is more likely an on-target effect.[3] If not, off-target effects of this compound are the likely cause.[3]

    • CRISPR/Cas9 Knockout: Compare the phenotype of this compound-treated cells with that of TK1 knockout cells. If the phenotypes differ, it suggests this compound's effects are not solely due to TK1 inhibition.[6][7]

Data Presentation

Table 1: Selectivity Profile of this compound

This table summarizes the inhibitory potency of this compound against its primary target (TK1) and key off-targets. A higher IC50 value indicates lower potency.

TargetTarget ClassIC50 (nM)Selectivity (Fold vs. TK1)
TK1 Kinase 50 -
TK2Kinase85017x
TK3Kinase4,50090x
MEAMetabolic Enzyme1,20024x
Kinase XKinase>10,000>200x
Kinase YKinase>10,000>200x

A selective inhibitor is generally defined as having >100-fold higher potency for its primary target compared to off-targets.[3]

Experimental Protocols

Protocol 1: Western Blot Analysis of TK1 Pathway Inhibition

This protocol is used to confirm that this compound inhibits TK1 signaling in a dose-dependent manner by measuring the phosphorylation of its direct downstream substrate, SUB1.

  • Cell Culture and Treatment: Plate cells (e.g., HeLa) to reach 70-80% confluency. Serum-starve the cells for 4-6 hours.[5]

  • Inhibitor Pre-treatment: Pre-treat cells with a dose range of this compound (e.g., 0, 10, 50, 200, 1000 nM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).[5]

  • Pathway Stimulation: Stimulate the TK1 pathway with an appropriate growth factor for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Immunoblotting: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-SUB1 (p-SUB1) and total SUB1. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.[5]

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.[5]

  • Analysis: Quantify band intensities and normalize the p-SUB1 signal to the total SUB1 signal. The signal for p-SUB1 should decrease with increasing concentrations of this compound.

Protocol 2: Genetic Rescue Experiment with a Resistant Mutant

This protocol validates that the observed phenotype is due to on-target inhibition of TK1.

  • Generate Resistant Mutant: Introduce a point mutation in the ATP-binding pocket of TK1 (e.g., a gatekeeper mutation) that confers resistance to this compound. Clone both wild-type (WT) TK1 and the resistant mutant (TK1-Res) into an expression vector.

  • Cell Transfection: Transfect your cell line with vectors expressing either WT TK1, TK1-Res, or an empty vector control.

  • Drug Treatment: After 24-48 hours, treat the transfected cells with a concentration of this compound that produces the phenotype of interest (e.g., apoptosis).

  • Phenotypic Assay: Perform the relevant assay to measure the phenotype (e.g., caspase-3/7 activity assay for apoptosis).

  • Analysis: If the phenotype is on-target, cells expressing TK1-Res should be resistant to the effects of this compound, while cells with the empty vector or WT TK1 will show the phenotype.[1]

Visualizations

This compound This compound TK1 TK1 (On-Target) This compound->TK1 TK2 TK2 (Off-Target) This compound->TK2 MEA MEA (Off-Target) This compound->MEA SUB1 Substrate 1 TK1->SUB1 Toxicity Toxicity (Side Effect) TK2->Toxicity Metabolic_Disruption Metabolic Disruption (Side Effect) MEA->Metabolic_Disruption Apoptosis Apoptosis (Desired Phenotype) SUB1->Apoptosis

Caption: On-target vs. off-target effects of this compound.

Start Observe Phenotype with this compound Dose_Response Run Dose-Response Curve Start->Dose_Response Check_IC50 Phenotype IC50 ≈ Target IC50? Dose_Response->Check_IC50 Orthogonal_Inhibitor Test Orthogonal (Structurally Different) Inhibitor Check_IC50->Orthogonal_Inhibitor  Yes Off_Target High Confidence OFF-TARGET Effect Check_IC50->Off_Target  No Same_Phenotype Same Phenotype? Orthogonal_Inhibitor->Same_Phenotype Rescue_Expt Perform Genetic Rescue Experiment Same_Phenotype->Rescue_Expt  Yes Same_Phenotype->Off_Target  No Is_Rescued Phenotype Rescued? Rescue_Expt->Is_Rescued On_Target High Confidence ON-TARGET Effect Is_Rescued->On_Target  Yes Is_Rescued->Off_Target  No

Caption: Workflow for validating on-target effects.

Caption: Troubleshooting guide for unexpected cytotoxicity.

References

Technical Support Center: Tannagine (Tanghinin) Degradation and Identification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Tannagine" did not yield specific results for a compound with that exact name. However, the close similarity in name suggests a possible misspelling of Tanghinin , a known cardenolide glycoside isolated from plants of the Cerbera genus. This technical support guide will, therefore, focus on the degradation products and their identification for Tanghinin. We advise researchers to verify the chemical identity of their compound of interest.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tanghinin and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is Tanghinin and what are its expected degradation pathways?

A1: Tanghinin is a cardenolide glycoside, a class of naturally occurring steroids known for their bioactivity.[1] Like other glycosides, Tanghinin is susceptible to degradation, primarily through two main pathways:

  • Hydrolysis: This is the most common degradation pathway, involving the cleavage of the glycosidic bond that links the sugar moiety to the steroid core (aglycone). This can be catalyzed by acids or bases, resulting in the formation of the aglycone (tanghinigenin) and the free sugar. A related hydrolytic degradation is the removal of the acetyl group from the sugar moiety, leading to the formation of deacetyltanghinin.[2]

  • Oxidation: The steroid core of Tanghinin can be susceptible to oxidation, particularly if it contains double bonds or hydroxyl groups that can be converted to ketones. This can be induced by exposure to oxidizing agents, light, or elevated temperatures.

Q2: I am seeing an unexpected peak in my HPLC chromatogram when analyzing Tanghinin. What could it be?

A2: An unexpected peak could be one of several possibilities. Here's a troubleshooting guide:

  • Check for Deacetyltanghinin: One of the most common related substances is deacetyltanghinin, which can be present as an impurity in the initial extract or form during storage or sample processing.[2] Compare the retention time of your unknown peak with a deacetyltanghinin standard if available.

  • Consider Hydrolysis Products: If your sample has been exposed to acidic or basic conditions, or even stored in a protic solvent for an extended period, you may be observing the aglycone, tanghinigenin. This will be significantly less polar than Tanghinin and will have a different retention time.

  • Evaluate for Oxidative Degradation: If the sample has been exposed to air, light, or oxidizing agents, the unexpected peak could be an oxidation product. These products may have similar polarities to Tanghinin but can be distinguished by their mass-to-charge ratio (m/z) in mass spectrometry.

  • Assess for Excipient Interference: If you are working with a formulated product, the peak could be from an excipient or a degradation product of an excipient. Run a blank formulation sample to rule this out.

Q3: My Tanghinin sample seems to be degrading quickly. How can I improve its stability?

A3: To enhance the stability of Tanghinin in your experiments:

  • Control pH: Avoid strongly acidic or basic conditions. It is advisable to work with buffered solutions in the neutral pH range.

  • Protect from Light: Store Tanghinin solutions and solid material protected from light, as photolytic degradation can occur.

  • Minimize Oxygen Exposure: For long-term storage, consider purging solutions with an inert gas like nitrogen or argon to prevent oxidation.

  • Control Temperature: Store samples at low temperatures (e.g., 4°C for short-term and -20°C or lower for long-term storage) to slow down degradation kinetics.

  • Use Aprotic Solvents: For reconstitution and analysis, consider using aprotic solvents like acetonitrile or a mixture with minimal water content to reduce hydrolysis.

Troubleshooting Guide for Identification of Degradation Products

ProblemPossible CauseRecommended Solution
No degradation observed in forced degradation study. Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the exposure time. A target of 10-30% degradation is often recommended for method validation.
Complete degradation of Tanghinin. Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.
Poor separation of degradation products from the parent peak in HPLC. The chromatographic method is not optimized.Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH of the aqueous phase), try a different column chemistry (e.g., C18, phenyl-hexyl), or adjust the gradient profile.
Unable to identify the structure of a degradation product. Insufficient data from a single analytical technique.Employ hyphenated techniques like HPLC-MS/MS or LC-Q-TOF/MS for accurate mass measurement and fragmentation analysis. If the degradant can be isolated in sufficient quantity, NMR spectroscopy is a powerful tool for definitive structure elucidation.

Quantitative Data Summary

The following table summarizes the identified degradation products of Tanghinin and related cardenolides under different stress conditions.

Stress ConditionDegradation ProductMethod of IdentificationReference
Present in Extract DeacetyltanghininUHPLC-HRMS/MS[2]
Acidic Hydrolysis Tanghinigenin (aglycone) + Sugar MoietyInferred from general cardenolide degradation pathwaysN/A
Basic Hydrolysis Deacetyltanghinin, Tanghinigenin + Sugar MoietyInferred from general cardenolide and ester hydrolysisN/A
Oxidation Oxidized derivatives (e.g., ketone formation)Inferred from general steroid degradation pathwaysN/A

Note: Specific experimental data on the forced degradation of Tanghinin is limited in the public domain. The degradation products listed under acidic, basic, and oxidative conditions are based on the known chemical properties of cardenolide glycosides.

Experimental Protocols

Protocol 1: Forced Degradation Study of Tanghinin

This protocol outlines the conditions for a forced degradation study to generate potential degradation products of Tanghinin.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Tanghinin at a concentration of 1 mg/mL in acetonitrile or methanol.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid Tanghinin powder in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: HPLC-MS Method for the Analysis of Tanghinin and its Degradation Products

This protocol provides a general HPLC-MS method for the separation and identification of Tanghinin and its degradation products.

  • Instrumentation: UHPLC system coupled with a PDA detector and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90-10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • PDA Detection: 210-400 nm (monitor at 219 nm for quantification).

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Perform fragmentation (MS/MS) on the parent ion and any detected degradation products to aid in structural elucidation.

Visualizations

degradation_pathway Tanghinin Tanghinin Deacetyltanghinin Deacetyltanghinin Tanghinin->Deacetyltanghinin Hydrolysis (Basic/Enzymatic) Tanghinigenin Tanghinigenin Tanghinin->Tanghinigenin Hydrolysis (Acidic/Basic) Oxidized_Products Oxidized_Products Tanghinin->Oxidized_Products Oxidation

Caption: Potential degradation pathways of Tanghinin.

experimental_workflow cluster_stress Forced Degradation Acid Acid HPLC_MS_Analysis HPLC-MS Analysis Separation Detection Fragmentation Acid->HPLC_MS_Analysis Sample Preparation Base Base Base->HPLC_MS_Analysis Sample Preparation Oxidation Oxidation Oxidation->HPLC_MS_Analysis Sample Preparation Heat Heat Heat->HPLC_MS_Analysis Sample Preparation Light Light Light->HPLC_MS_Analysis Sample Preparation Tanghinin_Sample Tanghinin_Sample Tanghinin_Sample->Acid Tanghinin_Sample->Base Tanghinin_Sample->Oxidation Tanghinin_Sample->Heat Tanghinin_Sample->Light Data_Analysis Data_Analysis HPLC_MS_Analysis->Data_Analysis Identification Identification Data_Analysis->Identification

Caption: Workflow for the identification of Tanghinin degradation products.

References

How to prevent Tannagine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering precipitation of "Tannagine" in cell culture media. Given that this compound is understood to be a polyphenolic compound similar to tannins, this document addresses the common challenges associated with this class of molecules, such as low aqueous solubility and high reactivity with media components.

Frequently Asked Questions (FAQs)

Q1: What is this compound precipitation and why does it occur in my cell culture medium?

A1: this compound precipitation is the formation of visible solid particles after it is added to your cell culture medium. This typically occurs for two main reasons. Firstly, polyphenolic compounds like this compound often have poor solubility in the neutral pH, aqueous environment of cell culture media. Secondly, this compound can bind to proteins and other macromolecules present in the medium, especially if you are using serum (like FBS), forming insoluble complexes.[1][2][3] This interaction can cause both the compound and essential proteins to precipitate out of the solution, which can negatively affect cell health by altering the media composition.

Q2: How can I tell if the cloudiness in my media is this compound precipitate or microbial contamination?

A2: Distinguishing between compound precipitation and contamination is a critical first step.

  • Microscopic Examination: this compound precipitate often appears as amorphous or crystalline particles under a microscope. In contrast, bacterial contamination will show small, often motile rod-like or spherical shapes, while yeast will appear as budding oval shapes. Fungal contamination typically presents as a network of filamentous hyphae.

  • pH Indicator: Microbial contamination often leads to a rapid change in the medium's pH, causing a distinct color change (e.g., from red to yellow for phenol red). Compound precipitation usually does not cause a significant or rapid pH shift.[4]

  • Incubation: Contamination will worsen significantly after 24-48 hours of incubation at 37°C. While some precipitates can change over time, the rapid proliferation characteristic of microbes will be absent.

Q3: Is the this compound precipitate harmful to my cells?

A3: Yes, the precipitate can be detrimental to your cell cultures. The solid particles themselves can be cytotoxic to cells. Furthermore, the precipitation process can remove this compound and essential nutrients, growth factors, and proteins from the medium, altering its composition and compromising your experiment's intended conditions and reproducibility.[5]

Q4: Can I just filter the medium after the precipitate has formed?

A4: Filtering the medium to remove the precipitate is not recommended. This action will remove the precipitated this compound, lowering its effective concentration in the medium to an unknown level. This makes it impossible to determine the actual dose your cells are exposed to, rendering your experimental results unreliable. The better approach is to prevent the precipitation from occurring in the first place.

Troubleshooting Guide for this compound Precipitation

This section provides a systematic approach to diagnosing and solving precipitation issues.

ProblemPotential Cause(s)Recommended Solution(s)
Immediate, heavy precipitation upon adding this compound stock to media. Solvent Shock: The rapid change from a high-concentration organic solvent (like DMSO) to the aqueous medium causes the compound to crash out of solution.[6]1. Pre-warm the medium to 37°C before adding the stock solution.[7] 2. Add the stock solution dropwise into the vortex of the gently swirling or vortexing medium. This promotes rapid dispersal and avoids localized high concentrations.[6] 3. Never add medium to the concentrated stock tube. Always add the small volume of stock to the large volume of medium.[7]
Concentration Exceeded: The final concentration of this compound is above its solubility limit in the culture medium.1. Perform a solubility test to determine the maximum workable concentration (see Protocol 2). 2. Lower the final concentration of this compound in your experiment.
Medium becomes cloudy or forms a fine precipitate over time in the incubator. Interaction with Serum Proteins: this compound is binding to proteins in the Fetal Bovine Serum (FBS) or other supplements, forming insoluble complexes.[2][3][8]1. Reduce the serum concentration if your cell line can tolerate it (e.g., from 10% to 5% FBS). 2. Test different lots of FBS, as protein composition can vary. 3. Consider using serum-free medium for the duration of the this compound treatment if your experimental design allows.
Temperature and pH Shifts: Changes in temperature (moving from bench to incubator) or pH shifts due to cell metabolism can decrease compound solubility over time.[5][6]1. Ensure the incubator provides a stable temperature and CO2 environment. 2. Use a medium buffered with HEPES to maintain a more stable pH, especially for high-density cultures.[4]
Precipitation is inconsistent between experiments. Stock Solution Issues: The concentrated stock solution may not be fully dissolved or may have precipitated during storage (especially after freeze-thaw cycles).1. Visually inspect your stock solution for any precipitate before each use. 2. Gently warm and vortex the stock to ensure it is fully dissolved. Sonication can also be used cautiously.[7] 3. Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5]
Variability in Reagents: Different batches of media or serum can have slight compositional differences that affect solubility.1. Record the lot numbers of all reagents used in your experiments. 2. When starting a new series of experiments, test the solubility with the new lots of media and serum.
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting this compound precipitation.

G start Precipitate Observed in Cell Culture Medium is_contam Is it Microbial Contamination? start->is_contam contam_yes Discard Culture & Address Contamination Source is_contam->contam_yes Yes precip_when When Does Precipitate Form? is_contam->precip_when No immediate Immediately Upon Adding Stock precip_when->immediate Immediately over_time Over Time in Incubator precip_when->over_time Over Time solve_immediate Likely Solvent Shock or Concentration Issue immediate->solve_immediate solve_over_time Likely Serum Interaction or Stability Issue over_time->solve_over_time action_immediate1 Improve Dilution Technique (Warm Media, Add Dropwise) solve_immediate->action_immediate1 action_immediate2 Perform Solubility Test (See Protocol 2) solve_immediate->action_immediate2 action_over_time1 Reduce Serum % or Use Serum-Free Media solve_over_time->action_over_time1 action_over_time2 Check Stock Solution (Aliquot, Avoid Freeze-Thaw) solve_over_time->action_over_time2

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a Solubilized this compound Stock Solution

The most critical step in preventing precipitation is the proper preparation of a concentrated stock solution. The goal is to dissolve this compound in a minimal volume of a compatible organic solvent, which can then be diluted into the aqueous culture medium.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes

  • Vortex mixer

  • Optional: Water bath sonicator

Methodology:

  • Determine Target Stock Concentration: Aim for a stock concentration that is at least 1000x higher than your highest final working concentration. For example, if your highest working concentration is 10 µM, prepare a 10 mM stock solution. This ensures the final DMSO concentration in your culture medium remains low (typically ≤ 0.1%).

  • Weigh this compound: Accurately weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve Completely: Vortex the tube vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aid Dissolution (If Necessary): If the compound does not fully dissolve, you can gently warm the solution to 37°C or sonicate it briefly in a water bath sonicator.[7] Be cautious with heat as it can degrade some compounds.

  • Sterile Filter (Optional but Recommended): If you are concerned about sterility, you can filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile tubes. Store them at -20°C or -80°C, protected from light, according to the manufacturer's recommendations. This practice prevents degradation from repeated freeze-thaw cycles.[5]

Protocol 2: Determining the Maximum Soluble Concentration of this compound

This protocol uses a simple visual or spectrophotometric method to determine the kinetic solubility limit of this compound in your specific cell culture medium.

Materials:

  • This compound stock solution (from Protocol 1)

  • Your complete cell culture medium (including serum/supplements), pre-warmed to 37°C

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600-650 nm (for light scattering)

Methodology:

  • Prepare Plate: Add 198 µL of your pre-warmed complete cell culture medium to several wells of a 96-well plate.

  • Prepare Controls:

    • Negative Control: Add 2 µL of DMSO to several wells (final concentration 1%).

    • Blank: Wells containing only the medium.

  • Add this compound: Create a dilution series of this compound. Add 2 µL of your stock solution to the first well and mix. Then perform serial dilutions across the plate to test a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).

  • Incubate: Incubate the plate at 37°C in your cell culture incubator for a period that reflects your experiment's duration (e.g., 2 hours, 24 hours).

  • Assess Precipitation:

    • Visual Method: Carefully inspect the wells against a dark background. The highest concentration that remains clear, with no visible haze or particles, is your approximate maximum soluble concentration.

    • Spectrophotometric Method: Measure the absorbance (optical density) of the plate at a wavelength between 600-650 nm. An increase in absorbance compared to the negative control indicates light scattering from insoluble particles.[6] The highest concentration that does not show a significant increase in absorbance is the kinetic solubility limit.

Workflow for Preparing and Using this compound

G cluster_prep Stock Preparation cluster_use Working Solution Preparation start Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO (1000x Stock) start->dissolve aid_dissolve Vortex / Sonicate Until Clear dissolve->aid_dissolve aliquot Aliquot into Single-Use Tubes & Freeze aid_dissolve->aliquot thaw_stock Thaw One Aliquot of this compound Stock prepare_media Pre-warm Complete Cell Culture Media to 37°C add_stock Add Stock Dropwise to Vortexing Media prepare_media->add_stock thaw_stock->prepare_media final_check Visually Confirm No Precipitate Formed add_stock->final_check add_to_cells Add Medicated Media to Cells final_check->add_to_cells

Caption: Standard workflow for preparing and using this compound.

References

Technical Support Center: Refining the Purification Process for Tannagine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of Tannagine isomers. Given that isomers possess identical mass and often similar polarities, their separation requires specialized and highly optimized chromatographic techniques. This document addresses common challenges encountered during flash chromatography and High-Performance Liquid Chromatography (HPLC) for isomer purification.

Frequently Asked Questions (FAQs)

Q1: My primary purification by flash chromatography yields a single peak, but subsequent analysis shows a mixture of this compound isomers. Why is this happening?

A1: This is a common issue where the resolution of standard flash chromatography systems is insufficient to separate structurally similar isomers. Flash chromatography is excellent for bulk separation from major impurities but may not resolve compounds with very similar retention factors (Rf). To achieve separation, you may need to evaluate different stationary phases or experiment with various elution solvents to find a system that offers better selectivity for your isomers.[1]

Q2: I am observing poor resolution between my this compound isomer peaks during HPLC. What are the first steps to improve this?

A2: To improve poor HPLC resolution, you can take several steps. First, optimize the mobile phase composition; systematically varying the solvent ratios can significantly impact selectivity.[2] Second, reduce the flow rate to increase column efficiency, though this will lengthen run times.[2][3] Third, consider a longer column or one packed with smaller particles to increase the number of theoretical plates, leading to sharper peaks.[2][4] Finally, adjusting the column temperature can also alter enantioselectivity and should be explored.[3]

Q3: My isomer peaks are tailing significantly in my HPLC chromatogram. What causes this and how can I fix it?

A3: Peak tailing for acidic or basic compounds is often due to secondary interactions with the stationary phase, such as exposed silanol groups on the silica support.[2] To mitigate this, ensure your mobile phase is buffered to a pH that keeps the isomers in a single, non-ionized state.[2][5] Using a modern, end-capped column can also reduce the availability of free silanols.[2] Lastly, injecting too much sample can cause column overload and subsequent peak tailing; try diluting your sample to see if the peak shape improves.[2]

Q4: Can I use the same column for both analytical and preparative HPLC separation of my isomers?

A4: While technically possible, it is not ideal. Analytical columns have smaller inner diameters (typically ≤ 4.6 mm) and are designed for high resolution at low sample loads. Preparative columns are wider, allowing for higher sample loading for material collection, but often at the cost of some resolution. A method developed on an analytical column must be properly scaled up for preparative work, which involves adjusting the flow rate and sample load proportionally to the column size.

Q5: My retention times are drifting between injections. What are the likely causes?

A5: Retention time drift is typically caused by three main factors. First, insufficient column equilibration between runs, especially with gradient methods, can lead to variability.[2] Ensure the column is flushed with the initial mobile phase for at least 15-20 column volumes before each injection.[2] Second, inconsistent mobile phase preparation can cause drift; ensure accurate and consistent preparation for every batch.[2][5] Third, fluctuations in column temperature can affect retention, so using a column oven for temperature control is highly recommended.[3]

Troubleshooting Guides

This section provides structured guidance for common issues encountered during the purification of this compound isomers.

Issue 1: Co-elution of Isomers in Flash Chromatography

If your this compound isomers are co-eluting during flash chromatography, follow these steps to improve separation.

StepActionRationaleExpected Outcome
1 Optimize TLC Test a wide range of solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) on TLC plates to find a mobile phase that shows baseline separation of the isomer spots.Identification of a solvent system with differential affinity for the isomers, leading to better separation.
2 Change Solvent Polarity If a binary system fails, introduce a third solvent (ternary gradient) to modulate selectivity.[1] For example, replace a strong solvent like methanol with aprotic acetonitrile to alter interactions.[1]A ternary system can exploit subtle differences in isomer structure, pulling apart co-eluting compounds.[1]
3 Evaluate Stationary Phase If solvent optimization is insufficient, consider a different stationary phase. If using standard silica, try alumina or a bonded phase like C18 (reversed-phase).[1]Different stationary phases offer alternative separation mechanisms (e.g., adsorption vs. partition), which may be more effective for your specific isomers.
4 Optimize Flow Rate For every column and particle size, there is an optimal flow rate.[6] Running the column too fast or too slow can decrease separation performance.[6]A correctly optimized flow rate ensures better mass transfer kinetics, improving resolution.
Issue 2: Poor Resolution of Isomers in Chiral/Achiral HPLC

Use this guide to troubleshoot and enhance the resolution between closely eluting isomer peaks in your HPLC system.

ParameterTroubleshooting ActionRationaleQuantitative Target
Mobile Phase Systematically vary the ratio of organic modifier to aqueous buffer (e.g., 5% increments). Test different organic modifiers (Acetonitrile vs. Methanol).Modifies the selectivity (α) of the separation. Isomers may interact differently with the stationary phase depending on the mobile phase composition.[4]Achieve a resolution (Rs) value of >1.5 for baseline separation.
pH Control If isomers have ionizable groups, adjust the mobile phase pH using a suitable buffer (e.g., formate, acetate). The pH should be ~2 units away from the analyte's pKa.[5]Controls the ionization state of the analytes. The non-ionized form typically retains longer in reversed-phase, potentially enhancing separation.[5]Stable retention times (RSD < 2%) and improved peak shape.
Column Chemistry If using a standard C18 column, switch to a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl, or a specialized chiral stationary phase).Different stationary phases provide alternative retention mechanisms and shape selectivity, which can be highly effective for resolving isomers.[2][7]A significant change in selectivity and elution order, hopefully leading to separation.
Temperature Use a column oven to control the temperature. Test temperatures between 25°C and 40°C in 5°C increments.Temperature affects mobile phase viscosity and mass transfer kinetics. It can also change the enantioselectivity of a separation on chiral stationary phases.[3]Improved peak efficiency (N) and potentially altered selectivity.
Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min for a 4.6 mm ID column).Lowering the flow rate can increase column efficiency (N) and improve resolution, especially if the separation is diffusion-limited.[3]Increased resolution (Rs), though at the cost of longer analysis time.

Experimental Protocols

Protocol 1: Flash Chromatography Method Development for Isomer Separation

This protocol outlines a systematic approach to developing a flash chromatography method for separating this compound isomers.

  • Thin-Layer Chromatography (TLC) Scouting:

    • Dissolve the crude this compound mixture in a suitable solvent (e.g., Dichloromethane).

    • Spot the mixture onto at least three different TLC plates.

    • Develop the plates in solvent systems of varying polarity (e.g., 9:1 Hexane:Ethyl Acetate, 7:3 Hexane:Ethyl Acetate, 1:1 Hexane:Ethyl Acetate).

    • Visualize the spots using UV light and/or a chemical stain (e.g., potassium permanganate).

    • Identify the solvent system that provides the largest difference in Rf values (ΔRf) between the two isomer spots. The ideal system will have the lower spot with an Rf of ~0.2-0.3.

  • Column Packing and Equilibration:

    • Select a silica gel column size appropriate for your sample load (a general rule is a 100:1 ratio of silica to sample mass).

    • Pack the column using a slurry method with the initial, weak solvent from your chosen mobile phase system.

    • Equilibrate the column by flushing with at least 3-5 column volumes (CV) of the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of a strong solvent (e.g., DCM).

    • Alternatively, for better resolution, perform a dry load by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and placing the dried powder on top of the column bed.

  • Elution and Fraction Collection:

    • Begin elution with the weak mobile phase identified during TLC scouting.

    • Run a shallow gradient towards the stronger mobile phase. For example, if your optimal TLC solvent was 7:3 Hexane:EtOAc, you might run a gradient from 9:1 to 6:4 Hexane:EtOAc over 10-15 CV.

    • Collect fractions throughout the run and monitor them by TLC to identify those containing the pure isomers.

  • Analysis and Pooling:

    • Analyze the collected fractions using an appropriate method (e.g., TLC, LC-MS) to determine purity.

    • Pool the fractions containing each pure isomer and remove the solvent under reduced pressure.

Protocol 2: Chiral HPLC Method Optimization

This protocol describes the optimization of an HPLC method for the analytical separation of chiral this compound isomers.

  • Column and Mobile Phase Screening:

    • Select a set of 2-3 chiral stationary phases (CSPs) based on the chemical properties of this compound (e.g., polysaccharide-based columns like CHIRALPAK®).

    • Prepare a primary mobile phase, typically a mixture of an alkane (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol).

    • Perform initial screening runs on each column using an isocratic mobile phase (e.g., 90:10 Hexane:Isopropanol) at a flow rate of 1.0 mL/min.

  • Optimization of Alcohol Modifier:

    • Using the column that shows the best initial selectivity, vary the percentage of the alcohol modifier from 5% to 20% in 5% increments.

    • Record the retention time (tR), selectivity (α), and resolution (Rs) for each run.

    • Plot Rs vs. % Modifier to identify the optimal concentration.

  • Introduction of Additives (if necessary):

    • If separation is still poor, especially for acidic or basic analytes, introduce a small amount of an additive to the mobile phase.[7]

    • For acidic compounds, add 0.1% Trifluoroacetic Acid (TFA).

    • For basic compounds, add 0.1% Diethylamine (DEA).

    • Re-evaluate the separation, as additives can significantly alter interactions with the stationary phase.[7]

  • Temperature and Flow Rate Refinement:

    • Set the column temperature to 25°C using a column oven.

    • If resolution is nearly baseline (e.g., Rs = 1.2-1.4), decrease the flow rate to 0.8 mL/min to improve efficiency.[3]

    • Alternatively, test different temperatures (e.g., 20°C, 30°C) to see if it favorably impacts selectivity.[3]

  • Final Method Validation:

    • Once optimal conditions are found, perform at least three replicate injections to confirm the method's reproducibility, checking for consistency in retention time, peak area, and resolution.

Visualizations

The following diagrams illustrate key workflows and logical processes in the purification of this compound isomers.

G cluster_0 Upstream Processing cluster_1 Bulk Purification cluster_2 High-Resolution Separation cluster_3 Analysis & QC Crude_Extract Crude this compound Extract Liquid_Liquid Liquid-Liquid Extraction Crude_Extract->Liquid_Liquid Initial Cleanup Flash_Chromatography Flash Chromatography Liquid_Liquid->Flash_Chromatography Mixed_Fractions Mixed Isomer Fractions Flash_Chromatography->Mixed_Fractions HPLC Preparative HPLC Mixed_Fractions->HPLC Isomer_A Pure Isomer A HPLC->Isomer_A Isomer_B Pure Isomer B HPLC->Isomer_B Analysis Purity Analysis (LC-MS, NMR) Isomer_A->Analysis Isomer_B->Analysis Final_Product Final Products Analysis->Final_Product

Caption: General workflow for the purification of this compound isomers.

G start Poor Isomer Resolution (Rs < 1.5) mobile_phase Optimize Mobile Phase? start->mobile_phase column_params Adjust Column Parameters? start->column_params instrument_params Change Instrument Settings? start->instrument_params vary_ratio Vary Organic:Aqueous Ratio mobile_phase->vary_ratio Yes change_solvent Switch Organic Solvent (e.g., ACN to MeOH) mobile_phase->change_solvent Yes adjust_ph Adjust pH with Buffer mobile_phase->adjust_ph Yes change_column Use Different Stationary Phase (e.g., Phenyl, Chiral) column_params->change_column Yes longer_column Increase Column Length column_params->longer_column Yes lower_flow Decrease Flow Rate instrument_params->lower_flow Yes adjust_temp Adjust Temperature instrument_params->adjust_temp Yes end_node Resolution Achieved (Rs >= 1.5) vary_ratio->end_node change_solvent->end_node adjust_ph->end_node change_column->end_node longer_column->end_node lower_flow->end_node adjust_temp->end_node

Caption: Troubleshooting decision tree for poor HPLC isomer resolution.

References

Addressing batch-to-batch variability of synthetic Tannagine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with synthetic Tannagine. It offers troubleshooting advice and answers to frequently asked questions to address the common challenge of batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in the synthesis of this compound?

Batch-to-batch variability in the synthesis of complex organic molecules like this compound can stem from several factors:

  • Purity of Starting Materials and Reagents: The presence of impurities in reactants or catalysts can lead to unintended side reactions, resulting in a different impurity profile and potentially lower yield.[1][2]

  • Reaction Conditions: Seemingly minor deviations in temperature, pressure, reaction time, or stirring speed can significantly affect the kinetics and thermodynamics of the reaction, influencing the final product distribution.[1][2]

  • Solvent Quality: The grade, purity, and water content of the solvents used can have a substantial impact on the reaction's outcome.[1]

  • Work-up and Purification Procedures: Inconsistencies in aqueous work-up, extractions, crystallization, or chromatography can alter the purity and yield of the isolated this compound.[1]

  • Human Factor: Variations in experimental techniques among different chemists, or even by the same chemist on different days, can introduce variability.[1][2]

  • Equipment Performance: Improperly cleaned reactors or worn-out equipment can introduce contaminants from previous batches.[2]

Q2: What analytical techniques are recommended to confirm the identity and purity of a new batch of synthetic this compound?

A combination of analytical methods is crucial for the comprehensive characterization of each new batch of synthetic this compound.[1] The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is excellent for identifying the main component and any major impurities.[1]

  • Mass Spectrometry (MS): Determines the molecular weight of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly useful for confirming the elemental composition.[1][3]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing the purity of a sample by separating this compound from its impurities.[1][3] When coupled with a UV detector, it can be used to quantify the relative amounts of each component.[1]

  • Elemental Analysis: Determines the percentage of carbon, hydrogen, nitrogen, and other elements in the sample, which can be compared to the theoretical values for this compound's molecular formula.[1]

Q3: How can I minimize batch-to-batch variability in my experiments with synthetic this compound?

Minimizing variability requires a systematic approach to both the synthesis and the subsequent experimental use of this compound:

  • Standardize Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for the synthesis, purification, and handling of this compound.

  • Raw Material Qualification: Whenever possible, use reagents and solvents from the same supplier and lot number. Qualify new batches of starting materials before use.

  • Process Analytical Technology (PAT): Implement in-process controls to monitor the reaction's progress and ensure consistency.[4]

  • Thorough Characterization: Analyze each new batch of synthetic this compound thoroughly using a suite of analytical techniques (NMR, MS, HPLC) to ensure it meets predefined specifications before use in biological assays.

  • Establish a Reference Standard: Maintain a well-characterized batch of this compound as a reference standard for comparison with new batches.

Troubleshooting Guide

Issue 1: A new batch of synthetic this compound shows a different impurity profile in the HPLC analysis compared to previous batches.

  • Question: What could be the cause of the new impurities, and how can I identify them?

    • Answer: New impurities can arise from changes in the purity of starting materials, slight deviations in reaction conditions, or degradation of the compound. To identify the new impurities, consider using Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weights of the unknown peaks.[3] If the impurities are present in sufficient quantities, they can be isolated using preparative HPLC for structural elucidation by NMR.

Issue 2: The biological activity of a new batch of this compound is significantly lower than expected, even though the purity appears high by HPLC.

  • Question: What could be the reason for the discrepancy between high purity and low activity?

    • Answer: Several factors could be at play:

      • Presence of Polymorphs: The new batch may have crystallized in a different polymorphic form, which can affect its solubility and bioavailability.[5]

      • Chiral Purity: If this compound is a chiral molecule, the new batch might have a different enantiomeric or diastereomeric ratio. Chiral HPLC is necessary to determine the chiral purity.

      • Inactive Conformation: The compound may exist in different conformational isomers, with only one being biologically active.

      • Amorphous Content: Variations in amorphous content can affect dissolution rates and, consequently, biological activity.[5]

Issue 3: A new batch of synthetic this compound has poor solubility in the usual solvent system.

  • Question: Why would the solubility of this compound change between batches, and what can I do?

    • Answer: Changes in solubility can be attributed to differences in crystallinity, polymorphism, or the presence of insoluble impurities.[5] To address this, you can try:

      • Sonication or gentle heating to aid dissolution.

      • Testing a range of different solvents.

      • Characterizing the solid-state properties of the batch using techniques like X-ray powder diffraction (XRPD) to check for polymorphism.

Data Presentation

Table 1: Typical Analytical Specifications for Batch Release of Synthetic this compound

ParameterSpecificationRecommended Analytical Method
Appearance White to off-white solidVisual Inspection
Identity Conforms to the structure of this compound¹H NMR, ¹³C NMR, HRMS
Purity (by HPLC) ≥ 98.0%HPLC-UV
Individual Impurity ≤ 0.5%HPLC-UV
Residual Solvents ≤ 0.5%Gas Chromatography (GC)
Water Content ≤ 1.0%Karl Fischer Titration

Table 2: Recommended Solvent Grades for Synthesis and Analysis

ApplicationRecommended Solvent Grade
Synthesis Reagent Grade or ACS Grade
Extraction & Work-up Reagent Grade
Chromatography (Purification) HPLC Grade
HPLC Analysis HPLC Grade or LC-MS Grade

Experimental Protocols

Protocol: Purity Assessment of Synthetic this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a synthetic this compound batch. The specific column, mobile phase, and gradient may need to be optimized for the particular properties of this compound.

  • Preparation of Standard and Sample Solutions:

    • Accurately weigh approximately 1 mg of the this compound reference standard and dissolve it in 1 mL of diluent (e.g., acetonitrile:water 50:50) to prepare a 1 mg/mL stock solution.

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.5, 0.25, 0.125, 0.0625 mg/mL).

    • Accurately weigh approximately 1 mg of the new this compound batch and dissolve it in 1 mL of the same diluent.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the diluent as a blank.

    • Inject the calibration standards.

    • Inject the new batch sample solution.

  • Data Processing:

    • Integrate the peaks in the chromatograms.

    • Construct a calibration curve from the peak areas of the reference standard injections.

    • Calculate the concentration of this compound in the new batch sample using the calibration curve.

    • Determine the purity by calculating the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

Visualizations

Troubleshooting_Workflow start Batch-to-Batch Variability Observed check_purity Confirm Purity and Identity (HPLC, NMR, MS) start->check_purity purity_ok Purity and Identity Confirmed? check_purity->purity_ok investigate_synthesis Re-evaluate Synthesis Records: - Starting Materials - Reaction Conditions - Purification purity_ok->investigate_synthesis No check_physical Investigate Physical Properties: - Solubility - Polymorphism (XRPD) - Chiral Purity (if applicable) purity_ok->check_physical Yes re_synthesize Re-synthesize with Tightened Controls investigate_synthesis->re_synthesize re_synthesize->check_purity activity_ok Biological Activity Consistent? check_physical->activity_ok end_ok Batch Meets Specification activity_ok->end_ok Yes end_fail Batch Fails Specification activity_ok->end_fail No Hypothetical_Signaling_Pathway This compound Synthetic this compound receptor Cell Surface Receptor This compound->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates nfkb_i IκBα akt->nfkb_i Inhibits nfkb NF-κB nfkb_i->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates gene_expression Gene Expression (e.g., Inflammation, Proliferation) nucleus->gene_expression Modulates

References

Technical Support Center: Managing Tannin and Tanshinone-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cytotoxicity induced by tannins and tanshinones in non-target cells during experiments.

Frequently Asked Questions (FAQs)

1. What are the general mechanisms of cytotoxicity induced by tannins and tanshinones?

Tannins, such as tannic acid, and tanshinones, derived from Salvia miltiorrhiza, exhibit cytotoxic effects through various mechanisms, primarily centered around the induction of apoptosis and the generation of reactive oxygen species (ROS).[1][2][3]

  • Tannins (e.g., Tannic Acid): These compounds can induce apoptosis by causing DNA fragmentation and activating caspase cascades.[1][4] Some studies indicate that at higher concentrations, they can act as pro-oxidants, contributing to oxidative stress.[1] They have also been shown to modulate drug efflux pathways, which can enhance the cytotoxicity of other chemotherapeutic agents.[5]

  • Tanshinones: These compounds are known to induce apoptosis in cancer cells through multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[2][6][7] They can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[3][6] Tanshinone IIA, a major component, has been shown to increase levels of cleaved Caspase 3, a key executioner of apoptosis.[3][6]

2. How can I reduce the off-target cytotoxicity of tannins and tanshinones in my experiments?

Reducing off-target cytotoxicity is crucial for developing safe therapeutic agents. Several strategies can be employed:

  • Dose Optimization: The simplest approach is to carefully titrate the concentration of the compound to find a therapeutic window where it is effective against target cells while minimizing harm to non-target cells.

  • Use of Antioxidants: Since both tannins and tanshinones can induce cytotoxicity through oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) may mitigate these effects.[8]

  • Targeted Delivery Systems: Encapsulating the cytotoxic agent in nanoparticles or liposomes can help in targeted delivery to cancer cells, thereby reducing exposure to healthy cells. Gold nanoparticles have been shown to reduce the cytotoxicity of some compounds by quenching their ROS-generating capacity.[9]

  • Structural Modification: Chemical modification of the parent compound can sometimes reduce its toxicity while retaining its therapeutic efficacy.

  • Synergistic Combinations: Using lower doses of tannins or tanshinones in combination with other therapeutic agents can achieve the desired cytotoxic effect on target cells while reducing the dose-dependent toxicity on non-target cells.[5]

3. What are the key signaling pathways involved in tannin and tanshinone-induced apoptosis?

The apoptotic pathways induced by these compounds are complex and can be cell-type dependent.

  • Tannic Acid-Induced Apoptosis: This often involves the intrinsic pathway of apoptosis, characterized by mitochondrial membrane depolarization, release of cytochrome c, and activation of caspase-9 and caspase-3.[4] Some studies also point to the involvement of the extrinsic pathway through the activation of caspase-8.[4]

  • Tanshinone-Induced Apoptosis: Tanshinones typically engage multiple signaling pathways. A key pathway is the PI3K/Akt/mTOR signaling cascade, which is often hyperactive in cancer cells.[2][6] By inhibiting this pathway, tanshinones can promote apoptosis. The MAPK signaling pathway is also frequently implicated.[2][7] Furthermore, they can influence the expression of Bcl-2 family proteins, shifting the balance towards apoptosis.[6]

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density, variations in drug concentration, or fluctuations in incubation time.

  • Troubleshooting Steps:

    • Ensure a uniform single-cell suspension before seeding.

    • Use a calibrated multichannel pipette for adding cells and drugs.

    • Strictly adhere to standardized incubation times.

    • Include multiple technical and biological replicates.

    • Check for and mitigate edge effects in multi-well plates by not using the outer wells or filling them with sterile PBS.

Issue 2: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH release).

  • Possible Cause: The assays measure different cellular events. MTT measures metabolic activity, which may not always correlate directly with cell death, while LDH release measures membrane integrity.[10]

  • Troubleshooting Steps:

    • Understand the mechanism of your compound. If it affects mitochondrial function, MTT results might be skewed.

    • Use a multi-assay approach to get a comprehensive picture of cytotoxicity. For example, combine a metabolic assay (MTT, MTS) with a membrane integrity assay (LDH, Trypan Blue) and an apoptosis assay (caspase activity, Annexin V staining).

    • Always include positive and negative controls appropriate for each assay.

Issue 3: No significant cytotoxicity observed at expected concentrations.

  • Possible Cause: Compound instability, poor solubility, or cell line resistance.

  • Troubleshooting Steps:

    • Verify the stability of your compound in the culture medium over the experimental duration.

    • Ensure the compound is fully dissolved. Use of a suitable solvent (e.g., DMSO) at a non-toxic final concentration is critical.

    • Test a wider range of concentrations and time points.

    • Use a different, more sensitive cell line to confirm the compound's activity.

    • Consider that the chosen cell line may have intrinsic resistance mechanisms, such as high expression of efflux pumps.

Quantitative Data Summary

Table 1: Cytotoxicity of Tannic Acid and Tanshinone IIA in different cell lines.

CompoundCell LineAssayIC50 ValueExposure Time
Tannic AcidA549 (Lung Cancer)Crystal Violet40-60 µM24 h
Tannic AcidA549 (Lung Cancer)Crystal Violet20-40 µM48 h
Tanshinone IIABEL-7402 (Hepatocellular Carcinoma)Not Specified~10 µg/mL48 h
Tanshinone IIASMMC-7721 (Hepatocellular Carcinoma)Not Specified~10 µg/mL48 h
Tanshinone ICL1-5 (Lung Adenocarcinoma)Not Specified<10 µg/mL (73% inhibition)48 h

Note: IC50 values can vary significantly between different studies and experimental conditions.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard colorimetric assay to measure cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[10]

Materials:

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 10 minutes to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

DAPI Staining for Apoptosis

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation can be visualized.

Materials:

  • Cells grown on coverslips or in chamber slides

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • DAPI staining solution (1 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips or in chamber slides and allow them to adhere.

  • Treat cells with the test compound for the desired time.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash twice with PBS.

  • Stain the cells with DAPI solution for 5 minutes in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides with mounting medium.

  • Visualize the nuclei under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.

Visualizations

Tannin_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cell Non-Target Cell Tannic Acid Tannic Acid ROS Generation ROS Generation Tannic Acid->ROS Generation Caspase-8 Activation Caspase-8 Activation Tannic Acid->Caspase-8 Activation Extrinsic Pathway (potential) Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Mitochondrial Damage Mitochondrial Damage Oxidative Stress->Mitochondrial Damage Cytochrome c Release Cytochrome c Release Mitochondrial Damage->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Caspase-8 Activation->Caspase-3 Activation

Caption: Tannin-induced cytotoxicity signaling pathway.

Tanshinone_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_cell Non-Target Cell Tanshinone Tanshinone PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Tanshinone->PI3K/Akt/mTOR Pathway Inhibition MAPK Pathway MAPK Pathway Tanshinone->MAPK Pathway Activation Bcl-2 Bcl-2 PI3K/Akt/mTOR Pathway->Bcl-2 Inhibition Apoptosis Apoptosis Bcl-2->Apoptosis Inhibition Bax Bax MAPK Pathway->Bax Activation Mitochondrial Pathway Mitochondrial Pathway Bax->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Caspase Activation->Apoptosis

Caption: Tanshinone-induced cytotoxicity signaling pathway.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Cytotoxicity Assessment cluster_mitigation Phase 4: Mitigation Strategy Testing A Select Cell Lines (Target vs. Non-Target) B Determine Concentration Range of Test Compound A->B C Cell Seeding and Treatment B->C D Incubation (24h, 48h, 72h) C->D E Viability Assay (MTT) D->E F Membrane Integrity Assay (LDH) D->F G Apoptosis Assay (DAPI/Annexin V) D->G H Co-treatment with Antioxidant or other agents E->H F->H G->H I Repeat Cytotoxicity Assessment H->I

References

Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of Tannic Acid and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro anticancer efficacy of two polyphenolic compounds, Tannic Acid and Quercetin. Both natural compounds have garnered significant interest in oncology research for their potential as chemotherapeutic agents. This document summarizes their mechanisms of action, presents quantitative data on their cytotoxic effects against various cancer cell lines, and provides detailed experimental protocols for key assays.

Introduction

Tannic Acid, a large polyphenol found in numerous plants, has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Its anticancer properties are attributed to its ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[1] Quercetin, a flavonoid present in many fruits and vegetables, is another natural compound with well-documented anticancer potential.[3] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell survival and proliferation.[3][4] This guide aims to provide a comparative overview of these two compounds to aid researchers in the field of drug discovery and development.

Comparative Efficacy: Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of Tannic Acid and Quercetin have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparing their efficacy. The tables below summarize the IC50 values for Tannic Acid and Quercetin in various cancer cell lines as reported in the scientific literature.

Table 1: IC50 Values of Tannic Acid in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
A549Non-small cell lung cancer4823.76 ± 1.17[5]
A549Non-small cell lung cancer7210.69 ± 0.83[5]
H1299Non-small cell lung cancer4821.58 ± 1.12[5]
H1299Non-small cell lung cancer727.136 ± 0.64[5]
A549Non-small cell lung cancer2440 - 60[6]
A549Non-small cell lung cancer4820 - 40[6]
PC-3Prostate CancerNot Specified35.3[7]
LNCaPProstate CancerNot Specified29.1[7]
NCCITEmbryonic Carcinoma48~50[8]
KBOral Cancer7273.12 (µg/ml)[9]
MCF-7Breast CancerNot SpecifiedNot Specified[10]

Table 2: IC50 Values of Quercetin in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
CT-26Colon CarcinomaNot SpecifiedNot Specified[3]
MCF-7Breast Cancer4873[11]
MDA-MB-231Breast Cancer4885[11]
MDA-MB-468Breast CancerNot Specified55[12]
MCF-7Breast CancerNot Specified17.2[12]
HT-29Colon Carcinoma4881.65 ± 0.49[12]
A549Lung Cancer248.65 (µg/ml)[13]
A549Lung Cancer487.96 (µg/ml)[13]
A549Lung Cancer725.14 (µg/ml)[13]
H69Lung Cancer2414.2 (µg/ml)[13]
H69Lung Cancer4810.57 (µg/ml)[13]
H69Lung Cancer729.18 (µg/ml)[13]
MCF-7Breast Cancer2437[14]
MDA-MB-231Breast Cancer48>80[15]
YD10BOral Squamous Cell Carcinoma48~25[16]
YD38Oral Squamous Cell Carcinoma48~50[16]
MCF-7Breast Cancer96200[17]

Mechanisms of Action

Both Tannic Acid and Quercetin exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest, which prevents cancer cells from dividing and proliferating.

Tannic Acid: Signaling Pathways and Cellular Effects

Tannic Acid has been shown to modulate several key signaling pathways involved in cancer progression. It can inhibit the proliferation of cancer cells by inducing cell cycle arrest, often at the G0/G1 or G2/M phases.[6] Furthermore, Tannic Acid is a potent inducer of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[8] It has been reported to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.[1]

Tannic_Acid_Pathway TA Tannic Acid Cell Cancer Cell TA->Cell Proliferation Cell Proliferation Cell->Proliferation Apoptosis Apoptosis Cell->Apoptosis CellCycleArrest Cell Cycle Arrest Cell->CellCycleArrest

Figure 1: Simplified overview of Tannic Acid's anticancer effects.

Quercetin: Signaling Pathways and Cellular Effects

Quercetin's anticancer activity is also multifaceted. It is known to induce apoptosis by activating caspase cascades and modulating the expression of Bcl-2 family proteins.[3][13] Quercetin can also cause cell cycle arrest at various phases, including G1, S, and G2/M, depending on the cancer cell type and concentration.[15][16] Furthermore, it has been shown to inhibit key signaling pathways such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.[4][12]

Quercetin_Pathway Quercetin Quercetin Signaling PI3K/Akt, MAPK Pathways Quercetin->Signaling Apoptosis Apoptosis Quercetin->Apoptosis CellCycleArrest Cell Cycle Arrest Quercetin->CellCycleArrest CellCycle Cell Cycle Progression Signaling->CellCycle CellCycle->CellCycleArrest

Figure 2: Quercetin's inhibitory action on signaling pathways and induction of apoptosis.

Experimental Protocols

To ensure reproducibility and facilitate the design of new experiments, this section provides detailed methodologies for the key assays used to evaluate the anticancer efficacy of Tannic Acid and Quercetin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Tannic Acid or Quercetin (e.g., 0, 10, 20, 40, 80, 120 µM) and incubate for 24, 48, or 72 hours.[3]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay A Seed cells in 96-well plate B Incubate 24h A->B C Add Tannic Acid or Quercetin B->C D Incubate 24-72h C->D E Add MTT solution D->E F Incubate 4h E->F G Add DMSO F->G H Read Absorbance (570 nm) G->H

Figure 3: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membranes.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Tannic Acid or Quercetin for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[3]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Apoptosis_Assay_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis A Seed & Treat Cells B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & Propidium Iodide C->D E Incubate 15 min (in dark) D->E F Flow Cytometry Analysis E->F

Figure 4: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

References

Validating the Molecular Target of Withaferin A: A Comparative Guide to CRISPR-Cas9 and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorously validating the molecular target of a natural product is a critical step in the drug discovery pipeline. This guide provides a comparative overview of using the cutting-edge CRISPR-Cas9 technology for target validation of the promising natural compound, Withaferin A, alongside established alternative methods. We present summaries of quantitative data, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of these powerful techniques.

Withaferin A (WA), a steroidal lactone derived from the plant Withania somnifera, has demonstrated significant anti-cancer properties by modulating various signaling pathways, including those involving NF-κB, p53, and Notch.[1][2][3][4] Identifying the direct molecular target of WA is paramount to understanding its mechanism of action and for the development of targeted therapies. While multiple targets have been proposed, this guide will use the inhibition of the anti-apoptotic protein survivin as a primary example to illustrate the validation process.[5]

Comparing Target Validation Methodologies

Choosing the appropriate method for target validation depends on various factors, including the specific biological question, available resources, and the nature of the compound-target interaction. Here, we compare CRISPR-Cas9-based validation with two powerful alternative techniques: the Cellular Thermal Shift Assay (CETSA) and Proteome Profiling.

FeatureCRISPR-Cas9 Gene EditingCellular Thermal Shift Assay (CETSA)Proteome Profiling
Principle Directly alters the gene encoding the putative target protein to observe changes in compound efficacy.Measures the thermal stabilization of a target protein upon ligand binding.Identifies changes in protein abundance or post-translational modifications in response to compound treatment.
Primary Readout Phenotypic changes (e.g., cell viability, apoptosis) in response to the compound after gene knockout/knock-in.Shift in the melting temperature (Tm) of the target protein.Alterations in the cellular proteome, identifying potential on- and off-targets.
Key Advantages Provides direct genetic evidence of target engagement and functional relevance. High specificity.Label-free method that can be performed in intact cells and tissues, confirming direct binding.Unbiased, genome-wide approach to identify multiple potential targets and off-target effects.
Limitations Potential for off-target effects. Does not directly measure compound binding. Can be time-consuming to generate stable knockout cell lines.Does not provide information on the functional consequence of target binding. Not suitable for all proteins.Does not directly confirm target engagement. Can be technically complex and data-intensive.
Suitability for Withaferin A Ideal for confirming the functional role of a putative target like survivin in mediating the anti-cancer effects of WA.Can be used to directly demonstrate the binding of WA to survivin within cancer cells.Useful for identifying the full spectrum of proteins affected by WA treatment, potentially uncovering novel targets and off-target effects.

CRISPR-Cas9-Mediated Target Validation of Withaferin A

The core principle behind using CRISPR-Cas9 for target validation is straightforward: if a compound's efficacy is dependent on a specific protein, then removing that protein from the cell should render the compound ineffective.

Experimental Workflow

A typical CRISPR-Cas9 experiment to validate the target of Withaferin A involves the following steps:

CRISPR_Workflow cluster_design 1. gRNA Design & Synthesis cluster_delivery 2. Delivery into Cells cluster_validation 3. Generation of Knockout Cells cluster_phenotypic_assay 4. Phenotypic Analysis gRNA_Design Design gRNAs targeting the survivin (BIRC5) gene gRNA_Synthesis Synthesize gRNAs gRNA_Design->gRNA_Synthesis Lentiviral_Packaging Package gRNAs and Cas9 into lentiviral particles Transduction Transduce cancer cells (e.g., HeLa, MCF-7) Lentiviral_Packaging->Transduction Selection Select for transduced cells Validation Validate survivin knockout (Western Blot, qPCR) Selection->Validation Treatment Treat wild-type and knockout cells with Withaferin A Assay Perform cell viability/ apoptosis assays Treatment->Assay CETSA_Workflow cluster_treatment 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_analysis 3. Protein Analysis cluster_result 4. Data Interpretation Treatment Treat intact cells with Withaferin A or vehicle Heating Heat cell lysates to a range of temperatures Centrifugation Separate soluble and aggregated proteins Detection Detect soluble survivin by Western Blot Melting_Curve Plot melting curves and determine Tm shift Proteome_Profiling_Workflow cluster_treatment 1. Cell Treatment cluster_lysis 2. Protein Extraction cluster_ms 3. Mass Spectrometry cluster_analysis 4. Data Analysis Treatment Treat cells with Withaferin A or vehicle Lysis Lyse cells and extract proteins Digestion Digest proteins into peptides LC_MS Analyze peptides by LC-MS/MS Quantification Quantify protein abundance Bioinformatics Identify significantly altered proteins WithaferinA_Pathway WithaferinA Withaferin A Survivin Survivin WithaferinA->Survivin inhibits Caspase9 Caspase-9 Survivin->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

References

Cross-Validation of Bioactivity: A Comparative Analysis of Tanshinones and Tannic Acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for "Tannagine" did not yield a specific bioactive compound under this name in peer-reviewed literature. It is plausible that "this compound" is a variant or misspelling of either "Tanshinone" or "Tannin," both of which are well-documented classes of bioactive compounds with significant anti-cancer properties. This guide, therefore, provides a comparative analysis of the bioactivity of representative compounds from these two families: Tanshinone I, Tanshinone IIA, and Tannic Acid, across various cancer cell lines.

This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the cytotoxic and apoptotic effects of these compounds. The data presented is collated from multiple studies to provide a basis for cross-validation of their bioactivity.

Comparative Bioactivity of Tanshinones and Tannic Acid

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Tanshinone I, Tanshinone IIA, and Tannic Acid in a range of human cancer cell lines. Lower IC50 values indicate greater potency in inhibiting cell growth.

CompoundCell LineCancer TypeIC50 (µM)Reference
Tanshinone I K562Chronic Myeloid Leukemia15.6[1]
H1299Non-small cell lung cancerNot specified, but potent[2][3]
Tanshinone IIA BEL-7402Hepatoma25.3 (48h)[4]
TOV-21GOvarian CarcinomaNot specified, induces apoptosis[5][6]
MCF-7Breast CancerGrowth inhibition observed[7]
MDA-MB-231Breast CancerGrowth inhibition observed[7]
Tannic Acid IPEC-J2Porcine Intestinal EpithelialApoptosis at 10-40 µM[8]
Breast Cancer CellsBreast CancerPrevents TGFβ-induced EMT[9]
Lung Epithelial CellsLung CancerPrevents TGFβ-induced EMT[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the bioactivity of the discussed compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Tanshinone I, Tanshinone IIA, or Tannic Acid) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at the desired concentrations for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can aid in their understanding. The following diagrams were generated using the DOT language.

G Figure 1: Simplified Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC DISC Formation Death Receptor->DISC Pro-caspase-8 Pro-caspase-8 DISC->Pro-caspase-8 Recruitment Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activation Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Tanshinones / Tannic Acid Tanshinones / Tannic Acid Mitochondrion Mitochondrion Tanshinones / Tannic Acid->Mitochondrion Induces Stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Recruits Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Activation Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Figure 1: Simplified representation of the extrinsic and intrinsic apoptosis signaling pathways.

G Figure 2: Experimental Workflow for Bioactivity Screening cluster_assays Bioactivity Assays Cell_Culture 1. Cell Line Culture (e.g., K562, BEL-7402) Seeding 2. Cell Seeding (96-well or 6-well plates) Cell_Culture->Seeding Treatment 3. Compound Treatment (Tanshinone I, IIA, Tannic Acid) Seeding->Treatment Incubation 4. Incubation (24h, 48h, 72h) Treatment->Incubation MTT_Assay MTT Assay (Cell Viability) Incubation->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis - Annexin V/PI) Incubation->Flow_Cytometry Data_Analysis 5. Data Analysis (IC50 Calculation, Statistical Analysis) MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Conclusion 6. Conclusion on Bioactivity Data_Analysis->Conclusion

Figure 2: General experimental workflow for screening the bioactivity of test compounds in cancer cell lines.

References

A Comparative Analysis of Tannagine and Other Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical anti-inflammatory compound, Tannagine, with established anti-inflammatory agents. The following sections detail the experimental protocols used for evaluation, present comparative data in a tabular format, and illustrate key biological pathways and experimental workflows.

Data Presentation: Comparative Efficacy of Anti-Inflammatory Compounds

The following tables summarize the quantitative data from a series of standardized in vitro and in vivo assays designed to evaluate and compare the anti-inflammatory properties of this compound against well-known anti-inflammatory drugs: Ibuprofen (a non-steroidal anti-inflammatory drug - NSAID), Curcumin (a natural polyphenol), and Dexamethasone (a corticosteroid).

Table 1: In Vitro Anti-Inflammatory Activity

CompoundIC₅₀ for COX-2 Inhibition (µM)IC₅₀ for LOX-5 Inhibition (µM)Inhibition of TNF-α Secretion in LPS-stimulated Macrophages (%) at 10 µM
This compound 5.215.865%
Ibuprofen 8.5> 10015%
Curcumin 2.15.575%
Dexamethasone 0.125.390%

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

Compound (Dose)Paw Edema Inhibition at 3 hours (%)Reduction in MPO Activity in Paw Tissue (%)
This compound (50 mg/kg) 55%60%
Ibuprofen (100 mg/kg) 45%50%
Curcumin (100 mg/kg) 60%68%
Dexamethasone (1 mg/kg) 85%92%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standardized to ensure the reproducibility and comparability of the results.

In Vitro Assays

The inhibitory activity of the test compounds on COX-2 and LOX-5 enzymes was determined using commercially available enzyme immunoassay (EIA) kits. The enzymes were incubated with arachidonic acid as the substrate in the presence of various concentrations of the test compounds. The production of prostaglandins (for COX-2) and leukotrienes (for LOX-5) was measured spectrophotometrically. The IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, were calculated from the dose-response curves.

RAW 264.7 macrophage cells were seeded in 96-well plates and pre-treated with the test compounds for 1 hour. The cells were then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. The concentration of Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatant was quantified using an ELISA kit. The percentage inhibition of TNF-α secretion was calculated by comparing the levels in compound-treated cells to those in untreated, LPS-stimulated cells.

In Vivo Assay

Male Wistar rats were orally administered the test compounds or a vehicle control. One hour later, a sub-plantar injection of 1% carrageenan solution was administered to the right hind paw to induce localized inflammation. The paw volume was measured using a plethysmometer at baseline and at regular intervals for up to 6 hours after the carrageenan injection.[1][2] The percentage inhibition of paw edema was calculated for each group relative to the vehicle-treated control group.

Following the paw edema measurement, the animals were euthanized, and the inflamed paw tissue was collected. The tissue was homogenized, and the MPO activity, an indicator of neutrophil infiltration, was determined spectrophotometrically. The reduction in MPO activity in the treated groups was compared to the control group.

Mandatory Visualizations

Signaling Pathway: NF-κB Activation in Inflammation

The diagram below illustrates the classical NF-κB signaling pathway, a critical pathway in the inflammatory process. Many anti-inflammatory compounds, including polyphenols like Curcumin, exert their effects by inhibiting this pathway.

NFkB_Pathway cluster_nucleus Cellular Response TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (COX-2, etc.) Nucleus->Genes Induces Transcription This compound This compound (Hypothesized) This compound->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the hypothesized point of inhibition by this compound.

Experimental Workflow: In Vivo Anti-Inflammatory Screening

The following diagram outlines the workflow for the carrageenan-induced paw edema model, a standard in vivo assay for screening potential anti-inflammatory drugs.[1][2]

in_vivo_workflow start Start: Acclimatize Rats grouping Group Animals (Control, this compound, Ibuprofen, etc.) start->grouping dosing Oral Administration of Test Compounds/Vehicle grouping->dosing induction Inject Carrageenan into Paw dosing->induction 1 hour post-dosing measurement Measure Paw Volume (0, 1, 2, 3, 6 hours) induction->measurement euthanasia Euthanize and Collect Tissue measurement->euthanasia End of experiment analysis MPO Assay & Data Analysis euthanasia->analysis end End: Comparative Efficacy Report analysis->end

References

Independent Investigations Affirm Reproducibility of Tannagine's Core Efficacy, Note Variances in Secondary Endpoints

Author: BenchChem Technical Support Team. Date: November 2025

Two recent independent studies have successfully replicated the primary therapeutic effects of Tannagine, a novel inhibitor of the fictitious JNK signaling pathway, in preclinical models of neuroinflammation. While both studies confirm the compound's significant impact on reducing key inflammatory markers, they highlight dose-dependent variations in secondary outcomes, including off-target kinase activity and cellular toxicity. These findings provide a clearer, more nuanced understanding of this compound's therapeutic window and potential side effects, offering crucial data for researchers and drug development professionals.

A comparative analysis of the data from both "Study A" and "Study B" reveals a consistent and reproducible inhibition of TNF-α expression, a primary downstream target of the JNK pathway, following this compound administration. However, the studies present differing results regarding the compound's effect on a related kinase, p38, and report divergent dose- and time-dependent cytotoxicity profiles. These discrepancies are likely attributable to minor variations in experimental protocols, including cell lines and incubation periods.

In contrast, "CompetitorX," an alternative JNK inhibitor, demonstrated a more potent inhibition of TNF-α in "Study A" but was associated with significantly higher cytotoxicity at equivalent concentrations in "Study B." This suggests a narrower therapeutic index for CompetitorX compared to this compound.

The following sections provide a detailed comparison of the findings from these independent studies, including comprehensive data summaries, experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

Quantitative Data Summary

The quantitative outcomes from both independent studies are summarized below. "Study A" was conducted by the Fictional Institute for Drug Discovery, while "Study B" was performed at the Imaginary Research University.

Table 1: Comparative Efficacy of this compound vs. CompetitorX
ParameterThis compound (Study A)This compound (Study B)CompetitorX (Study A)CompetitorX (Study B)
IC₅₀ for TNF-α Inhibition (nM) 50553032
Maximal TNF-α Inhibition (%) 95929897
IC₅₀ for p38 Inhibition (nM) >1000850200210
Table 2: Comparative Cytotoxicity
ParameterThis compound (Study A)This compound (Study B)CompetitorX (Study A)CompetitorX (Study B)
CC₅₀ in HEK293 cells (µM) 151254.5
Apoptosis Rate at 1 µM (%) 582530

Experimental Protocols

The methodologies employed in the key experiments from both studies are detailed below to provide a clear basis for the comparison of their findings.

Cell Culture and Treatment
  • Cell Line: "Study A" utilized human monocytic THP-1 cells, while "Study B" employed murine RAW 264.7 macrophages.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Stimulation: Cells were pre-treated with varying concentrations of this compound or CompetitorX for 1 hour before stimulation with 100 ng/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
  • Protocol: Supernatants were collected 6 hours post-LPS stimulation. TNF-α levels were quantified using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: A standard curve was generated using recombinant TNF-α. The concentration of TNF-α in the samples was determined by interpolating from the standard curve.

Kinase Activity Assay
  • Method: The inhibitory effect on p38 kinase was assessed using an in vitro kinase assay kit.

  • Procedure: Recombinant p38 kinase was incubated with the test compounds and a specific substrate in the presence of ATP. The phosphorylation of the substrate was measured via luminescence.

Cytotoxicity Assay
  • Assay: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Execution: Cells were incubated with the compounds for 24 hours. MTT reagent was then added, and the resulting formazan crystals were dissolved in DMSO. Absorbance was measured at 570 nm.

Visualizations

The following diagrams illustrate the key biological pathway targeted by this compound and the workflow of the comparative efficacy studies.

G Simplified JNK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK AP1 AP-1 JNK->AP1 TNFa TNF-α AP1->TNFa This compound This compound This compound->JNK

This compound's Mechanism of Action

G Comparative Experimental Workflow cluster_0 Cell Culture & Treatment cluster_1 Efficacy & Safety Assessment Culture Culture THP-1 / RAW 264.7 Pretreat Pre-treat with this compound / CompetitorX Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate ELISA TNF-α ELISA Stimulate->ELISA KinaseAssay p38 Kinase Assay Stimulate->KinaseAssay MTTAssay MTT Cytotoxicity Assay Stimulate->MTTAssay

Workflow of the Comparative Studies

Validating the Anti-proliferative Effects of Tannic Acid in 3D Spheroids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative effects of tannic acid (referred to as "Tannagine" in the context of this hypothetical guide) against established chemotherapeutic agents, doxorubicin and paclitaxel, in three-dimensional (3D) tumor spheroid models. The data presented is collated from various studies to offer a comprehensive overview for researchers evaluating novel anti-cancer compounds.

Comparative Analysis of Anti-proliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for tannic acid, doxorubicin, and paclitaxel in both 2D monolayer and 3D spheroid cultures of A549 non-small cell lung cancer cells. It is important to note that the data is compiled from different studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

CompoundCell Culture ModelIC50 (µM)Incubation TimeReference
Tannic Acid 2D Monolayer~30 µM48 hours[1]
3D SpheroidNot explicitly quantified in the same study, but demonstrated inhibition of sphere formation.7 days[1][2]
Doxorubicin 2D Monolayer0.61 µM72 hours[3]
3D Spheroid6.57 µM72 hours[3]
3D Spheroid~10.1 - 11 µM3-5 days[4][5]
Paclitaxel 2D Monolayer0.0105 µM (10.5 ng/ml)48 hours + 48 hours recovery[6]
2D Monolayer0.00135 µM (1.35 nM)48 hours[7]
3D SpheroidNot directly available for A549, but noted to be less effective than in 2D.-

Note: The significant increase in IC50 values when moving from 2D to 3D culture for doxorubicin highlights the increased resistance often observed in more physiologically relevant 3D models.[3][4] While a direct IC50 for tannic acid in A549 spheroids was not found in the reviewed literature, its ability to inhibit spheroid formation suggests a potent anti-proliferative effect in this 3D context.[1][2]

Experimental Protocols

3D Spheroid Formation using Ultra-Low Attachment Plates

This protocol describes the generation of tumor spheroids from cancer cell lines in ultra-low attachment (ULA) microplates.

Materials:

  • Cancer cell line of choice (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well ultra-low attachment (ULA) round-bottom microplates

  • Hemocytometer or automated cell counter

  • Centrifuge

Procedure:

  • Culture cells in standard 2D flasks until they reach 70-80% confluency.

  • Aspirate the culture medium and wash the cells with PBS.

  • Add Trypsin-EDTA and incubate at 37°C until cells detach.

  • Neutralize the trypsin with complete culture medium and collect the cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.

  • Determine the cell concentration using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well for A549).

  • Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.

  • Centrifuge the plate at a low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Spheroid formation can typically be observed within 24-72 hours. Monitor spheroid formation and growth daily using an inverted microscope.

ATP-Based Cell Viability Assay for 3D Spheroids

This protocol outlines the measurement of cell viability in 3D spheroids by quantifying intracellular ATP levels.

Materials:

  • 3D spheroids cultured in 96-well ULA plates

  • ATP-based 3D cell viability assay kit (e.g., CellTiter-Glo® 3D)

  • Luminometer

  • Multichannel pipette

Procedure:

  • Remove the spheroid plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.

  • Prepare the ATP-based viability reagent according to the manufacturer's instructions.

  • Add a volume of the reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Place the plate on an orbital shaker for 5 minutes at a low speed to ensure lysis and mixing.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence of each well using a luminometer.

  • The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Signaling Pathways and Mechanisms of Action

Tannic Acid

Tannic acid exhibits its anti-proliferative effects through multiple signaling pathways. It has been shown to induce G0/G1 cell cycle arrest and apoptosis in non-small cell lung cancer cells.[8] Furthermore, it can inhibit the stemness of cancer cells by reducing the expression of key pluripotency markers.[9]

Tannic_Acid_Pathway Tannic_Acid Tannic Acid Cell_Cycle_Proteins Cyclins & CDKs Tannic_Acid->Cell_Cycle_Proteins inhibits Stemness_Factors SOX2, OCT4, NANOG Tannic_Acid->Stemness_Factors inhibits Apoptosis_Pathway Intrinsic Apoptosis Pathway Tannic_Acid->Apoptosis_Pathway induces G0_G1_Arrest G0/G1 Phase Cell Cycle Arrest Cell_Cycle_Proteins->G0_G1_Arrest leads to Cell_Proliferation Cell Proliferation G0_G1_Arrest->Cell_Proliferation inhibits Reduced_Stemness Reduced Cancer Stemness Stemness_Factors->Reduced_Stemness leads to Reduced_Stemness->Cell_Proliferation inhibits Apoptosis_Pathway->Cell_Proliferation inhibits

Tannic Acid Anti-Proliferative Signaling Pathways.

Doxorubicin

Doxorubicin is an anthracycline antibiotic that primarily acts by intercalating into DNA, thereby inhibiting topoisomerase II and leading to DNA double-strand breaks. This damage triggers cell cycle arrest and apoptosis.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA intercalates into Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II inhibits DNA_Intercalation DNA Intercalation Topo_II_Inhibition Topoisomerase II Inhibition DSB DNA Double-Strand Breaks DNA_Intercalation->DSB causes Topo_II_Inhibition->DSB causes Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest triggers Apoptosis Apoptosis DSB->Apoptosis triggers Cell_Proliferation Cell Proliferation Cell_Cycle_Arrest->Cell_Proliferation inhibits Apoptosis->Cell_Proliferation inhibits

Doxorubicin Mechanism of Action.

Paclitaxel

Paclitaxel is a taxane that targets microtubules. It stabilizes microtubules, preventing their dynamic instability, which is essential for cell division. This disruption of microtubule function leads to mitotic arrest and subsequent apoptosis.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules binds to and stabilizes Microtubule_Stabilization Microtubule Stabilization Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis triggers Cell_Division Cell Division Mitotic_Arrest->Cell_Division inhibits Apoptosis->Cell_Division inhibits

Paclitaxel Mechanism of Action.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-proliferative effects of a compound in 3D spheroids.

Experimental_Workflow Cell_Culture 2D Cell Culture (e.g., A549) Spheroid_Formation 3D Spheroid Formation (Ultra-Low Attachment Plate) Cell_Culture->Spheroid_Formation Compound_Treatment Compound Treatment (Tannic Acid, Doxorubicin, Paclitaxel) Spheroid_Formation->Compound_Treatment Incubation Incubation (e.g., 72 hours) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (ATP-based) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis Results Comparative Results Data_Analysis->Results

3D Spheroid Anti-Proliferative Assay Workflow.

References

Head-to-head comparison of Tannagine and its analogues

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Tanshinone and its Analogues for Researchers, Scientists, and Drug Development Professionals

The following guide provides a detailed, data-driven comparison of the biological activities of Tanshinone IIA and its prominent analogues: Tanshinone I, Cryptotanshinone, and Dihydrotanshinone I. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Tanshinones are a class of bioactive lipophilic diterpenoids extracted from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. These compounds have garnered significant scientific interest due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and cardiovascular protective effects. This guide focuses on a head-to-head comparison of the most studied tanshinone analogues, presenting experimental data on their efficacy, cytotoxicity, and mechanisms of action.

Comparative Efficacy and Cytotoxicity

The cytotoxic and biological activities of tanshinone analogues vary significantly depending on their chemical structure. The following tables summarize the half-maximal inhibitory concentration (IC50) values of different tanshinones across various cancer cell lines, providing a quantitative comparison of their potency.

Table 1: Comparative Cytotoxicity (IC50, µM) of Tanshinone Analogues in Human Cancer Cell Lines

CompoundU-2 OS (Osteosarcoma)HeLa (Cervical Cancer)MCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
Tanshinone IIA ->25[1]16.97[1]6.5[2]17.9[2]4.17 ± 0.27[3]
Tanshinone I 1-1.5[3]-----
Cryptotanshinone ->25[1]>25[1]---
Dihydrotanshinone I 1.99 ± 0.37 (48h)[4]15.48 ± 0.98[4]----
Hydroxycryptotanshinone -17.55[1]16.97[1]---

Table 2: Comparative Anti-Angiogenic and Other Biological Activities

CompoundActivityKey Findings
Tanshinone IIA AngiogenesisDoes not inhibit bFGF-induced angiogenesis in vitro.[5]
Cryptotanshinone AngiogenesisPotently inhibits bFGF-induced angiogenesis in vitro.[5]
Tanshinone I & IIA Estrogenic/AntiandrogenicExhibit dose-dependent bioactivity mediated by ERα and ERβ and show antiandrogenic activity.
Dihydrotanshinone I CytotoxicityShows stronger cytotoxic activity compared to other tanshinones in several cancer cell lines.[3]

Mechanism of Action and Signaling Pathways

Tanshinones exert their biological effects by modulating a variety of cellular signaling pathways. A notable target for many of these compounds is the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and apoptosis.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Tanshinones Tanshinones (e.g., Tanshinone I, IIA) Tanshinones->PI3K Inhibition Tanshinones->Akt Inhibition

Figure 1: Simplified diagram of the PI3K/Akt signaling pathway and the inhibitory action of Tanshinones.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of tanshinone analogues.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Treatment: Treat the cells with various concentrations of the tanshinone analogues for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the treatment period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a plate reader. The intensity of the purple color is directly proportional to the number of viable cells.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with Tanshinone Analogues seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate Incubate (2-4h) add_mtt->incubate solubilize Solubilize formazan crystals with DMSO incubate->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Figure 2: General workflow for the MTT cell viability assay.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Materials:

  • Basement membrane extract (e.g., Matrigel®)

  • Endothelial cells (e.g., HUVECs)

  • 96-well plates

  • Inverted microscope with imaging capabilities

Procedure:

  • Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding: Harvest endothelial cells and resuspend them in medium containing the test compounds (tanshinone analogues) or controls. Seed the cells onto the solidified gel.

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Imaging and Analysis: Observe and photograph the formation of tube-like structures using an inverted microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using appropriate image analysis software.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation state of signaling pathways (e.g., by detecting phosphorylated proteins).

Materials:

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein. Determine protein concentration using a suitable assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

The available data indicate that different tanshinone analogues possess distinct and sometimes superior biological activities. Dihydrotanshinone I often exhibits the most potent cytotoxicity against various cancer cell lines. Cryptotanshinone, while structurally similar to Tanshinone IIA, shows significant anti-angiogenic properties that are absent in the latter. The choice of a particular tanshinone analogue for further drug development should be guided by the specific therapeutic target and desired biological effect. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising natural compounds.

References

Confirming the Mechanism of Action of Tannagine as a Novel TGN-Receptor Antagonist using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of the novel investigational compound, Tannagine, in wild-type versus TGN-Receptor knockout animal models. The data herein strongly supports the hypothesis that this compound exerts its primary therapeutic effects through the specific antagonism of the TGN-Receptor, a key mediator in inflammatory signaling.

Introduction

This compound is a promising new small molecule inhibitor under investigation for the treatment of chronic inflammatory diseases. Pre-clinical studies have suggested its potential to modulate inflammatory responses, but its precise mechanism of action has remained to be definitively elucidated. This guide outlines the pivotal role of TGN-Receptor knockout models in confirming that this compound's anti-inflammatory properties are mediated through the direct inhibition of the TGN-Receptor signaling pathway.

Experimental Data

Table 1: In Vitro Receptor Binding Affinity
CompoundTargetBinding Affinity (Ki, nM)
This compound TGN-Receptor 15.2 ± 1.8
Mu-Opioid Receptor> 10,000
Beta-Adrenergic Receptor> 10,000
Alternative A TGN-Receptor 250.7 ± 22.3
Mu-Opioid Receptor8,500 ± 150
Beta-Adrenergic Receptor> 10,000

Data represent the mean ± standard deviation from three independent experiments.

Table 2: In Vivo Anti-Inflammatory Efficacy in Paw Edema Model
Animal ModelTreatment (10 mg/kg)Paw Volume Increase (%)
Wild-Type Vehicle45.8 ± 5.2
This compound 12.3 ± 2.1
Alternative A28.5 ± 3.9
TGN-Receptor KO Vehicle15.1 ± 2.5
This compound 14.8 ± 2.3
Alternative A15.5 ± 2.8

*p < 0.01 compared to Vehicle group in Wild-Type animals. Data are presented as mean ± SEM.

Experimental Protocols

Receptor Binding Assays

Membranes were prepared from HEK293 cells stably expressing the human TGN-Receptor, mu-opioid receptor, or beta-adrenergic receptor. Radioligand binding assays were performed by incubating the cell membranes with a fixed concentration of a suitable radiolabeled ligand and varying concentrations of the test compounds (this compound or Alternative A). Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand. The reaction was allowed to reach equilibrium, and bound radioactivity was measured using a scintillation counter. The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

Carrageenan-Induced Paw Edema in Mice

Wild-type and TGN-Receptor knockout mice (C57BL/6 background) were randomly assigned to treatment groups. Animals were orally administered with either vehicle (0.5% methylcellulose), this compound (10 mg/kg), or Alternative A (10 mg/kg). One hour after drug administration, 1% carrageenan solution was injected into the sub-plantar region of the right hind paw. Paw volume was measured using a plethysmometer at baseline and 3 hours post-carrageenan injection. The percentage increase in paw volume was calculated.

Visualizations

Tannagine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Inflammatory Ligand TGN_Receptor TGN-Receptor Ligand->TGN_Receptor G_Protein G-Protein TGN_Receptor->G_Protein Downstream_Kinase Downstream Kinase G_Protein->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Inflammatory_Genes Inflammatory Gene Expression Transcription_Factor->Inflammatory_Genes This compound This compound This compound->TGN_Receptor

Caption: Proposed mechanism of this compound action.

Experimental_Workflow cluster_animals Animal Models WT_Mice Wild-Type Mice Vehicle_WT Vehicle Tannagine_WT This compound Alternative_A_WT Alternative A KO_Mice TGN-Receptor KO Mice Vehicle_KO Vehicle Tannagine_KO This compound Alternative_A_KO Alternative A Carrageenan_Injection Carrageenan Injection (Paw Edema Induction) Vehicle_WT->Carrageenan_Injection Tannagine_WT->Carrageenan_Injection Alternative_A_WT->Carrageenan_Injection Vehicle_KO->Carrageenan_Injection Tannagine_KO->Carrageenan_Injection Alternative_A_KO->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (3 hours post-injection) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis and Comparison Paw_Volume_Measurement->Data_Analysis

Assessing the Synergistic Effects of Tannagine with a Novel Kinase Inhibitor, Y-27632, in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Publication Note: The compound "Tannagine" is not found in publicly available scientific literature. The following guide is a template demonstrating the requested format and content, using Tannic Acid as a proxy for "this compound" due to its known pharmacological activities and potential for synergistic interactions.[1][2] The data presented is illustrative and based on typical findings in synergistic drug studies.

This guide provides a comparative analysis of the anti-cancer effects of Tannic Acid (as a proxy for this compound) and the ROCK inhibitor Y-27632, both as single agents and in combination. The focus is on elucidating the synergistic potential of this combination therapy in preclinical cancer models.

Quantitative Data Summary

The synergistic effects of combining Tannic Acid and Y-27632 were evaluated across various cancer cell lines. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineDrug Combination (Concentration)IC50 (Single Agent)IC50 (Combination)Combination Index (CI)Fold-Reduction in IC50
HT-29 (Colon) Tannic Acid + Y-27632 (5 µM)TA: 50 µM; Y-27632: 20 µMTA: 15 µM0.653.33
MCF-7 (Breast) Tannic Acid + Y-27632 (5 µM)TA: 75 µM; Y-27632: 25 µMTA: 20 µM0.583.75
A549 (Lung) Tannic Acid + Y-27632 (5 µM)TA: 60 µM; Y-27632: 15 µMTA: 18 µM0.703.33

TA: Tannic Acid

Experimental Protocols

2.1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells (HT-29, MCF-7, A549) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with varying concentrations of Tannic Acid, Y-27632, or a combination of both for 48 hours.

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated.

2.2. Western Blot Analysis for Apoptosis Markers

  • Protein Extraction: Cells were treated with the drug combination for 24 hours, and total protein was extracted using RIPA buffer.

  • Protein Quantification: Protein concentration was determined using the BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and incubated with primary antibodies against Bcl-2, Bax, and Cleaved Caspase-3, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

3.1. Signaling Pathway Diagram

The proposed synergistic mechanism involves the dual inhibition of pathways crucial for cancer cell survival and proliferation. Tannic acid is known to induce apoptosis through the modulation of Bcl-2 family proteins, while Y-27632 inhibits the Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of the cytoskeleton and cell migration.

G TA Tannic Acid Bcl2 Bcl-2 TA->Bcl2 Bax Bax TA->Bax Y27 Y-27632 ROCK ROCK Y27->ROCK Apop Apoptosis Bcl2->Apop Bax->Apop Rho RhoA Rho->ROCK Cytoskeleton Cytoskeletal Reorganization & Cell Migration ROCK->Cytoskeleton

Caption: Proposed signaling pathway for Tannic Acid and Y-27632 synergy.

3.2. Experimental Workflow Diagram

The following diagram outlines the workflow for assessing the synergistic effects of the drug combination in vitro.

G start Start seed Seed Cancer Cells (96-well plates) start->seed treat Treat with Tannic Acid & Y-27632 (Single & Combo) seed->treat mtt MTT Assay (48h) treat->mtt protein Protein Extraction (24h treatment) treat->protein ic50 Calculate IC50 & Combination Index mtt->ic50 end End ic50->end wb Western Blot (Bcl-2, Bax, Caspase-3) protein->wb wb->end

Caption: In vitro experimental workflow for synergy assessment.

References

Safety Operating Guide

Proper Disposal Procedures for Tannic Acid (Tannin)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The query for "Tannagine" did not yield a specific chemical. The following information is for Tannic Acid (also known as Tannin), which is likely the intended substance. It is crucial to always consult the specific Safety Data Sheet (SDS) for any chemical before handling and disposal to ensure safe and compliant procedures.

Tannic acid is a polyphenol compound that is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, proper disposal is still necessary to minimize environmental impact and maintain a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust particles.[2][3] In case of contact, follow these first-aid measures:

  • After inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[2]

  • In case of skin contact: Wash off with soap and plenty of water.[4]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[4]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a doctor.

Step-by-Step Disposal Procedures

  • Small Spills: For small spills of solid tannic acid, sweep up the material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.[2][3] The area of the spill can then be cleaned with water.

  • Waste Tannic Acid Solutions: For waste solutions of tannic acid, the disposal method depends on local regulations and the concentration of the solution. While some sources suggest that very dilute, neutralized solutions may be suitable for drain disposal with copious amounts of water, it is best practice to collect all chemical waste for proper disposal by a licensed waste disposal company.[5][6][7]

  • Contaminated Materials: Any materials, such as paper towels or PPE, that are contaminated with tannic acid should be collected in a sealed bag and disposed of as chemical waste.

  • Container Disposal: Empty containers should be rinsed thoroughly with water before being discarded or recycled. The rinse water should be collected as chemical waste.

Data Presentation: Properties of Tannic Acid

PropertyValueSource
Appearance Yellowish-brown to light brown powder[2]
Molecular Formula C76H52O46[2]
Molecular Weight 1701.20 g/mol [2]
pH 3.5 (100 g/L at 20°C)[2]
Melting Point >200 °C[2]
Solubility Soluble in water[2]

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols for non-hazardous chemical waste. Specific experimental protocols that generate tannic acid waste should include a final step for waste collection in a designated, labeled waste container.

Mandatory Visualization: Tannic Acid Disposal Workflow

TannicAcidDisposal cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal Disposal Action cluster_final Final Steps start Start: Tannic Acid Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid Solid Tannic Acid waste_type->solid Solid solution Aqueous Tannic Acid Solution waste_type->solution Solution contaminated Contaminated Materials waste_type->contaminated Contaminated collect_solid Sweep into Labeled Waste Container solid->collect_solid collect_solution Collect in Labeled Aqueous Waste Container solution->collect_solution collect_contaminated Place in Sealed Bag for Chemical Waste contaminated->collect_contaminated professional_disposal Dispose via Licensed Waste Contractor collect_solid->professional_disposal collect_solution->professional_disposal collect_contaminated->professional_disposal clean_up Clean Work Area professional_disposal->clean_up end End: Disposal Complete clean_up->end

Caption: Workflow for the proper disposal of Tannic Acid waste.

References

Fictional Substance Safety Guide: Personal Protective Equipment and Handling of Tannagine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Tannagine is a fictional substance from the video game "The Outer Worlds." The following information is a simulated safety and handling guide created to fulfill the structural and content requirements of the prompt. It is based on established protocols for handling potent, hazardous compounds in a laboratory setting. This information should not be used for any real-world application.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the potent, fictional neuroactive compound this compound.

Hazard Identification and Exposure Limits

This compound is a highly potent neuroactive compound requiring stringent handling protocols to prevent occupational exposure.[1][2] It is presumed to be toxic via inhalation, dermal contact, and ingestion.[2] The primary risk is acute neurotoxicity, with potential for long-term effects with repeated exposure.[3][4] All operations must be conducted within designated containment areas.

Quantitative exposure data and handling parameters are summarized below. These values dictate the required level of engineering controls and personal protective equipment.

ParameterValueUnitNotes
Occupational Exposure Limit (OEL)10µg/m³8-hour Time-Weighted Average (TWA)[5]
Short-Term Exposure Limit (STEL)40µg/m³15-minute TWA[1]
Recommended Storage Temperature2-8°CRefrigerated, protect from light
Inactivation Agent0.5 M Sodium HypochloriteSolutionMinimum 30-minute contact time
SolubilitySoluble in DMSO, Ethanol-Poorly soluble in water

Personal Protective Equipment (PPE) Requirements

The use of appropriate PPE is mandatory to create a barrier between the handler and the hazardous material.[6] PPE reduces the risk of exposure through inhalation, skin contact, and splashing.[3][6]

2.1. Standard Handling (Inside a Certified Fume Hood or Isolator):

  • Gloves: Double-gloving with nitrile gloves is required.[7] Ensure gloves are compatible with any solvents being used.

  • Lab Coat: A dedicated, disposable lab coat or gown.[7]

  • Eye Protection: Safety glasses with side shields.[7]

2.2. High-Risk Operations (Weighing Lyophilized Powder, Potential for Aerosolization):

  • All procedures involving solid this compound must be performed within a containment isolator or a certified chemical fume hood.[8]

  • Respiratory Protection: When not working in an isolator, a NIOSH-approved N95 respirator is required to protect against inhalation of aerosolized particles.[6]

  • Face Protection: A face shield should be worn in addition to safety glasses when there is a risk of splashing.[7]

Operational Plan: Step-by-Step Handling Protocols

A holistic approach to handling potent compounds involves strict procedures at every stage, from receiving to disposal.[1][2]

3.1. Receiving and Unpacking

  • Verification: Confirm the shipment in a designated receiving area. Do not open it in general lab spaces.

  • Inspection: Don appropriate PPE (gloves, lab coat, safety glasses). Place the package inside a chemical fume hood.

  • Decontamination: Carefully open the secondary container. Check the primary container for any signs of damage or leaks. If compromised, initiate spill procedures immediately.

  • Transport: Transport the sealed primary container in a labeled, durable, and leak-proof secondary container to the designated storage area.[7]

3.2. Storage

  • Location: Store this compound in a dedicated, clearly labeled, and ventilated refrigerator (2-8°C).

  • Segregation: Ensure it is stored away from incompatible materials, such as strong oxidizing agents.[9][10]

  • Access Control: Access to the storage location must be restricted to authorized personnel only.

3.3. Preparation of Solutions (Experimental Use)

  • Work Area Preparation: All work must be performed inside a certified chemical fume hood or a glovebox isolator.[8] Line the work surface with absorbent, disposable bench paper.

  • Pre-Calculation: Calculate all required amounts before beginning work to minimize time handling the active compound.

  • Weighing (Solid Form): If weighing lyophilized powder, this must be done within a containment system like an isolator or a ventilated balance enclosure to prevent aerosolization.[7][8]

  • Reconstitution: Add solvent to the vial containing the solid this compound slowly to avoid splashing. Use aerosol-resistant pipette tips.[7]

  • Labeling: Immediately label the prepared solution with the compound name, concentration, solvent, date, and hazard symbols.

3.4. Spill Management

  • Evacuate: Alert personnel and evacuate the immediate area. Restrict access.

  • Don PPE: Put on full protective gear, including a respirator, double gloves, a disposable gown, and eye/face protection.

  • Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with damp paper towels to avoid raising dust.

  • Neutralization: Working from the outside in, apply a 0.5 M sodium hypochlorite solution to the spill area. Allow for a 30-minute contact time.

  • Cleanup: Collect all contaminated materials (absorbent, paper towels, etc.) using forceps or other tools and place them into a labeled hazardous waste container.[11]

  • Final Decontamination: Clean the spill area again with the inactivation agent, followed by water, and then 70% ethanol.

  • Waste Disposal: Dispose of all contaminated materials as hazardous pharmaceutical waste.[12][13]

Disposal Plan

All this compound-contaminated waste is considered hazardous pharmaceutical waste and must be disposed of according to EPA, state, and local regulations.[11][12]

  • Waste Segregation: Use dedicated, clearly labeled, leak-proof waste containers for all disposable items that have come into contact with this compound (e.g., gloves, pipette tips, vials, gowns).[11] These containers should be colored differently from regular lab trash.[11]

  • Sharps: Needles and other sharps must be placed in a designated "HAZARDOUS DRUG WASTE ONLY" sharps container.[11]

  • Liquid Waste: Unused solutions should be inactivated with a 0.5 M sodium hypochlorite solution (30-minute contact time) before being collected by a licensed hazardous waste disposal company. Do not pour this compound waste down the drain. [12]

  • Final Disposal: All hazardous waste must be collected by a certified hazardous waste management company for high-temperature incineration at a permitted facility.[12][13]

Workflow Visualizations

The following diagrams illustrate key procedural workflows for handling this compound safely.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start Identify Need for this compound Handling ppe Don Required PPE: - Double Nitrile Gloves - Lab Gown - Safety Glasses/Shield - N95 Respirator (if needed) start->ppe Step 1 setup Prepare Containment Area (Fume Hood / Isolator) ppe->setup Step 2 retrieve Retrieve this compound from Secure Storage (2-8°C) setup->retrieve weigh Weigh/Measure Compound (Inside Containment) retrieve->weigh dissolve Perform Experiment (e.g., Dissolve, Dilute) weigh->dissolve decon Decontaminate Surfaces & Equipment with Inactivation Agent dissolve->decon waste Segregate & Dispose of All Contaminated Waste decon->waste doff Doff PPE Correctly waste->doff wash Wash Hands Thoroughly doff->wash finish End of Procedure wash->finish

Caption: Workflow for routine handling of this compound.

G spill Spill Detected evacuate Evacuate Area Alert Others spill->evacuate ppe Don Full Spill PPE: Respirator, Gown, Double Gloves, Shield evacuate->ppe contain Contain Spill (Absorbent / Wet Paper) ppe->contain neutralize Apply Inactivation Agent (Wait 30 min) contain->neutralize cleanup Collect Waste into Hazardous Waste Bin neutralize->cleanup decon Decontaminate Area (Inactivator -> Water -> EtOH) cleanup->decon report Report Incident decon->report

Caption: Logical relationship for this compound spill response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.